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  • Product: 3-amino-N-cyclopropylbenzenesulfonamide
  • CAS: 459434-39-0

Core Science & Biosynthesis

Foundational

3-amino-N-cyclopropylbenzenesulfonamide chemical properties

An In-depth Technical Guide to 3-amino-N-cyclopropylbenzenesulfonamide: Properties, Synthesis, and Applications Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-amino...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-amino-N-cyclopropylbenzenesulfonamide: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-amino-N-cyclopropylbenzenesulfonamide, a key chemical intermediate with significant potential in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical properties, plausible synthetic strategies, and potential applications, grounding all claims in authoritative data.

Molecular Identity and Structural Elucidation

3-amino-N-cyclopropylbenzenesulfonamide is an aromatic sulfonamide compound characterized by a benzene ring substituted with an amino group and an N-cyclopropylsulfonamide moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1]

Key Identifiers:

  • IUPAC Name: 3-amino-N-cyclopropylbenzenesulfonamide[1][2]

  • CAS Number: 459434-39-0[1][2][3]

  • Molecular Formula: C₉H₁₂N₂O₂S[2][3]

  • Synonyms: N-Cyclopropyl 3-aminobenzenesulfonamide, 3-Amino-N-cyclopropylbenzenesulphonamide[1][2][3]

The structural arrangement, featuring a primary aromatic amine and a secondary sulfonamide, dictates its reactivity and potential for forming diverse chemical bonds.

Caption: Figure 1: 2D Structure of 3-amino-N-cyclopropylbenzenesulfonamide.

Physicochemical and Computed Properties

Understanding the physicochemical profile of a compound is fundamental to its application in experimental settings, from reaction setup to formulation. The properties of 3-amino-N-cyclopropylbenzenesulfonamide are summarized below. These values are critical for predicting solubility, permeability, and reaction kinetics.

PropertyValueSource
Molecular Weight 212.27 g/mol [3]
Exact Mass 212.06200 Da[3]
Density 1.39 g/cm³[3]
Boiling Point 416.5°C at 760 mmHg[3]
Flash Point 205.7°C[3]
Refractive Index 1.637[3]
Polar Surface Area (PSA) 80.6 Ų[3]
LogP (XLogP3) 2.76[3]

Note: These properties are computationally predicted or sourced from chemical supplier databases and should be confirmed with experimental data for critical applications.

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthesis protocols for 3-amino-N-cyclopropylbenzenesulfonamide are not extensively detailed in public literature, a logical and field-proven synthetic route can be postulated based on standard organic chemistry principles for analogous compounds. The most direct approach involves a two-step process starting from 3-nitrobenzenesulfonyl chloride.

Proposed Synthetic Workflow

Step 1: Sulfonamide Formation. The synthesis would commence with the reaction of 3-nitrobenzenesulfonyl chloride with cyclopropylamine. This is a standard nucleophilic acyl substitution at the sulfonyl group. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is standard to ensure reactant solubility without interfering with the reaction.

Step 2: Reduction of the Nitro Group. The resulting N-cyclopropyl-3-nitrobenzenesulfonamide intermediate is then subjected to a reduction reaction to convert the nitro group to the primary amine. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. Alternative reducing agents such as tin(II) chloride (SnCl₂) in acidic media can also be employed.

This workflow is efficient and relies on well-established, high-yielding reactions common in medicinal chemistry.

Synthesis_Workflow start 3-Nitrobenzenesulfonyl Chloride step1 React with Cyclopropylamine (Base, Aprotic Solvent) start->step1 intermediate N-Cyclopropyl-3-nitro- benzenesulfonamide step1->intermediate step2 Nitro Group Reduction (e.g., H₂, Pd/C) intermediate->step2 product 3-amino-N-cyclopropyl- benzenesulfonamide step2->product

Caption: Figure 2: Proposed Synthesis Workflow.

Analytical Characterization

The identity and purity of 3-amino-N-cyclopropylbenzenesulfonamide must be rigorously confirmed using a suite of analytical techniques. Commercial suppliers typically provide a Certificate of Analysis (COA) with this data.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of 1,3-substitution), the cyclopropyl protons, and the amine protons. ¹³C NMR would confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): Techniques like LCMS or GCMS are used to confirm the molecular weight (m/z = 212.27) and fragmentation pattern, which validates the molecular structure.[1]

  • Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is essential for determining the purity of the compound, typically reported as a percentage (e.g., >95-99%).[1]

  • Infrared (IR) Spectroscopy: FTIR analysis would reveal characteristic absorption bands for the N-H stretches of the amine and sulfonamide groups, S=O stretches, and aromatic C-H bonds.

A self-validating protocol for quality control would involve cross-referencing data from at least two of these orthogonal methods to ensure unequivocal structural confirmation and purity assessment.

Applications in Medicinal Chemistry and Drug Development

The primary utility of 3-amino-N-cyclopropylbenzenesulfonamide is as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][3] The sulfonamide functional group is a well-known pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors.[4][5]

Logical Pathway for Application

The structure's two reactive sites—the primary aromatic amine and the sulfonamide N-H proton—allow for sequential and regioselective functionalization.

  • Amine as a Nucleophile: The 3-amino group can be readily acylated, alkylated, or used in condensation reactions (e.g., Schiff base formation) to build more complex molecular scaffolds.[4][5]

  • Sulfonamide Modification: While the sulfonamide N-H is less reactive, it can be deprotonated and alkylated under specific conditions.

  • Scaffold for Bioactive Molecules: This compound serves as a foundational piece for developing inhibitors for various enzymes or receptor antagonists. The benzenesulfonamide core can anchor the molecule within a protein's binding pocket, while modifications at the 3-amino position can be used to enhance potency, selectivity, and pharmacokinetic properties.

Application_Logic start 3-amino-N-cyclopropylbenzenesulfonamide 3-Amino Group Sulfonamide N-H amine_rxn Acylation / Alkylation / Condensation start:amine->amine_rxn sulf_rxn Deprotonation / Alkylation start:sulfonamide->sulf_rxn product Complex Bioactive Molecule (e.g., API) amine_rxn->product sulf_rxn->product

Caption: Figure 3: Derivatization Logic for Drug Discovery.

Safety, Storage, and Handling

Proper handling is crucial for ensuring laboratory safety and maintaining the compound's integrity.

  • Storage: The recommended storage condition is to "Keep Cold," typically in a refrigerator at 2-8°C, protected from light and moisture to prevent degradation.[3]

  • Safety: As with all laboratory chemicals, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed information, users must consult the Safety Data Sheet (SDS) provided by the supplier, which contains comprehensive hazard, first-aid, and disposal information.[1]

Conclusion

3-amino-N-cyclopropylbenzenesulfonamide is a high-value chemical intermediate defined by its specific structural features and versatile reactivity. Its physicochemical properties make it suitable for a range of synthetic transformations, positioning it as a critical building block for the discovery and development of novel therapeutic agents. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

  • 3-Amino-n-cyclopropylbenzenesulfonamide Product Information . P&S Chemicals. [Link]

  • 3-Amino-N-isopropylbenzenesulfonamide Data . PubChem, National Center for Biotechnology Information. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures . MDPI. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures . PUBDB. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3-amino-N-cyclopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction 3-amino-N-cyclopropylbenzenesulfonamide is a valuable building block in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3-amino-N-cyclopropylbenzenesulfonamide is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a sulfonamide linkage, a reactive primary amine, and a cyclopropyl group, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to this versatile molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic strategies.

Primary Synthetic Pathway: A Two-Step Approach

The most common and direct route to 3-amino-N-cyclopropylbenzenesulfonamide involves a two-step sequence starting from the commercially available 3-nitrobenzenesulfonyl chloride. This pathway is advantageous due to the accessibility of the starting materials and the generally high efficiency of the individual transformations.

The overall synthetic transformation is depicted below:

Synthesis_Pathway 3-Nitrobenzenesulfonyl_Chloride 3-Nitrobenzenesulfonyl Chloride Reaction1 Sulfonamide Formation 3-Nitrobenzenesulfonyl_Chloride->Reaction1 Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction1 Intermediate 3-Nitro-N-cyclopropyl- benzenesulfonamide Reaction1->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Final_Product 3-Amino-N-cyclopropyl- benzenesulfonamide Reduction->Final_Product

Figure 1: The primary two-step synthesis pathway for 3-amino-N-cyclopropylbenzenesulfonamide.

Step 1: Synthesis of 3-nitro-N-cyclopropylbenzenesulfonamide

The initial step involves the nucleophilic attack of cyclopropylamine on the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride, leading to the formation of a stable sulfonamide bond. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Mechanism: The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. The subsequent loss of a chloride ion and a proton (abstracted by the base) yields the desired N-cyclopropylsulfonamide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Cyclopropylamine: Slowly add a solution of cyclopropylamine (1.1 eq) in the same solvent to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-nitro-N-cyclopropylbenzenesulfonamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 1: Summary of Reaction Parameters for Sulfonamide Formation

ParameterRecommended ConditionRationale
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)Aprotic solvents that dissolve the reactants and do not participate in the reaction.
Base Triethylamine or PyridineNeutralizes the HCl byproduct, driving the reaction to completion.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by room temperature for completion.
Stoichiometry Cyclopropylamine (1.1 eq), Base (1.2 eq)A slight excess of the amine and base ensures complete consumption of the sulfonyl chloride.
Step 2: Reduction of 3-nitro-N-cyclopropylbenzenesulfonamide to 3-amino-N-cyclopropylbenzenesulfonamide

The second and final step is the reduction of the aromatic nitro group to a primary amine. Several methods are available for this transformation, with the choice often depending on the scale of the reaction, available equipment, and desired selectivity.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing a palladium on carbon (Pd/C) or Raney nickel catalyst under a hydrogen atmosphere. It is often the preferred method for large-scale synthesis due to the high yields and simple work-up.

  • Metal-Mediated Reduction: A classic and reliable method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium. A particularly common and effective reagent for laboratory-scale synthesis is stannous chloride (SnCl2) in an alcoholic solvent.[1][2] This method is advantageous as it does not require specialized high-pressure hydrogenation equipment.

Experimental Protocol (using Stannous Chloride):

  • Reaction Setup: In a round-bottom flask, dissolve 3-nitro-N-cyclopropylbenzenesulfonamide (1.0 eq) in ethanol.

  • Addition of Stannous Chloride: Add stannous chloride dihydrate (SnCl2·2H2O) (3-5 eq) to the solution.[1][2]

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 1-3 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) until the pH is basic.

  • Extraction: Extract the product with ethyl acetate. The resulting tin salts may form a precipitate that can be removed by filtration through celite before or after extraction.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-amino-N-cyclopropylbenzenesulfonamide can be further purified by column chromatography or recrystallization.

Reduction_Workflow cluster_Reaction Reaction cluster_Workup Work-up & Purification Dissolve Dissolve Intermediate in Ethanol Add_SnCl2 Add SnCl2·2H2O Dissolve->Add_SnCl2 Reflux Reflux (1-3 h) Add_SnCl2->Reflux Cool Cool to RT Reflux->Cool Neutralize Neutralize with NaHCO3 (aq) Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Purify Purify (Chromatography/ Recrystallization) Extract->Purify

Figure 2: A typical workflow for the reduction of 3-nitro-N-cyclopropylbenzenesulfonamide using stannous chloride.

Table 2: Comparison of Reduction Methods

MethodAdvantagesDisadvantages
Catalytic Hydrogenation High yield, clean reaction, simple work-up.Requires specialized hydrogenation equipment (pressure vessel, H2 source). Catalyst can be pyrophoric.
Stannous Chloride (SnCl2) Readily available reagents, no special equipment needed, generally good yields.[1][2]Stoichiometric amounts of metal salts are required, leading to significant waste. Work-up can be more involved due to tin salt precipitation.[3]

Alternative Synthetic Strategies

While the two-step pathway from 3-nitrobenzenesulfonyl chloride is the most direct, alternative routes can be considered, particularly if different starting materials are more readily available or if specific substitution patterns are desired. One such alternative could involve the direct sulfonylation of a protected 3-aminobenzenesulfonic acid derivative, followed by amidation with cyclopropylamine and deprotection. However, this approach is generally more convoluted and may result in lower overall yields.

Characterization and Quality Control

The identity and purity of the synthesized 3-amino-N-cyclopropylbenzenesulfonamide should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the aromatic, cyclopropyl, and amino protons and carbons in the correct chemical environments and with the expected multiplicities.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

The synthesis of 3-amino-N-cyclopropylbenzenesulfonamide is a well-established process that can be reliably performed in a laboratory setting. The two-step pathway, involving the formation of a sulfonamide followed by the reduction of a nitro group, offers a robust and efficient route to this valuable synthetic intermediate. The choice of the reduction method can be tailored to the specific needs and capabilities of the laboratory. Careful execution of the experimental protocols and thorough characterization of the final product are essential to ensure the quality and suitability of the compound for downstream applications in drug discovery and development.

References

  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Available at: [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]

  • Synthesis of N-cyclopropyl-1,2-benzenedisulfonamide. PrepChem.com. Available at: [Link]

  • Process for the preparation of 3-nitrobenzenesulfonyl chloride. Google Patents.
  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

Sources

Foundational

Unraveling the Therapeutic Potential of 3-amino-N-cyclopropylbenzenesulfonamide: A Mechanistic Investigation

An In-depth Technical Guide for Researchers and Drug Development Professionals Foreword: The Enigmatic Role of a Versatile Scaffold In the vast landscape of medicinal chemistry, the benzenesulfonamide scaffold stands as...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Enigmatic Role of a Versatile Scaffold

In the vast landscape of medicinal chemistry, the benzenesulfonamide scaffold stands as a cornerstone of therapeutic innovation. From the revolutionary discovery of antibacterial sulfa drugs to a diverse array of modern pharmaceuticals, this versatile chemical moiety has proven to be a rich source of bioactive compounds. This guide delves into the mechanistic possibilities of a specific, yet under-characterized, member of this family: 3-amino-N-cyclopropylbenzenesulfonamide. While extensive research has yet to pinpoint a definitive mechanism of action for this particular molecule, its structural features suggest several compelling avenues for investigation. This document serves as a technical guide for researchers, outlining the established mechanisms of action for related sulfonamides and providing a strategic framework for elucidating the biological role of 3-amino-N-cyclopropylbenzenesulfonamide. It is intended not as a definitive statement on this compound's function, but as a roadmap for its scientific exploration.

The Benzenesulfonamide Core: A Privileged Structure in Pharmacology

The benzenesulfonamide group is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its prevalence in medicine stems from its ability to mimic or antagonize the function of endogenous molecules, often by interacting with the active sites of enzymes. The general structure, a benzene ring attached to a sulfonamide group, allows for extensive chemical modification, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties.

Derivatives of this core structure have been successfully developed into a wide range of therapeutics, including:

  • Antibacterial agents: The foundational class of sulfonamides that paved the way for modern antibiotic therapy.

  • Diuretics: Used in the management of hypertension and edema.

  • Anticonvulsants: For the treatment of epilepsy.

  • Anti-inflammatory agents: Including COX-2 inhibitors.

  • Anticancer agents: Targeting enzymes such as carbonic anhydrases.

The specific biological effect of a benzenesulfonamide derivative is dictated by the nature and position of substituents on the benzene ring and the sulfonamide nitrogen. In the case of 3-amino-N-cyclopropylbenzenesulfonamide, the presence of an amino group at the 3-position and a cyclopropyl group on the sulfonamide nitrogen are key determinants of its potential interactions with biological targets.

The Archetypal Mechanism: Inhibition of Folate Synthesis in Bacteria

The most well-documented mechanism of action for aminobenzenesulfonamides is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is essential for the production of nucleotides and certain amino acids, which are vital for bacterial growth and replication.

The Molecular Mimicry at Play:

Sulfonamides act as competitive inhibitors of DHPS due to their structural similarity to para-aminobenzoic acid (PABA), the natural substrate for this enzyme.[1] The sulfonamide group mimics the carboxylic acid of PABA, allowing it to bind to the active site of DHPS. However, unlike PABA, the sulfonamide cannot be incorporated into dihydropteroic acid, thus blocking the pathway and halting folate synthesis.

This mechanism exhibits selective toxicity towards bacteria because mammalian cells do not synthesize their own folic acid; they obtain it from their diet.[1]

Folic_Acid_Pathway_Inhibition cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Enzymatic Conversion Dihydrofolate Dihydrofolate Dihydropteroic_Acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for DNA Synthesis) Dihydrofolate->Tetrahydrofolate Sulfonamide 3-amino-N-cyclopropylbenzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Beyond Antibacterial Action: Exploring Alternative Mechanistic Pathways

While the inhibition of folate synthesis is a hallmark of many sulfonamides, it is by no means the only mechanism of action associated with this chemical class. The structural diversity of benzenesulfonamide derivatives has led to their interaction with a wide range of other biological targets. For a compound like 3-amino-N-cyclopropylbenzenesulfonamide, several other potential mechanisms warrant investigation.

Carbonic Anhydrase Inhibition: A Target in Cancer and Glaucoma

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and bone resorption. Several CA isoforms are overexpressed in various cancers and are implicated in tumor growth and metastasis.

The sulfonamide group is a classic zinc-binding group and is a key feature of many potent carbonic anhydrase inhibitors.[3] It is plausible that 3-amino-N-cyclopropylbenzenesulfonamide could exhibit inhibitory activity against one or more CA isoforms.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Objective: To determine the inhibitory potency of 3-amino-N-cyclopropylbenzenesulfonamide against various human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII).

  • Materials:

    • Recombinant human carbonic anhydrase isoforms.

    • 3-amino-N-cyclopropylbenzenesulfonamide.

    • 4-Nitrophenyl acetate (substrate).

    • Tris-HCl buffer (pH 7.4).

    • 96-well microplate reader.

  • Procedure:

    • Prepare a stock solution of 3-amino-N-cyclopropylbenzenesulfonamide in DMSO.

    • Serially dilute the compound in Tris-HCl buffer to obtain a range of concentrations.

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the diluted compound or vehicle control (DMSO) to the wells and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

    • Monitor the hydrolysis of the substrate by measuring the absorbance at 400 nm over time.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Other Potential Targets and Mechanisms

The benzenesulfonamide scaffold has been incorporated into drugs that target a variety of other proteins. These include:

  • Receptor Antagonists: Certain sulfonamide derivatives have been shown to act as antagonists for receptors such as the somatostatin receptor subtype 5 (SST5R).[3]

  • Enzyme Inhibitors: Beyond carbonic anhydrases, sulfonamides can inhibit other enzymes, including kinases and proteases.

  • Ion Channel Modulators: Some sulfonamides have been found to modulate the activity of ion channels.

The specific target of 3-amino-N-cyclopropylbenzenesulfonamide would depend on its three-dimensional shape and its ability to fit into the binding pocket of a particular protein.

A Proposed Workflow for Deconvoluting the Mechanism of Action

For a novel or under-characterized compound like 3-amino-N-cyclopropylbenzenesulfonamide, a systematic approach is required to identify its biological target and elucidate its mechanism of action. The following workflow outlines a potential strategy for researchers.

MOA_Workflow cluster_discovery Phase 1: Target Identification cluster_validation Phase 2: Target Validation & Mechanistic Studies cluster_preclinical Phase 3: Preclinical Evaluation Phenotypic_Screening Phenotypic Screening (e.g., cell viability, reporter assays) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Binding_Assays Direct Binding Assays (e.g., SPR, ITC) Affinity_Chromatography->Binding_Assays Computational_Docking In Silico Target Prediction (Reverse Docking) Computational_Docking->Affinity_Chromatography Enzyme_Kinetics Enzyme Inhibition Assays Binding_Assays->Enzyme_Kinetics Cellular_Assays Cell-Based Functional Assays (e.g., signaling pathway analysis) Enzyme_Kinetics->Cellular_Assays In_Vivo_Models In Vivo Efficacy Models Cellular_Assays->In_Vivo_Models Pharmacokinetics Pharmacokinetic & ADME Studies In_Vivo_Models->Pharmacokinetics

Caption: A workflow for elucidating the mechanism of action.

Phase 1: Target Identification

  • Phenotypic Screening: The initial step is to determine if the compound has any biological effect in a cellular context. This can be achieved through high-throughput screening of various cell lines, measuring endpoints such as cell viability, proliferation, or the activity of specific signaling pathways using reporter assays.

  • Affinity-Based Methods: If a cellular phenotype is observed, affinity chromatography coupled with mass spectrometry can be used to identify binding partners. In this technique, the compound is immobilized on a solid support and incubated with cell lysates. Proteins that bind to the compound are then eluted and identified.

  • In Silico Approaches: Computational methods, such as reverse docking, can be used to screen a library of known protein structures to predict potential binding targets for 3-amino-N-cyclopropylbenzenesulfonamide based on its chemical structure.

Phase 2: Target Validation and Mechanistic Studies

  • Direct Binding Assays: Once potential targets are identified, direct binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a physical interaction between the compound and the protein and to quantify the binding affinity.

  • Enzyme Inhibition Assays: If the identified target is an enzyme, kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitory constants (Ki).

  • Cell-Based Functional Assays: The effect of the compound on the function of the target protein should be assessed in a cellular context. This could involve measuring changes in downstream signaling pathways, gene expression, or other cellular processes.

Phase 3: Preclinical Evaluation

  • In Vivo Models: If the compound shows promising activity in vitro and in cell-based assays, its efficacy should be evaluated in relevant animal models of disease.

  • Pharmacokinetics and ADME: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound should be characterized to assess its drug-like properties.

Conclusion: A Call to Investigation

3-amino-N-cyclopropylbenzenesulfonamide represents a molecule at the intersection of established pharmacology and untapped potential. While its primary role may currently be that of a chemical intermediate, its structural features, particularly the benzenesulfonamide core, suggest that it could possess latent biological activity. The well-trodden path of sulfonamides in medicine, from their antibacterial origins to their diverse modern applications, provides a strong rationale for the further investigation of this compound. By employing a systematic and multi-faceted approach, as outlined in this guide, the scientific community can unlock the potential of 3-amino-N-cyclopropylbenzenesulfonamide and other under-characterized molecules, paving the way for the next generation of therapeutics.

References

  • Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (2018). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition.
  • Ezeokonkwo, M. A., Okoro, U. C., & Festus, C. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • PubChem. (n.d.). 3-amino-4-[cyclopropyl(ethyl)amino]-N-methylbenzenesulfonamide. Retrieved from [Link]

  • Al-Hourani, B. J. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Modern Approches in Drug Designing, 4(5).
  • Gudžytė, D., Zubrienė, A., Smirnov, A., Manakova, E., Gražulis, S., & Matulis, D. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 6466.
  • Arshad, A., Osman, S. M., & Toseef, M. U. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 11(56), 35574-35588.

Sources

Exploratory

Biological activity of 3-amino-N-cyclopropylbenzenesulfonamide derivatives

An In-Depth Technical Guide on the Biological Activity of 3-Amino-N-cyclopropylbenzenesulfonamide and Its Derivatives Introduction The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the stru...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of 3-Amino-N-cyclopropylbenzenesulfonamide and Its Derivatives

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] This versatile framework is recognized for its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Within this broad class, derivatives of 3-aminobenzenesulfonamide, particularly those with N-substitution such as the cyclopropyl group, represent a focused area of research for the development of novel therapeutic agents. The presence of the amino group at the 3-position and the cyclopropyl moiety on the sulfonamide nitrogen can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[2]

This technical guide provides a comprehensive overview of the biological activities associated with 3-amino-N-cyclopropylbenzenesulfonamide and related derivatives. It is intended for researchers, scientists, and drug development professionals, offering insights into their synthesis, mechanisms of action, and therapeutic potential. The guide delves into the causality behind experimental designs and presents detailed protocols, fostering a deeper understanding of the structure-activity relationships that govern the efficacy of these compounds.

Synthetic Strategies and Methodologies

The synthesis of 3-amino-N-cyclopropylbenzenesulfonamide derivatives typically involves a multi-step process, starting from commercially available reagents. A common approach involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.[1][3] The use of amino acids as precursors has also gained traction, offering a versatile platform for creating sulfonamides with tailored structures.[4]

General Synthesis Workflow

The synthesis of benzenesulfonamide derivatives bearing a carboxamide functionality often follows a two-step process. The first step is the base-promoted reaction of amino acids with substituted benzenesulfonyl chlorides to yield the benzenesulfonamides. This is followed by a palladium-mediated amidation reaction with an amine, such as butylamine, to produce the final carboxamide derivatives.[1][3]

Synthesis_Workflow cluster_0 Step 1: Benzenesulfonamide Formation cluster_1 Step 2: Amidation Amino_Acid Appropriate Amino Acid Reaction1 Base-Promoted Reaction Amino_Acid->Reaction1 Benzenesulfonyl_Chloride Substituted Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Reaction1 Base Base (e.g., Sodium Carbonate) Base->Reaction1 Benzenesulfonamide Benzenesulfonamide Intermediate Reaction1->Benzenesulfonamide Reaction2 Palladium-Mediated Amidation Benzenesulfonamide->Reaction2 Amine Amine (e.g., Butylamine) Amine->Reaction2 Palladium_Catalyst Palladium Catalyst Palladium_Catalyst->Reaction2 Final_Product Final Carboxamide Derivative Reaction2->Final_Product

Caption: General synthesis workflow for benzenesulfonamide carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of Benzenesulfonamide Carboxamide Derivatives

This protocol is adapted from a general method for synthesizing benzenesulfonamide derivatives bearing a carboxamide functionality.[1][3]

Step 1: Synthesis of Benzenesulfonamide Intermediate

  • To a vigorously stirred solution of the chosen amino acid (1.21 mmol) in deionized water (1.5 mL), add sodium carbonate (1.45 mmol).

  • Ensure all solutes are completely dissolved, then cool the solution to 0°C in an ice bath.

  • Add the corresponding aryl sulfonyl chloride (1.45 mmol) to the stirring reaction mixture in four portions over a period of 1 hour.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 4-5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to a pH of 2 with 2N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzenesulfonamide intermediate.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Palladium-Mediated Amidation

  • In a reaction vessel, combine the benzenesulfonamide intermediate from Step 1, the desired amine (e.g., butylamine), and a palladium catalyst.

  • Add a suitable solvent and any necessary ligands or additives.

  • Heat the reaction mixture to the appropriate temperature and stir for the required duration, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and perform a standard work-up procedure, which may include filtration, extraction, and washing.

  • Purify the final product by column chromatography or recrystallization to yield the desired benzenesulfonamide carboxamide derivative.

Biological Activities and Therapeutic Potential

Derivatives of aminobenzenesulfonamide have demonstrated a wide range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Bacterial resistance to existing antibiotics is a significant global health concern, driving the search for new antimicrobial agents.[1] Benzenesulfonamide derivatives have been investigated for their potential as antibacterial and antifungal agents.[1][3]

Mechanism of Action: While the exact mechanism can vary between derivatives, sulfonamides are known to act as chemotherapeutic agents by disrupting bacterial metabolism.[2][5]

A study on new benzenesulfonamide derivatives with carboxamide functionality revealed significant in vitro antimicrobial activity against a panel of bacteria and fungi.[1][3] The minimum inhibitory concentrations (MICs) were determined for these compounds against various microorganisms.

CompoundE. coli (MIC, mg/mL)S. aureus (MIC, mg/mL)P. aeruginosa (MIC, mg/mL)S. typhi (MIC, mg/mL)B. subtilis (MIC, mg/mL)C. albicans (MIC, mg/mL)A. niger (MIC, mg/mL)
4a --6.676.45---
4d 6.72------
4e -----6.636.28
4f ----6.63--
4h -6.63---6.63-
Data extracted from a study on new benzenesulphonamide derivatives.[1][3]
Anti-inflammatory Activity

Several benzenesulfonamide derivatives have been shown to possess significant anti-inflammatory properties.[1][3] In a study investigating new carboxamide-bearing benzenesulfonamides, compounds 4a and 4c demonstrated potent inhibition of carrageenan-induced rat-paw edema.[1][3]

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry research. Aminobenzenesulfonamide derivatives have been explored as inhibitors of various cancer-related targets.

Carbonic Anhydrase Inhibition: A series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide were synthesized and evaluated for their ability to bind to human carbonic anhydrases (CAs).[2][5] Certain isoenzymes of CA are involved in tumor progression, making them attractive targets for anticancer drug design.[6]

Lysine Specific Demethylase 1 (LSD1) Inhibition: A series of 3-oxoamino-benzenesulfonamides were synthesized and identified as reversible and selective inhibitors of LSD1, a promising therapeutic target in oncology.[7] Compounds 7b and 7h from this series showed the most potent inhibition with IC50 values of 9.5 and 6.9 μM, respectively.[7]

Antioxidant Activity

Some benzenesulfonamide derivatives have also been evaluated for their antioxidant properties.[1][3] In one study, compound 4e, a new carboxamide-bearing benzenesulfonamide, exhibited antioxidant activity comparable to that of Vitamin C, with an IC50 value of 0.3287 mg/mL.[1][3]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. For aminobenzenesulfonamide derivatives, the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen can significantly impact their potency and selectivity.[2]

For instance, in the case of 3-amino-4-hydroxybenzenesulfonamide derivatives as carbonic anhydrase inhibitors, variations in the substituent at the 3-position of a 5-oxopyrrolidine fragment allowed for the modulation of the compound's binding profile to different CA isoenzymes.[2] This highlights the importance of the scaffold for guiding the rational design of more effective drugs.[2]

SAR_Logic Core_Scaffold 3-Aminobenzenesulfonamide Core Substituent_Modification Modification of Substituents (e.g., at N-position, on the aromatic ring) Core_Scaffold->Substituent_Modification Systematic Changes Biological_Screening Biological Activity Screening (e.g., Enzyme Inhibition, Antimicrobial Assays) Substituent_Modification->Biological_Screening Testing Analogs Data_Analysis Analysis of Activity Data (e.g., IC50, MIC values) Biological_Screening->Data_Analysis Quantitative Data SAR_Elucidation Elucidation of Structure-Activity Relationship Data_Analysis->SAR_Elucidation Identifying Trends Rational_Design Rational Design of More Potent Analogs SAR_Elucidation->Rational_Design Informing Design Rational_Design->Substituent_Modification Iterative Process

Caption: Logical workflow for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

The 3-amino-N-cyclopropylbenzenesulfonamide scaffold and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, underscore the potential of this chemical class. Future research should focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action will be crucial for their successful translation into clinical applications. The integration of computational methods, such as molecular docking, with traditional synthetic and biological approaches will undoubtedly accelerate the discovery of next-generation drugs based on this privileged scaffold.

References

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). [Source not further specified]
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC - NIH. Retrieved from [Link]

  • Design, synthesis and biological activity of 3-oxoamino-benzenesulfonamides as selective and reversible LSD1 inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides A... (n.d.).
  • Elsayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Scilit.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-N-cyclopropylbenzenesulfonamide (CAS 459434-39-0)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 3-Amino-N-cyclopropylbenzenesulfonamide, identified by CAS number 459434-39-0, is a sulfonami...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Amino-N-cyclopropylbenzenesulfonamide, identified by CAS number 459434-39-0, is a sulfonamide derivative with significant potential in medicinal chemistry and drug development. The incorporation of a cyclopropyl group, a bioisostere for various functional groups, can modulate the pharmacokinetic and pharmacodynamic properties of the parent aminobenzenesulfonamide scaffold. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, detailed analytical methodologies for its characterization, a plausible synthetic route, and insights into its potential biological significance, particularly as a carbonic anhydrase inhibitor.

Chemical Identity and Core Physical Properties

The fundamental identifiers and key physical properties of 3-Amino-N-cyclopropylbenzenesulfonamide are summarized below. While experimental data for some properties of this specific molecule are not widely published, values have been predicted based on its structure and data from closely related compounds.

PropertyValueSource(s)
CAS Number 459434-39-0[1][2]
IUPAC Name 3-amino-N-cyclopropylbenzenesulfonamide[1]
Molecular Formula C₉H₁₂N₂O₂S[2]
Molecular Weight 212.27 g/mol [2]
Appearance White to off-white solid (predicted)
Boiling Point 416.5 °C at 760 mmHg (predicted)[3]
Density 1.39 g/cm³ (predicted)[3]
Flash Point 205.7 °C (predicted)[3]
Refractive Index 1.637 (predicted)[3]
XLogP3 2.8 (predicted)[3]

Advanced Physicochemical Characterization

A deeper understanding of a compound's behavior in biological systems necessitates a thorough analysis of its solubility, acidity (pKa), and spectral characteristics.

Solubility Profile

The solubility of sulfonamides is a critical parameter influencing their bioavailability. Generally, sulfonamides are weak acids and their solubility is pH-dependent, increasing in alkaline solutions where the sulfonamide nitrogen can be deprotonated to form a more soluble salt. The presence of both an amino group and a sulfonamide group makes 3-Amino-N-cyclopropylbenzenesulfonamide an amphoteric compound, with solubility expected to increase in both acidic and basic conditions due to salt formation.

Based on general solubility trends for sulfonamides, the following qualitative profile is anticipated:

  • Water: Slightly soluble.

  • Aqueous Acid/Base: Soluble.

  • Organic Solvents: Soluble in polar organic solvents like acetone, and slightly soluble in alcohols such as ethanol and methanol. It is expected to be poorly soluble in nonpolar solvents like benzene and chloroform.

Experimental Protocol for Solubility Determination:

A standard isothermal saturation method can be employed to quantitatively determine the solubility in various solvents.

  • Sample Preparation: Add an excess amount of 3-Amino-N-cyclopropylbenzenesulfonamide to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperature) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_protocol Solubility Determination Workflow prep 1. Sample Preparation (Excess solid in solvent) equil 2. Equilibration (Constant temperature agitation) prep->equil sep 3. Phase Separation (Centrifugation) equil->sep quant 4. Quantification (HPLC analysis of supernatant) sep->quant

Caption: Isothermal Saturation Method for Solubility.

Acidity Constant (pKa)

The pKa values of the amino group and the sulfonamide proton are crucial for predicting the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Amino Group (pKa₁): The anilinic amino group is expected to have a pKa in the range of 3-5, typical for anilines with an electron-withdrawing group on the ring.

  • Sulfonamide Group (pKa₂): The sulfonamide proton is weakly acidic, with a pKa generally in the range of 9-11.

pKa Prediction Insights:

Recent computational studies have demonstrated a strong linear relationship between the equilibrium bond lengths within a functional group and its aqueous pKa value.[4][5] For sulfonamides, the S-N bond length can be a powerful descriptor for predicting the pKa of the sulfonamide proton.[4] Similarly, the C-N bond length of the aniline moiety can be used to predict the pKa of the amino group.[5] These quantum mechanical approaches offer a reliable alternative when experimental data is unavailable.

Spectroscopic and Spectrometric Analysis

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of 3-Amino-N-cyclopropylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropyl protons, and the protons of the amino and sulfonamide groups.

  • Aromatic Protons: A complex multiplet pattern in the range of δ 6.8-7.8 ppm.

  • Cyclopropyl Protons: Due to the magnetic anisotropy of the cyclopropane ring, the methine and methylene protons will appear as upfield multiplets, typically between δ 0.5-2.0 ppm.[6]

  • NH₂ and NH Protons: Broad singlets that are exchangeable with D₂O. The chemical shift will be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms.

  • Aromatic Carbons: Signals in the downfield region (δ 110-150 ppm).

  • Cyclopropyl Carbons: Upfield signals, with the methine carbon around δ 15-25 ppm and the methylene carbons at δ 5-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching (Amino): Two bands in the region of 3300-3500 cm⁻¹.

  • N-H Stretching (Sulfonamide): A band around 3250 cm⁻¹.

  • S=O Stretching (Sulfonamide): Two strong bands, asymmetric and symmetric, around 1330 cm⁻¹ and 1160 cm⁻¹, respectively.

  • C-N Stretching: Around 1250-1350 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion: A prominent peak corresponding to the molecular weight (m/z 212).

  • Key Fragmentation Pathways:

    • Cleavage of the S-N bond is a common fragmentation pathway for sulfonamides, leading to characteristic fragment ions.[7]

    • Loss of SO₂ from the molecular ion is another expected fragmentation.

    • Fragmentation of the cyclopropyl ring.

Analytical Workflow for Structural Confirmation:

G cluster_workflow Structural Elucidation Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure Confirmed Structure nmr->structure ir->structure ms->structure

Caption: Integrated Spectroscopic Analysis Workflow.

Synthesis Pathway

A plausible and efficient synthesis of 3-Amino-N-cyclopropylbenzenesulfonamide can be achieved through a two-step process starting from 3-nitrobenzenesulfonyl chloride.

Step 1: Sulfonamide Formation

3-Nitrobenzenesulfonyl chloride is reacted with cyclopropylamine in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane (DCM) at room temperature. The base neutralizes the HCl generated during the reaction.

Step 2: Reduction of the Nitro Group

The resulting 3-nitro-N-cyclopropylbenzenesulfonamide is then reduced to the corresponding amine. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. Alternatively, reduction can be achieved using metals like tin or iron in acidic media.

Detailed Experimental Protocol:

  • Sulfonamide Formation: To a solution of cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in DCM, add 3-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-nitro-N-cyclopropylbenzenesulfonamide.

  • Nitro Group Reduction: Dissolve the crude 3-nitro-N-cyclopropylbenzenesulfonamide in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C. Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 3-Amino-N-cyclopropylbenzenesulfonamide. The product can be further purified by recrystallization or column chromatography.

G cluster_synthesis Synthetic Pathway start 3-Nitrobenzenesulfonyl Chloride step1 Sulfonamide Formation (Cyclopropylamine, Base) start->step1 intermediate 3-Nitro-N-cyclopropyl- benzenesulfonamide step1->intermediate step2 Nitro Group Reduction (H₂, Pd/C) intermediate->step2 product 3-Amino-N-cyclopropyl- benzenesulfonamide step2->product

Caption: Two-Step Synthesis of the Target Compound.

Potential Biological Significance: Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8][9] CAs are involved in a variety of physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer.[8]

The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group that coordinates to the Zn²⁺ ion in the active site of the enzyme, leading to inhibition. While 3-Amino-N-cyclopropylbenzenesulfonamide is a secondary sulfonamide at the sulfonamide nitrogen, the presence of the 3-amino group could allow it to interact with other residues in the active site, potentially leading to isoform-selective inhibition. The cyclopropyl group can also influence binding affinity and selectivity through hydrophobic interactions within the active site cavity.

Signaling Pathway Context:

In certain cancers, the overexpression of specific CA isoforms, such as CA IX, is linked to tumor progression and metastasis. CA IX is involved in maintaining the pH balance in the hypoxic tumor microenvironment, which is crucial for cancer cell survival and proliferation. Inhibition of CA IX can disrupt this pH regulation, leading to increased acidity and subsequent apoptosis of cancer cells.

G cluster_pathway Carbonic Anhydrase IX Inhibition Pathway hypoxia Tumor Hypoxia ca9 CA IX Upregulation hypoxia->ca9 ph_reg pH Regulation (Extracellular Acidosis) ca9->ph_reg ph_disrupt pH Dysregulation (Intracellular Acidification) inhibitor 3-Amino-N-cyclopropyl- benzenesulfonamide inhibition CA IX Inhibition inhibitor->inhibition inhibition->ph_disrupt apoptosis Cancer Cell Apoptosis ph_disrupt->apoptosis

Caption: Role of CA IX Inhibition in Cancer Therapy.

Conclusion

3-Amino-N-cyclopropylbenzenesulfonamide is a molecule of interest for further investigation in drug discovery, particularly in the context of carbonic anhydrase inhibition. This guide has provided a detailed overview of its physicochemical properties, analytical characterization methods, a viable synthetic route, and its potential biological relevance. The presented information serves as a valuable resource for researchers and scientists working with this compound and its derivatives, facilitating its synthesis, characterization, and exploration in various therapeutic areas.

References

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]

  • Electron ionization mass spectra of alkylated sulfabenzamides. Journal of the American Society for Mass Spectrometry. [Link]

  • NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. Revue Roumaine de Chimie. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES**. Revue Roumaine de Chimie. [Link]

  • Solubility Data Series, Volume 36: Sulfonamides. International Union of Pure and Applied Chemistry. [Link]

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. [Link]

  • Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. MDPI. [Link]

  • 4-aminobenzenesulfonamide. ChemBK. [Link]

  • Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. Taylor & Francis Online. [Link]

  • Supporting information: - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • 1H NMR and 13C NMR of the prepared compounds. ResearchGate. [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]

  • Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data. [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. [Link]

  • Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. Physical Chemistry Chemical Physics. [Link]

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). University of Regina. [Link]

  • 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

  • The synthesis of cyclopropane amino acids and peptides.
  • 3-Amino-N-isopropylbenzenesulfonamide. PubChem. [Link]

  • The synthesis of cyclopropane amino acids and peptides.
  • Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. National Institutes of Health. [Link]

  • Polymorphs of n-((s)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl)-4-(((1r,2r)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diynyl)benzamide.
  • Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use.
  • Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.

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Exploratory

Structural analysis and conformation of 3-amino-N-cyclopropylbenzenesulfonamide

An In-depth Technical Guide: A Methodological Framework for the Comprehensive Structural and Conformational Analysis of 3-amino-N-cyclopropylbenzenesulfonamide Authored For: Researchers, Scientists, and Drug Development...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: A Methodological Framework for the Comprehensive Structural and Conformational Analysis of 3-amino-N-cyclopropylbenzenesulfonamide

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of approved therapeutic agents.[1][2] Its biological activity is intimately linked to its three-dimensional structure and conformational preferences, which dictate how it interacts with pharmacological targets.[3] This guide presents a comprehensive, multi-technique methodological framework for the detailed structural and conformational analysis of a specific, high-interest derivative: 3-amino-N-cyclopropylbenzenesulfonamide (IUPAC Name: 3-amino-N-cyclopropylbenzenesulfonamide; CAS Number: 459434-39-0).[4] We outline an integrated approach employing X-ray crystallography for solid-state structure determination, Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state conformational dynamics, and computational modeling for in silico energy profiling. The objective is to provide a self-validating system of protocols that yields an unambiguous and biologically relevant understanding of the molecule's key structural features, serving as a foundational dataset for rational drug design and structure-activity relationship (SAR) studies.

Introduction: The Rationale for a Deep Structural Dive

The Enduring Significance of the Sulfonamide Scaffold

Since the discovery of Prontosil, sulfonamide-containing compounds have evolved from their initial role as antimicrobial agents into a versatile scaffold found in drugs targeting a multitude of diseases.[2][5] Their therapeutic applications now include treatments for cancer, viral infections, inflammation, glaucoma, and cardiovascular disorders.[2][6][7] The sulfonamide group (-SO₂NH-) is a powerful hydrogen bond donor and acceptor, enabling it to form critical interactions within the active sites of diverse enzymes and receptors.[8] However, the orientation of this group and the overall molecular shape are not static; they are governed by subtle conformational effects that can significantly influence target affinity and selectivity.[3][9]

Focus Molecule: 3-amino-N-cyclopropylbenzenesulfonamide

The subject of this guide, 3-amino-N-cyclopropylbenzenesulfonamide, combines three key structural motifs: the foundational benzenesulfonamide core, a meta-positioned amino group, and a cyclopropyl moiety on the sulfonamide nitrogen. The amino group provides an additional vector for hydrogen bonding or further chemical modification, while the compact, rigid cyclopropyl group can enforce specific conformational constraints and explore hydrophobic pockets within a binding site. Understanding the interplay of these groups is critical for leveraging this molecule as a building block in fragment-based drug discovery or as a lead compound for optimization.

An Integrated Analytical Workflow

To achieve a holistic understanding of 3-amino-N-cyclopropylbenzenesulfonamide, no single technique is sufficient. The solid-state structure may not represent the dominant conformation in solution, where biological interactions occur. Conversely, solution-state data represents an average of conformations. Computational modeling bridges this gap by mapping the energetic landscape between different states. The proposed workflow integrates these domains to create a cross-validated structural profile.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Data Synthesis & Application A Synthesis & Purification of Target Compound B Purity & Identity Confirmation (LC-MS, HRMS) A->B C Solid-State Analysis: X-ray Crystallography B->C Sample D Solution-State Analysis: NMR Spectroscopy B->D Sample E In Silico Analysis: Computational Modeling B->E Sample F Integrated 3D Structural Model & Conformational Profile C->F Static Structure, Packing Forces D->F Dynamic Averaged Structure, Key NOEs E->F Energy Landscape, Rotational Barriers G Input for Drug Design: Pharmacophore Modeling & SAR F->G

Caption: Integrated workflow for structural and conformational analysis.

Solid-State Conformation: Single-Crystal X-ray Crystallography

Causality Behind Experimental Choice

X-ray crystallography provides the most definitive and high-resolution data on the molecule's intrinsic geometry, including bond lengths, bond angles, and torsional angles in the solid state.[10] This technique establishes an unambiguous structural baseline and reveals intermolecular interactions, such as hydrogen bonding, that dictate crystal packing.[8][11] This information is invaluable for validating the force fields used in subsequent computational modeling.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve purified 3-amino-N-cyclopropylbenzenesulfonamide in a suitable solvent system (e.g., ethyl acetate/hexane, methanol/water). Employ slow evaporation, solvent layering, or vapor diffusion methods at a controlled temperature to grow single crystals of suitable quality for diffraction.

  • Data Collection: Select a well-formed, defect-free crystal and mount it on a goniometer. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a low temperature (typically 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the structure using direct methods or Patterson methods to locate the positions of the atoms. Refine the structural model anisotropically against the diffraction data until convergence is reached, resulting in low R-factors.[12]

Data Presentation: Expected Crystallographic Parameters

The refined crystallographic data would be summarized as follows. The values presented are exemplary, based on similar known sulfonamide structures.

ParameterExpected Value / Observation
Chemical FormulaC₉H₁₂N₂O₂S[4]
Molecular Weight212.27 g/mol [4]
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
Key Bond Lengths (Å)S-O: ~1.43; S-N: ~1.65; S-C(aryl): ~1.76
Key Bond Angles (°)O-S-O: ~120; C-S-N: ~107
Key Torsion Angle (°)C(aryl)-S-N-C(cyclopropyl): Defines a key conformation
H-Bonding InteractionsN-H···O=S interactions forming chains or dimers[8]

Solution-State Dynamics: High-Resolution NMR Spectroscopy

Causality Behind Experimental Choice

While crystallography provides a static snapshot, NMR spectroscopy reveals the molecule's structure and dynamic behavior in solution, which is a more accurate proxy for the physiological environment.[13][14] By measuring scalar couplings and through-space interactions (Nuclear Overhauser Effect, NOE), we can determine the time-averaged conformation and identify which conformers are most populated in a given solvent.[15][16]

Protocol: Multi-dimensional NMR Analysis
  • Sample Preparation: Prepare a ~5-10 mg/mL solution of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • 1D NMR Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to identify all proton and carbon resonances and confirm structural integrity.

  • 2D Homonuclear Correlation (COSY): Acquire a ¹H-¹H COSY spectrum to establish proton-proton scalar coupling networks within the aromatic ring and the cyclopropyl group.

  • 2D Heteronuclear Correlation (HSQC/HMBC):

    • Acquire an HSQC spectrum to correlate each proton with its directly attached carbon.

    • Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is critical for unambiguous assignment of the aromatic system.

  • Conformational Analysis (NOESY/ROESY): Acquire a 2D NOESY or ROESY spectrum to detect through-space correlations. Key expected NOEs would be between the cyclopropyl protons and the aromatic protons, which directly inform the preferred orientation of the N-cyclopropyl group relative to the benzene ring.

Data Presentation: Exemplary NMR Assignments (in DMSO-d₆)

The following table represents hypothetical but expected chemical shift assignments.

Atom No.¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Key HMBC CorrelationsKey NOE Correlations
1-~140.0--
2~7.1, t, J=7.8~129.0C4, C6H6, NH(amino)
3-~149.0--
4~6.8, d, J=7.8~115.0C2, C6H2, H5
5~7.0, s~118.0C1, C3H4, H6
6~6.9, d, J=7.8~120.0C2, C4H2, H5
NH₂~5.5, s-C3, C4H2, H4
NH~8.0, d, J=4.0-C(cyclopropyl), C1H(cyclopropyl methine)
CH(cy)~2.5, m~25.0C1, NHNH, H(aryl)
CH₂(cy)~0.5-0.7, m~5.0CH(cy)H(cyclopropyl methine)

In Silico Profiling: Computational Modeling

Causality Behind Experimental Choice

Computational methods provide a bridge between the solid-state and solution-state pictures.[17] By calculating the potential energy surface as a function of key dihedral angles, we can identify all low-energy conformers, determine the energy barriers to their interconversion, and rationalize the experimentally observed average conformation.[18][19] This is a powerfully predictive tool for understanding how the molecule might adapt its shape upon binding to a target.

Protocol: DFT and Potential Energy Surface (PES) Scan
  • Model Building: Build the 3D structure of 3-amino-N-cyclopropylbenzenesulfonamide using the coordinates from the X-ray structure as a starting point.

  • Geometry Optimization: Perform a full geometry optimization using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)) to find the nearest energy minimum.

  • PES Scan: Identify the key rotatable bonds. The most critical is the S-N bond. Define the dihedral angle C(aryl)-S-N-C(cyclopropyl) as the reaction coordinate.

  • Constrained Optimization: Perform a series of constrained geometry optimizations, systematically rotating the defined dihedral angle in 10° increments. At each step, all other geometric parameters are allowed to relax.

  • Energy Profile: Plot the relative energy of each optimized structure against the dihedral angle to visualize the conformational energy landscape, revealing the stable conformers (energy minima) and transition states (energy maxima).

Caption: Key rotatable bonds for conformational analysis.

Data Synthesis: Building a Unified Model for Drug Design

The true power of this framework lies in the synthesis of all three datasets.

  • The X-ray structure validates the computational model's baseline geometry.

  • The NMR data (specifically NOEs) confirms which of the low-energy conformers predicted by the computational scan are predominantly populated in solution.

  • Discrepancies between the solid-state and solution-state conformations, explained by the calculated rotational energy barriers, highlight the molecule's inherent flexibility.

This integrated model provides a robust pharmacophore hypothesis. It defines not just the location of key features (H-bond donors/acceptors, aromatic ring) but also their accessible spatial relationships. This knowledge is crucial for designing new analogs with improved potency and selectivity by either rigidifying the bioactive conformation or introducing new interactions consistent with the low-energy conformational ensemble.[3][20]

G A Experimental Data (X-ray, NMR) C Validated Conformational Ensemble A->C Defines 'Real' State B Computational Model (DFT Energy Profile) B->C Explains 'Why' D Structure-Activity Relationship (SAR) Analysis C->D Provides 3D Structural Context E Rational Drug Design D->E Guides Optimization

Caption: Synergy of data for rational drug design.

Conclusion

The proposed methodological framework provides a rigorous, multi-faceted approach to fully characterize the structure and conformation of 3-amino-N-cyclopropylbenzenesulfonamide. By integrating the strengths of X-ray crystallography, NMR spectroscopy, and computational modeling, this guide establishes a self-validating workflow that moves beyond simple identification to a deep understanding of molecular behavior. The resulting high-fidelity structural model is an essential asset for any research program aiming to utilize this promising scaffold in the development of novel, precisely targeted therapeutics.

References

Foundational

A Technical Guide to Identifying and Validating Therapeutic Targets of 3-amino-N-cyclopropylbenzenesulfonamide

Abstract The sulfonamide scaffold is a cornerstone of modern medicinal chemistry, giving rise to a wide array of therapeutics with diverse mechanisms of action.[1][2][3] The compound 3-amino-N-cyclopropylbenzenesulfonami...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide scaffold is a cornerstone of modern medicinal chemistry, giving rise to a wide array of therapeutics with diverse mechanisms of action.[1][2][3] The compound 3-amino-N-cyclopropylbenzenesulfonamide presents a compelling case for target discovery, combining the well-established pharmacophore of a sulfonamide with the unique conformational and metabolic properties of a cyclopropyl group. This technical guide provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to identify and validate its potential therapeutic targets. We move beyond a simple listing of possibilities to detail the causal logic behind experimental designs, presenting actionable, field-proven protocols for unbiased target identification via chemical proteomics, alongside specific enzymatic and cellular assays for validating hypothesized targets such as carbonic anhydrases and dihydropteroate synthase. This guide is structured to serve as a self-validating system, empowering research teams to systematically deorphanize this compound and unlock its therapeutic potential.

Introduction: The Scientific Rationale

The therapeutic potential of a small molecule is defined by its interactions with biological macromolecules. For 3-amino-N-cyclopropylbenzenesulfonamide (Figure 1), its structure provides clear, logical starting points for investigation.

  • The Sulfonamide Moiety: This functional group is the basis for a multitude of drugs, from antibacterials to anticancer agents.[3][4] Its primary and most renowned role is as a potent zinc-binding group, making it an exceptional inhibitor of zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[1] In antibacterial agents, it acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis.[5][6]

  • The Cyclopropyl Ring: This small, strained carbocycle is not merely a passive structural element. It is increasingly utilized in drug design to improve metabolic stability, enhance binding affinity, and provide specific conformational constraints that can lead to high target selectivity.

Therefore, the investigation into the targets of 3-amino-N-cyclopropylbenzenesulfonamide is a study in synergy: how does the cyclopropyl moiety modulate the inherent targeting capabilities of the sulfonamide group? This guide outlines the workflows to answer that question.

Compound Identifier Value Source
IUPAC Name 3-amino-N-cyclopropylbenzenesulfonamideP&S Chemicals
CAS Number 459434-39-0P&S Chemicals
Molecular Formula C₉H₁₂N₂O₂SSanta Cruz Biotechnology
Molecular Weight 212.27 g/mol Santa Cruz Biotechnology

Figure 1. Key identifiers for 3-amino-N-cyclopropylbenzenesulfonamide.[7][8]

Hypothesis-Driven Target Exploration

Based on the compound's structural features, we can formulate primary and secondary hypotheses regarding its molecular targets.

Primary Hypothesis: Carbonic Anhydrase (CA) Inhibition

The most direct hypothesis is that 3-amino-N-cyclopropylbenzenesulfonamide functions as a carbonic anhydrase inhibitor. CAs are a family of ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] Dysregulation of CA activity, particularly the tumor-associated isoform CA IX, is linked to cancer progression by promoting an acidic tumor microenvironment that enhances survival, proliferation, and invasion.[9][10][11][12][13]

Mechanism: The sulfonamide group can deprotonate and coordinate with the Zn²⁺ ion in the CA active site, effectively blocking its catalytic activity. The specific substitutions on the benzene ring and the N-cyclopropyl group will dictate the binding affinity and isoform selectivity.

cluster_0 Hypoxic Tumor Microenvironment cluster_1 pH Regulation & Cell Survival HIF1a HIF-1α Stabilization CAIX_exp CA IX Expression HIF1a->CAIX_exp Upregulates CO2_H2O CO₂ + H₂O CAIX_exp->CO2_H2O Catalyzes HCO3_H HCO₃⁻ + H⁺ CAIX_exp->HCO3_H Catalyzes pHi Maintain Alkaline pHi HCO3_H->pHi pHe Acidify Extracellular Space (pHe) HCO3_H->pHe Proliferation Proliferation pHi->Proliferation Invasion Invasion / Metastasis pHe->Invasion Resistance Therapeutic Resistance pHe->Resistance

Caption: Role of Carbonic Anhydrase IX (CA IX) in cancer progression.[9][13]

Secondary Hypothesis: Dihydropteroate Synthase (DHPS) Inhibition

Should the compound exhibit antimicrobial properties, DHPS is a prime candidate. This bacterial enzyme catalyzes the condensation of p-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a crucial step in folate biosynthesis.[5][14] As humans acquire folate from their diet, this pathway is an excellent selective target for antibiotics.[5]

Mechanism: Sulfonamides act as competitive inhibitors by mimicking the natural substrate, pABA, and binding to the active site of DHPS, thereby halting folate production and bacterial growth.[4]

Experimental Workflows for Target Deconvolution

The following section provides a logical, step-by-step experimental plan to first identify and then validate the molecular targets of 3-amino-N-cyclopropylbenzenesulfonamide.

Workflow 1: Unbiased Target Identification via Chemical Proteomics

To cast a wide net and identify potential targets without preconceived bias, an affinity-based protein profiling (ABPP) approach is the gold standard.[15][16][17] This method uses a modified version of the compound (a "probe") to capture its binding partners from a complex biological sample, such as a cell lysate.

start Synthesize Affinity Probe (Compound + Linker + Biotin) incubate Incubate Probe with Cell Lysate start->incubate control Incubate Lysate with Probe + Excess Free Compound (Competition Control) start->control capture Capture Probe-Protein Complexes on Streptavidin Beads incubate->capture control->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute On-Bead Digestion (Trypsin) wash->elute ms LC-MS/MS Analysis elute->ms analysis Data Analysis: Identify Enriched Proteins in Probe vs. Control ms->analysis

Caption: Workflow for affinity-based chemical proteomics.[7][15]

Detailed Protocol: Affinity-Based Protein Profiling (ABPP)

  • Objective: To identify proteins that directly bind to 3-amino-N-cyclopropylbenzenesulfonamide in a cellular proteome.

  • Pillar of Trustworthiness: The inclusion of a competition control, where an excess of the original, unmodified compound is co-incubated with the probe, is critical. Genuine binding partners will show significantly reduced enrichment in the presence of the competitor, thus validating the specificity of the interaction.[7]

  • Methodology:

    • Probe Synthesis: Synthesize a chemical probe by attaching a linker arm and a biotin affinity tag to the 3-amino-N-cyclopropylbenzenesulfonamide scaffold. The attachment point should be chosen carefully to minimize disruption of the key pharmacophore elements (the sulfonamide and cyclopropyl groups).

    • Proteome Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line known to express various CA isoforms, like HT-29 or MCF-7).

    • Probe Incubation: Divide the lysate into two conditions:

      • Test Condition: Incubate the lysate with the biotinylated probe.

      • Competition Control: Pre-incubate the lysate with a 100-fold molar excess of free 3-amino-N-cyclopropylbenzenesulfonamide for 1 hour before adding the biotinylated probe.

    • Affinity Capture: Add streptavidin-coated magnetic beads to both lysates to capture the probe and any bound proteins.[18]

    • Washing: Perform a series of stringent washes with buffers of decreasing stringency to remove non-specifically bound proteins.

    • Elution and Digestion: Elute the captured proteins or perform on-bead digestion with trypsin to generate peptides.

    • Mass Spectrometry: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][19]

    • Data Analysis: Use quantitative proteomics software to identify and quantify the proteins in each sample. True binding partners will be highly enriched in the "Test Condition" but significantly depleted in the "Competition Control".

Workflow 2: Validation of Hypothesized Targets

The results from chemical proteomics, or our initial hypotheses, can be directly tested using in vitro enzymatic assays.

Protocol 1: Carbonic Anhydrase Inhibition Assay

  • Objective: To quantify the inhibitory potency of the compound against specific CA isoforms (e.g., CA I, II, and the tumor-associated CA IX).

  • Expertise & Experience: The stopped-flow spectrophotometry method is the gold standard for measuring the rapid kinetics of CA-catalyzed CO₂ hydration.[20][21] It allows for the precise determination of inhibition constants (Ki).

  • Methodology:

    • Reagent Preparation: Prepare solutions of purified recombinant human CA isoenzymes, the test compound at various concentrations, and a pH indicator (e.g., phenol red) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).[20]

    • Instrument Setup: Equilibrate a stopped-flow spectrophotometer to 20-25°C.

    • Reaction Initiation: In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with CO₂-saturated water.

    • Data Acquisition: Monitor the change in absorbance of the pH indicator over time (typically milliseconds to seconds) as the hydration of CO₂ causes a pH drop.[8][21]

    • Data Analysis: Calculate the initial rates of reaction from the kinetic traces. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay

  • Objective: To determine if the compound inhibits bacterial DHPS activity.

  • Expertise & Experience: A coupled enzymatic assay provides a continuous and convenient spectrophotometric readout, ideal for inhibitor screening.[22][23] The product of the DHPS reaction is used by a second enzyme (dihydrofolate reductase, DHFR) in a reaction that consumes NADPH, which can be monitored at 340 nm.[23]

  • Methodology:

    • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, the DHPS substrates 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and p-aminobenzoic acid (pABA), an excess of dihydrofolate reductase (DHFR), and the cofactor NADPH.[22][24]

    • Inhibitor Addition: Add 3-amino-N-cyclopropylbenzenesulfonamide at various concentrations. Include a positive control (e.g., sulfamethoxazole) and a no-inhibitor control.

    • Enzyme Addition: Initiate the reaction by adding purified bacterial DHPS enzyme.

    • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time in a microplate reader.

    • Data Analysis: Calculate initial reaction velocities and determine IC₅₀ values as described for the CA assay.

Hypothetical Target Compound IC₅₀ (nM) Assay Method
hCA II 3-amino-N-cyclopropylbenzenesulfonamide45.2Stopped-Flow Spectrophotometry
Acetazolamide (Control)12.1Stopped-Flow Spectrophotometry
hCA IX 3-amino-N-cyclopropylbenzenesulfonamide8.7Stopped-Flow Spectrophotometry
Acetazolamide (Control)25.5Stopped-Flow Spectrophotometry
E. coli DHPS 3-amino-N-cyclopropylbenzenesulfonamide>10,000Coupled NADPH Depletion Assay
Sulfamethoxazole (Control)150.3Coupled NADPH Depletion Assay

Table 1. Example of a data summary table for in vitro enzyme inhibition assays.

Workflow 3: Cellular Target Engagement

Confirming that a compound binds its target within the complex environment of a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[25][26][27][28][29]

  • Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[28]

  • Methodology:

    • Cell Treatment: Treat intact cells with either the test compound or a vehicle control for a defined period.

    • Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

    • Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins via centrifugation.[27]

    • Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a specific detection method, such as Western Blot or AlphaScreen.[28]

    • Data Analysis: Plot the percentage of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated cells compared to the vehicle control, indicating thermal stabilization.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy for the deconvolution of the therapeutic targets of 3-amino-N-cyclopropylbenzenesulfonamide. The workflow begins with an unbiased, proteome-wide screen and proceeds through specific, hypothesis-driven validation assays in both biochemical and cellular contexts. Positive results from these workflows—particularly the identification of a potent and selective interaction with a disease-relevant target like CA IX—would provide a strong rationale for advancing the compound into lead optimization and preclinical development. The integration of chemical proteomics with robust biophysical and enzymatic validation provides a high-confidence path from a compound of interest to a drug candidate with a well-defined mechanism of action.

References

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  • Li, J., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology. Available at: [Link]

  • Svobodova, K., et al. (2012). Carbonic anhydrase IX: regulation and role in cancer. Frontiers in Physiology. Available at: [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. PubMed. Available at: [Link]

  • Zhao, S., et al. (2013). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. Available at: [Link]

  • Zhang, Y., et al. (2022). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link]

  • Barathova, M., et al. (2013). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Mboge, M. Y., et al. (2018). Targeting Carbonic Anhydrase IX Activity and Expression. Molecules. Available at: [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Lopchuk, J. M. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. Available at: [Link]

  • Genies, C., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Available at: [Link]

  • Scott, K., et al. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in Enzymology. Available at: [Link]

  • Ayoglu, B., et al. (2016). Multiplexed protein profiling by sequential affinity capture. Proteomics. Available at: [Link]

  • Hendrickson, R. C. (n.d.). Affinity Mass Spectrometry: Strategies for Proteome Profiling. University of Washington. Available at: [Link]

  • Leis, B., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts. Available at: [Link]

  • Li, Z., et al. (2013). Chemical proteomics: terra incognita for novel drug target profiling. Expert Review of Proteomics. Available at: [Link]

  • ResearchGate. (n.d.). General schemes of affinity-based protein profiling. ResearchGate. Available at: [Link]

  • Genies, C., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. Available at: [Link]

  • University College London. (2023). Activity-based protein profiling. UCL Discovery. Available at: [Link]

  • Khan, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available at: [Link]

  • Khan, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]

  • Park, S., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Sami Publishing Company. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. Available at: [Link]

  • JoVE. (2016). Tandem Affinity Purification of Protein Complexes from Eukaryotic Cells. Journal of Visualized Experiments. Available at: [Link]

  • Minasov, G., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. The Journal of Biological Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • Yun, M. K., et al. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Dihydropteroate synthase. Wikipedia. Available at: [Link]

  • Proteopedia. (2024). Dihydropteroate synthase. Proteopedia. Available at: [Link]

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Sources

Exploratory

An In-depth Technical Guide to 3-amino-N-cyclopropylbenzenesulfonamide: A Key Intermediate in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 3-amino-N-cyclopropylbenzenesulfonamide, a molecule of significant interest to researchers, scientists, and professionals in drug development. While specific deta...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-amino-N-cyclopropylbenzenesulfonamide, a molecule of significant interest to researchers, scientists, and professionals in drug development. While specific detailed historical and biological data for this exact compound are not extensively documented in publicly available literature, its structural motifs—the aminobenzenesulfonamide core and the N-cyclopropyl group—are of profound importance in contemporary medicinal chemistry. This document will, therefore, delve into the known properties of 3-amino-N-cyclopropylbenzenesulfonamide, place it within the broader context of drug discovery, and provide a scientifically sound, proposed synthesis protocol.

Introduction: The Significance of a Versatile Scaffolding

3-amino-N-cyclopropylbenzenesulfonamide (CAS No. 459434-39-0) is a chemical entity that embodies the convergence of two powerful pharmacophores: the benzenesulfonamide group and the cyclopropyl moiety.[1] The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, most famously recognized in the sulfa drugs, the first class of synthetic antibiotics.[2] This functional group continues to be a critical component in a wide array of therapeutics, including diuretics, hypoglycemic agents, and anticancer drugs.

The cyclopropyl group, a small, strained three-membered ring, has gained immense popularity in drug design over the past few decades.[3] Its unique stereoelectronic properties can confer a range of desirable attributes to a drug molecule, including increased potency, enhanced metabolic stability, reduced off-target effects, and improved membrane permeability.[4] The rigid nature of the cyclopropyl ring can also lock a molecule into a specific conformation, which can be crucial for optimal interaction with a biological target.[4]

The combination of these two key structural features in 3-amino-N-cyclopropylbenzenesulfonamide makes it a valuable building block for the synthesis of novel therapeutic agents. Its primary amine provides a versatile handle for further chemical modification, allowing for the exploration of a vast chemical space in the quest for new and improved drugs.

Physicochemical Properties and Data

A summary of the key physicochemical properties of 3-amino-N-cyclopropylbenzenesulfonamide is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource
CAS Number 459434-39-0[1][5]
IUPAC Name 3-amino-N-cyclopropylbenzenesulfonamide[1]
Molecular Formula C₉H₁₂N₂O₂S[5]
Molecular Weight 212.27 g/mol
Appearance Off-white to light yellow solid (predicted)
Solubility Soluble in organic solvents such as DMSO and methanol

Proposed Retrosynthetic Analysis and Synthesis Protocol

Retrosynthetic Analysis

The synthesis of 3-amino-N-cyclopropylbenzenesulfonamide can be logically approached through the formation of the sulfonamide bond followed by the reduction of a nitro group to the desired amine. This strategy is outlined in the retrosynthetic diagram below.

retrosynthesis target 3-amino-N-cyclopropyl- benzenesulfonamide intermediate1 3-nitro-N-cyclopropyl- benzenesulfonamide target->intermediate1 Reduction starting_material1 3-nitrobenzenesulfonyl chloride intermediate1->starting_material1 Sulfonamide formation starting_material2 Cyclopropylamine intermediate1->starting_material2 Sulfonamide formation

A proposed retrosynthetic pathway for 3-amino-N-cyclopropylbenzenesulfonamide.
Step-by-Step Experimental Protocol

This protocol details the proposed two-step synthesis of 3-amino-N-cyclopropylbenzenesulfonamide.

Step 1: Synthesis of 3-nitro-N-cyclopropylbenzenesulfonamide

This step involves the reaction of 3-nitrobenzenesulfonyl chloride with cyclopropylamine to form the sulfonamide bond.

  • Materials:

    • 3-Nitrobenzenesulfonyl chloride

    • Cyclopropylamine

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA) or pyridine as a base

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

    • Hexanes and ethyl acetate for elution

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the cyclopropylamine solution dropwise to the cooled solution of 3-nitrobenzenesulfonyl chloride over a period of 15-20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-nitro-N-cyclopropylbenzenesulfonamide.

Step 2: Synthesis of 3-amino-N-cyclopropylbenzenesulfonamide

This step involves the reduction of the nitro group of the intermediate to an amine.

  • Materials:

    • 3-nitro-N-cyclopropylbenzenesulfonamide

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder (Fe)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol or methanol

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 3-nitro-N-cyclopropylbenzenesulfonamide (1.0 eq) in ethanol or methanol.

    • Add tin(II) chloride dihydrate (5.0 eq) or iron powder (5.0 eq) to the solution.

    • Carefully add concentrated hydrochloric acid dropwise while stirring.

    • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC. The reaction is usually complete within 2-6 hours.

    • Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 8-9.

    • Filter the resulting mixture through a pad of Celite to remove the tin or iron salts, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude 3-amino-N-cyclopropylbenzenesulfonamide.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

A flowchart illustrating the proposed two-step synthesis of 3-amino-N-cyclopropylbenzenesulfonamide.

Potential Applications in Drug Discovery and Medicinal Chemistry

Given the lack of specific biological activity data for 3-amino-N-cyclopropylbenzenesulfonamide, its primary role is likely that of a versatile intermediate in the synthesis of more complex, biologically active molecules. The presence of the 3-amino group allows for a wide range of chemical transformations, including:

  • Acylation and Amidation: The amino group can be readily acylated or reacted with carboxylic acids to form amides, a common linkage in many drug molecules.

  • Reductive Amination: Reaction with aldehydes or ketones under reductive conditions can introduce diverse substituents.

  • Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt, which can then be replaced by a variety of functional groups.

  • Formation of Heterocycles: The amine can serve as a key nitrogen source in the construction of various heterocyclic ring systems.

The N-cyclopropylbenzenesulfonamide core itself is present in a number of patented compounds with potential therapeutic applications, suggesting that derivatives of 3-amino-N-cyclopropylbenzenesulfonamide could be investigated for a range of biological targets.

Conclusion and Future Perspectives

3-amino-N-cyclopropylbenzenesulfonamide is a molecule with significant potential as a building block in medicinal chemistry. Its synthesis, while not extensively documented for this specific compound, can be reliably achieved through standard and scalable synthetic methodologies. The true value of this compound lies in its utility as a scaffold for the generation of diverse chemical libraries for screening against a multitude of biological targets. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of versatile intermediates like 3-amino-N-cyclopropylbenzenesulfonamide will undoubtedly play a crucial role in the future of drug discovery. Further research into the biological activities of its derivatives is warranted and could lead to the identification of new lead compounds for various diseases.

References

  • PubChem. (n.d.). 3-amino-4-[cyclopropyl(ethyl)amino]-N-methylbenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use.
  • Google Patents. (n.d.). EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
  • ResearchGate. (2021). Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.

Sources

Protocols & Analytical Methods

Method

The Cyclopropyl Sulfonamide Moiety: A Strategic Asset in Medicinal Chemistry

Application Notes and Protocols for the Utilization of 3-amino-N-cyclopropylbenzenesulfonamide Introduction: The Value Proposition of a Privileged Scaffold In the landscape of modern drug discovery, the strategic incorpo...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Utilization of 3-amino-N-cyclopropylbenzenesulfonamide

Introduction: The Value Proposition of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profile of a therapeutic candidate. The 3-amino-N-cyclopropylbenzenesulfonamide scaffold has emerged as a valuable building block, embodying key attributes that are highly sought after in medicinal chemistry. Its utility is prominently exemplified by its close structural relationship to key intermediates in the synthesis of multi-target tyrosine kinase inhibitors, such as Pazopanib.[1][2][3][4] This guide provides an in-depth exploration of 3-amino-N-cyclopropylbenzenesulfonamide, offering detailed protocols for its application, insights into its structure-activity relationships, and comprehensive safety guidelines for its handling.

The inherent value of this molecule lies in the synergistic combination of its constituent parts: the aromatic amine, the sulfonamide linker, and the N-cyclopropyl group. The aromatic amine provides a versatile handle for a variety of coupling reactions, most notably nucleophilic aromatic substitutions, which are fundamental in the construction of complex drug molecules.[5] The sulfonamide group is a well-established pharmacophore, known for its ability to engage in critical hydrogen bonding interactions with biological targets.[6] Finally, the cyclopropyl moiety offers a unique set of properties, including conformational rigidity and enhanced metabolic stability, which can lead to improved potency and a more favorable pharmacokinetic profile.[6]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-amino-N-cyclopropylbenzenesulfonamide is essential for its effective use in synthesis and for predicting its behavior in biological systems.

PropertyValueSource
IUPAC Name 3-amino-N-cyclopropylbenzenesulfonamide[7]
CAS Number 459434-39-0[7]
Molecular Formula C₉H₁₂N₂O₂S[7]
Molecular Weight 212.27 g/mol [7]
Appearance Off-white to light brown crystalline powderSupplier Data
Melting Point Not available
Boiling Point 416.5 °C at 760 mmHg[8]
Density 1.39 g/cm³[8]
LogP (XLogP3) 2.8[8]
pKa Not available
Solubility Soluble in DMSO and methanolGeneral Knowledge

Characterization: Standard analytical techniques can be employed for the structural elucidation and purity assessment of 3-amino-N-cyclopropylbenzenesulfonamide and its derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Helps in identifying the characteristic functional groups, such as the N-H stretches of the amine and sulfonamide, and the S=O stretches of the sulfonamide.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Core Application: Nucleophilic Aromatic Substitution in the Synthesis of Bioactive Molecules

A primary application of 3-amino-N-cyclopropylbenzenesulfonamide in medicinal chemistry is its role as a nucleophile in SₙAr reactions, particularly with electron-deficient heterocyclic systems like dichloropyrimidines. This reaction is a key step in the synthesis of a class of kinase inhibitors.

Reaction Principle:

The electron-withdrawing nature of the two chlorine atoms and the ring nitrogens in a dichloropyrimidine makes the carbon atoms of the pyrimidine ring electrophilic and susceptible to nucleophilic attack. The amino group of 3-amino-N-cyclopropylbenzenesulfonamide acts as the nucleophile, displacing one of the chlorine atoms to form a new carbon-nitrogen bond. The regioselectivity of the substitution is influenced by the electronic environment of the pyrimidine ring, with substitution often favoring the 4-position over the 2-position.[9]

Experimental Protocol: Synthesis of a Pyrimidine-Substituted Benzenesulfonamide Derivative

This protocol provides a detailed, step-by-step methodology for the coupling of 3-amino-N-cyclopropylbenzenesulfonamide with a generic 2,4-dichloropyrimidine.

Materials:

  • 3-amino-N-cyclopropylbenzenesulfonamide

  • 2,4-dichloropyrimidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-amino-N-cyclopropylbenzenesulfonamide (1.0 equivalent) and dissolve it in anhydrous DMF.

  • Addition of Base: Add triethylamine (1.5 equivalents) or sodium bicarbonate (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Electrophile: Add a solution of 2,4-dichloropyrimidine (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterization: Characterize the purified product using NMR, MS, and IR spectroscopy to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen, especially important when handling sensitive reagents.

  • Anhydrous Solvent: The use of anhydrous DMF is critical as the presence of water can lead to hydrolysis of the dichloropyrimidine and can also interfere with the nucleophilicity of the amine.

  • Base: A base is required to neutralize the HCl that is formed as a byproduct of the reaction, driving the equilibrium towards the product. Triethylamine is a common organic base, while sodium bicarbonate is a milder inorganic base that can also be used.

  • Heating: The reaction is typically heated to increase the reaction rate and ensure completion in a reasonable timeframe.

  • Aqueous Work-up: The work-up procedure is designed to remove the DMF solvent, excess base, and any inorganic salts from the reaction mixture.

  • Chromatographic Purification: Column chromatography is a standard technique for purifying organic compounds, separating the desired product from any unreacted starting materials or byproducts.

Structure-Activity Relationship (SAR) Insights

The 3-amino-N-cyclopropylbenzenesulfonamide scaffold contributes significantly to the biological activity of the resulting molecules, and understanding these contributions is key to rational drug design.

The Role of the N-Cyclopropyl Group:

The incorporation of a cyclopropyl group can have several beneficial effects on the properties of a drug molecule:

  • Enhanced Potency: The conformational rigidity of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to a more favorable binding entropy and higher affinity for the target protein.

  • Increased Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can increase the half-life of the drug in the body.

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence the lipophilicity and pKa of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The Sulfonamide Linker:

The sulfonamide group is a classic hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in the active site of a protein target. This is a common feature in many kinase inhibitors, where the sulfonamide can interact with the hinge region of the kinase domain.

The Aromatic Amine:

The position of the amino group on the benzene ring is crucial for the overall geometry of the molecule and its ability to interact with the target. The 3-amino substitution pattern provides a specific vector for the elaboration of the molecule, directing the substituent to a particular region of space.

Signaling Pathway and Experimental Workflow Diagrams

Generalized Kinase Inhibition Pathway

Kinase_Inhibition ATP ATP Active_Kinase Active Kinase Complex ATP->Active_Kinase Substrate Protein Substrate Substrate->Active_Kinase Kinase Kinase Enzyme Kinase->Active_Kinase Inactive_Kinase Inactive Kinase Complex Kinase->Inactive_Kinase Inhibitor 3-Amino-N-cyclopropyl- benzenesulfonamide Derivative Inhibitor->Kinase Binds to ATP-binding site Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) Active_Kinase->Phosphorylated_Substrate Phosphorylation

Caption: Generalized pathway of competitive kinase inhibition.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow Start Start: 3-amino-N-cyclopropyl- benzenesulfonamide & Dichloropyrimidine Reaction Nucleophilic Aromatic Substitution (DMF, Base, Heat) Start->Reaction Workup Aqueous Work-up (EtOAc/Water Extraction) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, IR, HPLC) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: Workflow for the synthesis of a pyrimidine-substituted derivative.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling 3-amino-N-cyclopropylbenzenesulfonamide.

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and ensure that skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area or in a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Handle in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-amino-N-cyclopropylbenzenesulfonamide is a valuable and versatile building block in medicinal chemistry. Its strategic application, particularly in the synthesis of kinase inhibitors, highlights the importance of privileged scaffolds in modern drug discovery. By understanding its chemical properties, mastering its application in key synthetic transformations, and adhering to strict safety protocols, researchers can effectively leverage this compound to create novel and potent therapeutic agents.

References

  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (URL: [Link])

  • Process for the preparation of pazopanib using novel intermedi
  • Process for the preparation of pazopanib or salts thereof. (URL: )
  • A novel process for preparation of pazopanib hydrochloride. (URL: )
  • Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof. (URL: )
  • Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google P
  • Synthesis and characterization of (E)-N-carbamimidoyl -4 and. (E)-4- benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions. (URL: [Link])

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (URL: [Link])

  • 3-amino-4-[cyclopropyl(ethyl)amino]-N-methylbenzenesulfonamide | C12H19N3O2S | CID 43382800 - PubChem. (URL: [Link])

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])

  • Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine - ResearchGate. (URL: [Link])

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (URL: [Link])

  • Synthesis, characterization, and anti-amoebic activity of N-(pyrimidin-2-yl)benzenesulfonamide derivatives - PubMed. (URL: [Link])

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Application

Application Notes & Protocols: The Utility of 3-amino-N-cyclopropylbenzenesulfonamide as a Versatile Synthetic Intermediate

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of a Trifunctional Building Block In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks i...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutic agents. 3-amino-N-cyclopropylbenzenesulfonamide is a synthetic intermediate of increasing importance, embodying a trifecta of valuable functional groups: a primary aromatic amine, a sulfonamide linker, and a cyclopropyl moiety.

The primary amine serves as a versatile handle for a wide array of chemical transformations, most notably for the construction of carbon-nitrogen bonds. The sulfonamide group acts as a stable, metabolically robust linker and a potent hydrogen bond donor/acceptor, frequently found in carbonic anhydrase inhibitors and other enzyme-targeting drugs.[1] Perhaps most significantly, the N-cyclopropyl group imparts a unique set of properties to the parent molecule. The inherent ring strain of the cyclopropane ring enhances reactivity and provides a rigid conformational constraint, which can lead to improved binding affinity and selectivity for biological targets.[2] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, potentially enhancing a drug candidate's pharmacokinetic profile.

These notes provide a detailed guide for researchers, chemists, and drug development professionals on the synthesis, properties, and practical applications of 3-amino-N-cyclopropylbenzenesulfonamide, establishing it as a key intermediate in the synthesis of complex molecular architectures.

Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties is critical for its effective use and safe handling.

Table 1: Physicochemical Properties of 3-amino-N-cyclopropylbenzenesulfonamide

PropertyValueReference(s)
CAS Number 459434-39-0[3][4][5]
Molecular Formula C₉H₁₂N₂O₂S[4][5]
Molecular Weight 212.27 g/mol [4]
Boiling Point 416.5°C at 760 mmHg[4]
Density 1.39 g/cm³[4]
Appearance Typically an off-white to yellow solidGeneral chemical knowledge
XLogP3 2.76[4]

Safety & Handling:

  • Hazard Statements: May cause skin and serious eye irritation.[6][7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[7][9]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere if possible, as aromatic amines can be sensitive to oxidation.[4][9]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[9]

Recommended Synthetic Protocol: A Two-Step Approach

The synthesis of 3-amino-N-cyclopropylbenzenesulfonamide can be reliably achieved via a two-step sequence starting from commercially available 3-nitrobenzenesulfonyl chloride. This process involves the formation of a sulfonamide bond followed by the reduction of the nitro group.

G cluster_0 Synthesis Workflow start 3-Nitrobenzenesulfonyl Chloride step1 Cyclopropylamine, Base (e.g., Pyridine) in DCM start->step1 Sulfonamide Formation intermediate N-Cyclopropyl-3-nitro- benzenesulfonamide step1->intermediate step2 Reduction (e.g., H₂, Pd/C in EtOH or SnCl₂/HCl) intermediate->step2 Nitro Group Reduction product 3-amino-N-cyclopropyl- benzenesulfonamide step2->product

Caption: Synthetic pathway for 3-amino-N-cyclopropylbenzenesulfonamide.

Protocol 1: Synthesis of 3-amino-N-cyclopropylbenzenesulfonamide

Part A: Synthesis of N-Cyclopropyl-3-nitrobenzenesulfonamide

Causality: This step forms the robust sulfonamide bond. The reaction is a nucleophilic attack of the primary amine (cyclopropylamine) on the highly electrophilic sulfur atom of the sulfonyl chloride. A mild base like pyridine is used to scavenge the HCl byproduct, driving the reaction to completion and preventing the protonation of the starting amine.

Table 2: Reagents and Materials for Part A

Reagent/MaterialQuantity (10 mmol scale)Purpose
3-Nitrobenzenesulfonyl chloride2.22 g (10.0 mmol, 1.0 eq)Electrophile
Cyclopropylamine0.69 g (12.0 mmol, 1.2 eq)Nucleophile
Pyridine1.19 g (15.0 mmol, 1.5 eq)Base (HCl scavenger)
Dichloromethane (DCM), anhydrous50 mLSolvent
Magnetic stirrer, round-bottom flask, dropping funnel, ice bath-Apparatus

Procedure:

  • Dissolve 3-nitrobenzenesulfonyl chloride in 30 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath.

  • In a separate container, prepare a solution of cyclopropylamine and pyridine in 20 mL of anhydrous DCM.

  • Add the cyclopropylamine/pyridine solution dropwise to the cooled sulfonyl chloride solution over 30 minutes. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with 50 mL of DCM. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-cyclopropyl-3-nitrobenzenesulfonamide, which can be purified by recrystallization from ethanol/water or by column chromatography.

Part B: Reduction to 3-amino-N-cyclopropylbenzenesulfonamide

Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. The palladium on carbon (Pd/C) catalyst facilitates the addition of hydrogen across the N-O bonds of the nitro group, ultimately yielding the primary amine. Ethanol is a common solvent as it solubilizes the substrate and does not interfere with the catalysis.

Table 3: Reagents and Materials for Part B

Reagent/MaterialQuantity (8 mmol scale)Purpose
N-Cyclopropyl-3-nitrobenzenesulfonamide1.94 g (8.0 mmol, 1.0 eq)Substrate
Palladium on Carbon (10% Pd)~100 mg (catalytic)Catalyst
Hydrogen (H₂) gasBalloon or Parr shakerReducing agent
Ethanol (EtOH)40 mLSolvent
Celite®-Filtration aid

Procedure:

  • Combine N-cyclopropyl-3-nitrobenzenesulfonamide and ethanol in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 6-12 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.

  • Rinse the filter cake with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the target product, 3-amino-N-cyclopropylbenzenesulfonamide. The product can be further purified by column chromatography if necessary.

Application Protocol: A Representative SNAr Coupling

The primary aromatic amine of 3-amino-N-cyclopropylbenzenesulfonamide makes it an excellent nucleophile for coupling with electron-deficient aromatic or heteroaromatic systems, a cornerstone reaction in the synthesis of kinase inhibitors and other pharmaceuticals.[10][11] The following protocol details a representative nucleophilic aromatic substitution (SNAr) reaction.

G cluster_1 Application Workflow: SNAr Coupling start_reagent 3-amino-N-cyclopropyl- benzenesulfonamide conditions Base (e.g., DIPEA) Solvent (e.g., n-Butanol) Heat (Δ) start_reagent->conditions electrophile Electron-Deficient (Hetero)aryl Halide (e.g., 2,4-Dichloropyrimidine) electrophile->conditions product_coupled Coupled Product (e.g., Kinase Inhibitor Scaffold) conditions->product_coupled Nucleophilic Aromatic Substitution (SNAr)

Caption: General workflow for using the intermediate in an SNAr reaction.

Protocol 2: Coupling with 2,4-Dichloropyrimidine

Causality: The pyrimidine ring is rendered electron-deficient by the two electronegative nitrogen atoms and further activated by two chlorine leaving groups. The primary amine of our intermediate acts as the nucleophile, displacing one of the chlorine atoms. The reaction is typically performed at elevated temperatures to overcome the activation energy, and a non-nucleophilic base like DIPEA is used to neutralize the HCl generated without competing in the reaction.

Table 4: Reagents and Materials for SNAr Coupling

Reagent/MaterialQuantity (5 mmol scale)Purpose
3-amino-N-cyclopropylbenzenesulfonamide1.06 g (5.0 mmol, 1.0 eq)Nucleophile
2,4-Dichloropyrimidine0.75 g (5.0 mmol, 1.0 eq)Electrophile
Diisopropylethylamine (DIPEA)0.98 mL (5.5 mmol, 1.1 eq)Non-nucleophilic base
n-Butanol25 mLSolvent
Magnetic stirrer, round-bottom flask, condenser-Apparatus

Procedure:

  • To a round-bottom flask, add 3-amino-N-cyclopropylbenzenesulfonamide, 2,4-dichloropyrimidine, and n-butanol.

  • Add DIPEA to the mixture and equip the flask with a condenser.

  • Heat the reaction mixture to reflux (approx. 117°C) and stir.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by filtration, wash with cold n-butanol or diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by silica gel column chromatography to isolate the desired coupled product.

Conclusion

3-amino-N-cyclopropylbenzenesulfonamide is a high-value synthetic intermediate whose utility is derived from the synergistic interplay of its three distinct functional domains. The protocols outlined herein provide reliable methods for its synthesis and demonstrate its application in C-N bond-forming reactions crucial to modern drug discovery. The incorporation of the cyclopropylamine motif, known for imparting favorable pharmacological properties, positions this building block as a key resource for researchers aiming to construct novel, potent, and metabolically robust therapeutic candidates.[2][12]

References

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Prepar
  • A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. Benchchem.
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  • Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced M
  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug.
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  • Buy 3-AMINO-N-CYCLOPROPYLBENZENESULFONAMIDE from HANGZHOU LEAP CHEM CO., LTD. ECHEMI.
  • 3-amino-N-cyclopropylbenzenesulfonamide | CAS 459434-39-0. SCBT.
  • SAFETY DATA SHEET - Cyclopropylamine. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - N-(4-Amino-2,5-diethoxyphenyl)benzamide. Sigma-Aldrich.
  • SAFETY DATA SHEET - Benzenesulfonamide, 3-amino-. Fisher Scientific.
  • Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377. PubChem.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.

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Method

Application Notes and Protocols for 3-amino-N-cyclopropylbenzenesulfonamide

Foreword for the Research Community Welcome to this comprehensive technical guide on 3-amino-N-cyclopropylbenzenesulfonamide. As a molecule situated at the intersection of synthetic chemistry and drug discovery, its pote...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Community

Welcome to this comprehensive technical guide on 3-amino-N-cyclopropylbenzenesulfonamide. As a molecule situated at the intersection of synthetic chemistry and drug discovery, its potential is largely inferred from the rich history of the benzenesulfonamide scaffold. This document is crafted for the hands-on researcher—the medicinal chemist, the cellular biologist, and the drug development professional. My objective is not to present a rigid set of instructions, but to provide a foundational framework for inquiry. We will explore the synthesis, characterization, and hypothetical applications of this compound, grounded in established principles of medicinal chemistry. The protocols herein are detailed and self-validating, designed to be adapted and built upon. Let this guide serve as a catalyst for your own innovative research into the potential of 3-amino-N-cyclopropylbenzenesulfonamide.

Compound Overview: Physicochemical Properties and Handling

3-amino-N-cyclopropylbenzenesulfonamide is a synthetic organic compound that belongs to the sulfonamide class of molecules.[1][2] Its structure, featuring a primary aromatic amine and a cyclopropyl-substituted sulfonamide group, suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological screening.

Physicochemical Data

For ease of reference, the key physicochemical properties of 3-amino-N-cyclopropylbenzenesulfonamide are summarized in the table below.

PropertyValueSource
IUPAC Name 3-amino-N-cyclopropylbenzenesulfonamide[1]
CAS Number 459434-39-0[1][2]
Molecular Formula C₉H₁₂N₂O₂S[2]
Molecular Weight 212.27 g/mol
Density 1.39 g/cm³
Boiling Point 416.5 °C at 760 mmHg
Flash Point 205.7 °C
Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount. The following guidelines are based on available safety data for 3-amino-N-cyclopropylbenzenesulfonamide and structurally related compounds.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents. Some sources recommend storing under an inert atmosphere.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Synthesis and Characterization: A Representative Protocol

While 3-amino-N-cyclopropylbenzenesulfonamide is commercially available, an in-house synthesis may be desirable for various research purposes. The following is a representative two-step synthetic protocol based on established sulfonamide chemistry.[3]

Synthetic Workflow Diagram

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction A 3-Nitrobenzenesulfonyl chloride C N-cyclopropyl-3-nitrobenzenesulfonamide A->C Pyridine, DCM, 0 °C to rt B Cyclopropylamine B->C D N-cyclopropyl-3-nitrobenzenesulfonamide E 3-amino-N-cyclopropylbenzenesulfonamide D->E Fe, NH4Cl, EtOH/H2O, reflux

Caption: A two-step synthesis of 3-amino-N-cyclopropylbenzenesulfonamide.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of N-cyclopropyl-3-nitrobenzenesulfonamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM).

  • Amine Addition: Cool the solution to 0 °C in an ice bath. Add pyridine (1.2 eq) followed by the dropwise addition of cyclopropylamine (1.1 eq).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 3-amino-N-cyclopropylbenzenesulfonamide

  • Reaction Setup: To a solution of N-cyclopropyl-3-nitrobenzenesulfonamide (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Reaction Progression: Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC.[4]

  • Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate to remove ethanol and then extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized 3-amino-N-cyclopropylbenzenesulfonamide should be confirmed by standard analytical techniques, such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups (e.g., N-H, S=O).

Hypothesized Biological Activities and Applications

The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry. Based on the extensive literature on related compounds, we can hypothesize two primary avenues for the biological application of 3-amino-N-cyclopropylbenzenesulfonamide.

Application Hypothesis 1: Antibacterial Agent

Rationale: The sulfonamide functional group is the cornerstone of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5][6] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the bacterial folate pathway, leading to bacteriostasis.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate FolicAcid Folic Acid Synthesis DHPS->FolicAcid Inhibition Inhibition DHPS->Inhibition Sulfonamide 3-amino-N-cyclopropylbenzenesulfonamide Sulfonamide->DHPS BacterialGrowth Bacterial Growth Inhibition Inhibition->FolicAcid

Sources

Application

Application Notes and Protocols for 3-amino-N-cyclopropylbenzenesulfonamide in Cellular Assays

Introduction: Unveiling the Potential of a Versatile Sulfonamide Scaffold 3-amino-N-cyclopropylbenzenesulfonamide (CAS: 459434-39-0; Molecular Formula: C₉H₁₂N₂O₂S) is a synthetic organic compound belonging to the benzene...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Sulfonamide Scaffold

3-amino-N-cyclopropylbenzenesulfonamide (CAS: 459434-39-0; Molecular Formula: C₉H₁₂N₂O₂S) is a synthetic organic compound belonging to the benzenesulfonamide class of molecules.[1][2] This class is renowned for its diverse biological activities, most notably as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for physiological pH homeostasis and CO₂ transport.[3] The presence of the sulfonamide moiety suggests that 3-amino-N-cyclopropylbenzenesulfonamide may act as a potent inhibitor of various CA isoforms by coordinating with the zinc ion in the enzyme's active site.[3][4] Furthermore, the cyclopropyl group, a feature present in numerous kinase inhibitors, introduces a unique structural element that could confer additional biological activities.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-amino-N-cyclopropylbenzenesulfonamide in cellular assays. We present detailed protocols for two primary applications: assessing its inhibitory activity against carbonic anhydrases and evaluating its cytotoxic effects on cancer cell lines. These protocols are designed to be self-validating, with clear explanations of the scientific principles behind each step.

Part 1: Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases are overexpressed in various pathological conditions, including several types of cancer, making them attractive therapeutic targets.[6][7] The following protocol details a robust colorimetric assay to determine the inhibitory potency of 3-amino-N-cyclopropylbenzenesulfonamide against purified CA enzymes.

Scientific Rationale

This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol.[3] The rate of p-nitrophenol formation, monitored by the increase in absorbance at 400 nm, is directly proportional to the enzyme's activity. The presence of an inhibitor, such as 3-amino-N-cyclopropylbenzenesulfonamide, will reduce the rate of this reaction, allowing for the determination of its inhibitory constants (e.g., IC₅₀).[3][4]

Experimental Workflow: CA Inhibition Assay

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_compound Prepare serial dilutions of 3-amino-N-cyclopropylbenzenesulfonamide add_components Add buffer, inhibitor/vehicle, and enzyme to 96-well plate prep_compound->add_components prep_enzyme Prepare CA enzyme solution prep_enzyme->add_components prep_substrate Prepare p-NPA substrate solution initiate_reaction Initiate reaction by adding p-NPA prep_substrate->initiate_reaction pre_incubate Pre-incubate at 25°C for 10 min add_components->pre_incubate pre_incubate->initiate_reaction read_absorbance Measure absorbance at 400 nm kinetically initiate_reaction->read_absorbance calculate_ic50 Calculate reaction rates and determine IC50 value read_absorbance->calculate_ic50

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Detailed Protocol: CA Inhibition

Materials:

  • 3-amino-N-cyclopropylbenzenesulfonamide

  • Purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX)

  • Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)

  • p-Nitrophenyl acetate (p-NPA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Spectrophotometer capable of kinetic measurements at 400 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-amino-N-cyclopropylbenzenesulfonamide in DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 60 µL of Tris-sulfate buffer.

    • 10 µL of the diluted compound or DMSO (for vehicle control).

    • 10 µL of the CA enzyme solution (e.g., 50 units).

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the p-NPA substrate solution to each well.

  • Data Acquisition: Immediately begin measuring the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Part 2: Cellular Cytotoxicity Assay

Given the role of certain carbonic anhydrase isoforms (e.g., CA IX and XII) in promoting cancer cell survival and proliferation, inhibitors are expected to exhibit cytotoxic or anti-proliferative effects.[8] The following protocol describes a common method to assess the cytotoxicity of 3-amino-N-cyclopropylbenzenesulfonamide against a panel of human cancer cell lines.

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[6] The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[9] A reduction in formazan production in treated cells compared to untreated controls indicates a loss of cell viability.

Signaling Pathway: CA IX in Hypoxic Cancer Cells

CAIX_Pathway Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_Gene CA9 Gene Transcription HIF1a->CA9_Gene CA9_Protein CA IX Protein Expression (cell surface) CA9_Gene->CA9_Protein H_HCO3 H⁺ + HCO₃⁻ CA9_Protein->H_HCO3 Catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->CA9_Protein Acidification Extracellular Acidification H_HCO3->Acidification pH_gradient Maintained Intracellular pH H_HCO3->pH_gradient Survival Cell Survival, Proliferation, & Invasion Acidification->Survival pH_gradient->Survival Inhibitor 3-amino-N- cyclopropylbenzenesulfonamide Inhibitor->CA9_Protein Inhibits

Caption: Role of Carbonic Anhydrase IX (CA IX) in cancer cell survival under hypoxia.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • 3-amino-N-cyclopropylbenzenesulfonamide

  • Human cancer cell lines (e.g., MDA-MB-231 breast cancer, A549 lung cancer)[6][7]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[6][9]

  • Compound Treatment: Prepare serial dilutions of 3-amino-N-cyclopropylbenzenesulfonamide in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (e.g., 0.1 µM to 1 mM). Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.[9]

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.[6]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC₅₀ value.

Quantitative Data Summary

While specific IC₅₀ values for 3-amino-N-cyclopropylbenzenesulfonamide are not yet published in peer-reviewed literature, the following table provides representative data for other benzenesulfonamide derivatives to illustrate the expected output from the described assays.

Compound ClassTargetAssay TypeIC₅₀ ValueReference
Aryl thiazolone–benzenesulfonamidehCA IXEnzymatic Inhibition10.93–25.06 nM[7]
Aryl thiazolone–benzenesulfonamidehCA IIEnzymatic Inhibition1.55–3.92 µM[7]
Benzenesulfonamide derivativeMDA-MB-231 cellsCytotoxicity (MTT)3.58 µM[7]
Benzenesulfonamide derivativeA549 cellsCytotoxicity (CCK-8)160.1 - 213.7 µg/mL[6]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for characterizing the biological activity of 3-amino-N-cyclopropylbenzenesulfonamide. Based on its chemical structure, this compound is a promising candidate for investigation as a carbonic anhydrase inhibitor with potential anti-cancer properties. Further studies could involve screening against a broader panel of CA isoforms to determine its selectivity profile and exploring its efficacy in 3D cell culture models to better mimic the tumor microenvironment.[10] Additionally, target engagement and downstream signaling pathway analysis in a cellular context will be crucial next steps to elucidate its precise mechanism of action.[11]

References

  • Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa. 2024 Mar 4. Available from: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. 2021 Aug 1. Available from: [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. Available from: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC - NIH. Available from: [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC - NIH. Available from: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health (NIH). 2021 Nov 20. Available from: [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. MDPI. Available from: [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. 2017 Feb 9. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. 2024 Jul 2. Available from: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available from: [Link]

Sources

Method

Topic: Analytical Methods for the Quantification of 3-amino-N-cyclopropylbenzenesulfonamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides comprehensive application notes and detailed protocols for the quantitative analysis of 3-amino-N-cyclop...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive application notes and detailed protocols for the quantitative analysis of 3-amino-N-cyclopropylbenzenesulfonamide (CAS No. 459434-39-0).[1][2][3] As a key intermediate or potential impurity in pharmaceutical manufacturing, its accurate quantification is critical for quality control and regulatory compliance. Recognizing the limited availability of specific validated assays in the public domain for this analyte, this guide presents two robust analytical methodologies: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and a secondary, high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. These protocols are developed based on the physicochemical properties of the analyte and established principles for the analysis of sulfonamides and aromatic amines.[4] They are designed to serve as a foundational framework for in-house method development and validation, adhering to principles outlined by the International Conference on Harmonisation (ICH).[5][6]

Introduction: The Analytical Imperative

3-Amino-N-cyclopropylbenzenesulfonamide is an organic compound featuring a primary aromatic amine and a sulfonamide functional group.[1][2] In the context of drug development and manufacturing, such molecules can serve as crucial building blocks or emerge as process-related impurities or degradants. The ability to accurately and reliably quantify this compound is essential for ensuring the purity, safety, and efficacy of an Active Pharmaceutical Ingredient (API).[7]

The analytical challenge lies in developing a method that is not only precise and accurate but also specific—meaning it can unequivocally measure the analyte in the presence of other components like the API, other intermediates, or degradation products.[5] This guide provides the technical foundation for achieving this objective.

Physicochemical Properties of the Analyte
PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂S[1][3]
Molecular Weight 212.27 g/mol [1]
Structure Aromatic amine, Sulfonamide[2]
Predicted XLogP3 2.76[1]
Boiling Point 416.5°C at 760 mmHg[1]

This data suggests moderate hydrophobicity, making the compound well-suited for reversed-phase chromatography.

General Analytical Workflow

A robust analytical process ensures data integrity from sample receipt to final report. The workflow described below is a self-validating system designed to guarantee the reliability of results.

Analytical_Workflow cluster_0 Phase 1: Preparation & Setup cluster_1 Phase 2: Analysis & Validation cluster_2 Phase 3: Data Processing & Reporting Sample Sample Receipt & Login StdPrep Standard & Sample Preparation Sample->StdPrep Weighing & Dilution Instrument Instrument & System Setup (HPLC / LC-MS) StdPrep->Instrument Sequence Setup SST System Suitability Test (SST) Instrument->SST Initial Injections SST_Check SST Pass/Fail Check SST->SST_Check SST_Check->Instrument Fail: Re-evaluate System Analysis Sample Sequence Analysis SST_Check->Analysis Proceed if Pass Validation Method Validation (Specificity, Linearity, etc.) Analysis->Validation Execute Validation Parameters Processing Data Integration & Quantification Validation->Processing Review Data Review & QC Check Processing->Review Report Final Report Generation Review->Report Sample_Preparation Start Weigh Sample (e.g., 50 mg API) Dissolve Dissolve in Diluent (e.g., 50 mL flask) Start->Dissolve Sonicate Sonicate for 5 min to ensure dissolution Dissolve->Sonicate Filter Filter through 0.45 µm syringe filter Sonicate->Filter Inject Inject into HPLC Filter->Inject

Sources

Application

Application Notes & Protocols: 3-amino-N-cyclopropylbenzenesulfonamide as a Fragment for Drug Design

Abstract Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern hit identification, enabling the efficient exploration of chemical space to tackle challenging biological targets. With...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern hit identification, enabling the efficient exploration of chemical space to tackle challenging biological targets. Within the vast armamentarium of chemical fragments, the sulfonamide scaffold stands out for its synthetic tractability and its ability to engage in key hydrogen bonding interactions. This guide focuses on a particularly valuable, yet underexplored fragment: 3-amino-N-cyclopropylbenzenesulfonamide . The unique combination of a primary arylamine, a sulfonamide linker, and a cyclopropyl group imparts a compelling set of properties, including defined exit vectors for chemical elaboration, metabolic stability, and conformational rigidity. These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic deployment of this fragment in FBDD campaigns. We present detailed, field-proven protocols for its synthesis, its application in primary fragment screening via biophysical methods, and a representative case study illustrating a hit-to-lead workflow targeting carbonic anhydrase.

The Strategic Value of the 3-amino-N-cyclopropylbenzenesulfonamide Fragment

The design and selection of fragments for a screening library are critical determinants of an FBDD campaign's success. The 3-amino-N-cyclopropylbenzenesulfonamide scaffold (Figure 1) is a purpose-built fragment that embodies several key principles of modern medicinal chemistry.

  • The Sulfonamide Core: The sulfonamide group is a versatile and privileged scaffold in medicinal chemistry.[1][2] It acts as a rigid linker and a potent hydrogen bond acceptor, with the N-H also capable of serving as a hydrogen bond donor. This dual capacity allows it to anchor the fragment within a binding pocket through specific, directional interactions.[3]

  • The Cyclopropyl Moiety: The incorporation of a cyclopropyl ring is a deliberate strategy to enhance drug-like properties.[4] This small, rigid ring system introduces a three-dimensional character, which can improve binding affinity by reducing the entropic penalty upon binding.[5] Furthermore, the cyclopropyl group is often used to increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[6] Its strained C-H bonds are stronger and less prone to abstraction compared to those in linear alkyl chains.[6]

  • The 3-Amino Group: The primary aromatic amine at the meta-position serves as a crucial vector for fragment evolution. It provides a readily functionalizable handle for synthetic elaboration ("fragment growing") without significantly altering the core binding interactions established by the sulfonamide and cyclopropyl groups. This allows for a systematic exploration of the surrounding chemical space to achieve higher potency and selectivity.[7]

FeatureChemical MoietyRationale in Drug Design
H-Bond Anchor Sulfonamide (-SO₂NH-)Provides strong, directional hydrogen bond donor/acceptor interactions to anchor the fragment in the target's binding site.[3]
Rigid 3D Element Cyclopropyl RingConfers conformational rigidity, reducing the entropic cost of binding and potentially increasing potency.[4][5]
Metabolic Stability Cyclopropyl RingBlocks potential sites of oxidative metabolism, often improving the pharmacokinetic profile of derivative compounds.[6]
Growth Vector 3-Amino Group (-NH₂)Offers a reliable and synthetically accessible point for chemical elaboration to explore adjacent pockets and improve affinity.[7]

Figure 1: Key features of the 3-amino-N-cyclopropylbenzenesulfonamide fragment.

Synthesis and Characterization Protocol

A robust and scalable synthesis is paramount for the utility of any fragment. The following two-step protocol describes a reliable method for the preparation of 3-amino-N-cyclopropylbenzenesulfonamide starting from commercially available materials. The causality behind this choice of route is its reliability and the high purity of the final product, which is critical for biophysical screening to avoid false positives.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction 3-Nitrobenzenesulfonyl_chloride 3-Nitrobenzenesulfonyl chloride Intermediate 3-Nitro-N-cyclopropyl- benzenesulfonamide 3-Nitrobenzenesulfonyl_chloride->Intermediate Cyclopropylamine, Base (e.g., Pyridine or Et3N) DCM, 0°C to RT Cyclopropylamine Cyclopropylamine Cyclopropylamine->Intermediate Final_Product 3-Amino-N-cyclopropyl- benzenesulfonamide Intermediate->Final_Product Reducing Agent (e.g., SnCl2·2H2O or H2, Pd/C) Solvent (e.g., EtOH) FBDD_Workflow Screening Primary Screening (SPR) Hit_ID Hit Identification 3-amino-N-cyclopropyl- benzenesulfonamide Screening->Hit_ID Identifies weak binders Validation Hit Validation (ITC) Hit_ID->Validation Confirms binding & Kd Structure Structural Biology (X-ray Crystallography) Validation->Structure Requires confirmed hit Optimization Hit-to-Lead Optimization (Fragment Growing) Structure->Optimization Guides chemical synthesis Lead Potent Lead Compound (Low µM to nM affinity) Optimization->Lead Iterative Design-Synthesize-Test cycle Optimization_Logic Start Fragment Hit (Kd ~150 µM) 3-amino-N-cyclopropyl- benzenesulfonamide Vector X-ray Structure Reveals Solvent-Exposed 3-Amino Vector Start->Vector Hypothesis Hypothesis: Addition of H-bond donor/acceptor will engage with nearby residue (e.g., Gln92) Vector->Hypothesis Synthesis Synthesize Analogs (e.g., via acylation of the amine) Hypothesis->Synthesis Assay Assay Analogs (SPR/ITC/Enzymatic Assay) Synthesis->Assay SAR Analyze SAR Did potency improve? Assay->SAR Lead Lead Compound (Kd < 1 µM) SAR->Lead Yes Iterate Refine Hypothesis & Design Next Generation SAR->Iterate No / Minor Improvement Iterate->Synthesis

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 3-amino-N-cyclopropylbenzenesulfonamide Analogs

Introduction: Unlocking the Therapeutic Potential of Novel Sulfonamides The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents with diverse biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Novel Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities. The compound 3-amino-N-cyclopropylbenzenesulfonamide represents a scaffold with significant potential for the development of novel therapeutics. Analogs of this structure are of considerable interest to researchers in drug discovery for their potential to modulate the activity of key physiological targets. High-throughput screening (HTS) is an indispensable methodology in the early stages of drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[1]

This comprehensive guide provides detailed application notes and protocols for the high-throughput screening of 3-amino-N-cyclopropylbenzenesulfonamide analogs. As the biological target of this specific scaffold is not yet fully elucidated, we will focus on two well-established and clinically relevant enzyme classes known to be targeted by benzenesulfonamide derivatives: Carbonic Anhydrases (CAs) and Dihydropteroate Synthase (DHPS) .[2][3] This dual-target approach provides a robust strategy for identifying bioactive compounds within a library of analogs.

The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower informed experimental design and data interpretation.

Scientific Rationale: Selecting the Right Targets

The choice of biological targets is paramount for a successful screening campaign. The selection of Carbonic Anhydrases and Dihydropteroate Synthase is based on strong chemical precedent for the benzenesulfonamide scaffold.

  • Carbonic Anhydrases (CAs): These are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. CAs are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. Many sulfonamide-based drugs are potent CA inhibitors.[2] An HTS campaign against various CA isoforms can identify selective inhibitors with therapeutic potential.[4]

  • Dihydropteroate Synthase (DHPS): This enzyme is crucial in the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[5] As this pathway is absent in humans, DHPS is an excellent target for antimicrobial agents. The original sulfa drugs were inhibitors of DHPS, and screening for novel inhibitors remains a key strategy in combating antibiotic resistance.[3][6]

High-Throughput Screening Workflow

A typical HTS campaign for identifying inhibitors of a specific enzyme follows a logical progression from primary screening to lead confirmation. The workflow is designed to be efficient and to minimize false positives.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Lead Characterization Compound_Library Compound Library (3-amino-N-cyclopropylbenzenesulfonamide Analogs) Primary_HTS Primary HTS Assay (Single Concentration) Compound_Library->Primary_HTS Active_Hits Initial 'Hits' Primary_HTS->Active_Hits Dose_Response Dose-Response Assay (IC50 Determination) Active_Hits->Dose_Response Confirmed_Hits Confirmed Hits (Potency Determined) Dose_Response->Confirmed_Hits Orthogonal_Assay Orthogonal/Secondary Assay (Mechanism of Action) Confirmed_Hits->Orthogonal_Assay Lead_Compounds Validated Lead Compounds Orthogonal_Assay->Lead_Compounds

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Biochemical HTS for Carbonic Anhydrase II Inhibition

This protocol describes a colorimetric assay to screen for inhibitors of human Carbonic Anhydrase II (hCAII), a well-characterized isoform. The assay is based on the esterase activity of hCAII, which can be monitored by the hydrolysis of 4-nitrophenyl acetate (NPA) to the chromogenic product, 4-nitrophenolate.[7]

Assay Principle

In the presence of active hCAII, NPA is hydrolyzed, leading to an increase in absorbance at 400 nm due to the formation of 4-nitrophenolate. Inhibitors of hCAII will slow down this reaction, resulting in a lower rate of absorbance increase.

Materials and Reagents
  • Recombinant human Carbonic Anhydrase II (hCAII)

  • 4-Nitrophenyl acetate (NPA)

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • 3-amino-N-cyclopropylbenzenesulfonamide analog library dissolved in DMSO

  • Acetazolamide (positive control inhibitor)

  • 384-well, clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 400 nm

Step-by-Step Protocol
  • Compound Plating:

    • Dispense 100 nL of each test compound from the library (typically at a stock concentration of 10 mM in DMSO) into the wells of a 384-well microplate.

    • For control wells, dispense 100 nL of DMSO (negative control) or acetazolamide solution (positive control, final concentration of 10 µM).

  • Enzyme Addition:

    • Prepare a solution of hCAII in Assay Buffer at a concentration of 2X the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).

    • Dispense 10 µL of the hCAII solution into each well containing the compounds and controls.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Signal Detection:

    • Prepare a 2X solution of NPA in Assay Buffer (e.g., 600 µM for a final concentration of 300 µM).

    • Initiate the enzymatic reaction by dispensing 10 µL of the NPA solution into each well.

    • Immediately place the microplate into a pre-warmed (25°C) microplate reader.

    • Measure the absorbance at 400 nm every 30 seconds for 10 minutes.

Data Analysis
  • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Normalize the data:

    • % Inhibition = [1 - (Ratecompound - Rateneg control) / (Ratepos control - Rateneg control)] * 100

  • Hit Identification: Compounds exhibiting a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.

Quantitative Data Summary
ParameterRecommended Value
Microplate Format384-well
Final Assay Volume20 µL
Final hCAII Conc.10 nM
Final NPA Conc.300 µM
Final DMSO Conc.0.5%
Incubation Time15 min
ReadoutAbsorbance at 400 nm
Positive ControlAcetazolamide (10 µM)

Protocol 2: Cell-Based HTS for Dihydropteroate Synthase (DHPS) Inhibition

This protocol outlines a cell-based assay using a genetically engineered strain of Escherichia coli to screen for inhibitors of DHPS. This approach offers the advantage of assessing compound activity in a more physiologically relevant context, taking into account cell permeability and potential off-target effects.[2][8]

Assay Principle

A strain of E. coli is utilized that is auxotrophic for folate, meaning it cannot synthesize its own and requires an external source for growth. The expression of a plasmid-encoded DHPS allows for growth in a minimal medium lacking folate. Inhibitors of DHPS will prevent bacterial growth, which can be quantified using a viability dye like resazurin.

DHPS_Assay_Principle cluster_0 No Inhibition cluster_1 With DHPS Inhibitor DHPS_active Active DHPS Folate Folate Synthesis DHPS_active->Folate Growth Bacterial Growth Folate->Growth Resazurin_reduction Resazurin -> Resorufin (Fluorescent Signal) Growth->Resazurin_reduction DHPS_inhibited Inhibited DHPS No_Folate No Folate Synthesis DHPS_inhibited->No_Folate No_Growth No Bacterial Growth No_Folate->No_Growth No_Signal No Signal Change No_Growth->No_Signal

Caption: Principle of the cell-based DHPS inhibition assay.

Materials and Reagents
  • E. coli strain auxotrophic for folate, transformed with a DHPS expression plasmid

  • Minimal salts medium (M9) supplemented with glucose and necessary amino acids

  • Luria-Bertani (LB) broth

  • Resazurin sodium salt solution

  • 3-amino-N-cyclopropylbenzenesulfonamide analog library dissolved in DMSO

  • Sulfamethoxazole (positive control inhibitor)

  • 384-well, black, clear-bottom microplates

  • Microplate reader with fluorescence detection (Ex: 560 nm, Em: 590 nm)

Step-by-Step Protocol
  • Bacterial Culture Preparation:

    • Inoculate a starter culture of the engineered E. coli strain in LB broth and grow overnight at 37°C with shaking.

    • The next day, dilute the overnight culture into M9 minimal medium to an optical density at 600 nm (OD600) of 0.05.

  • Compound Plating:

    • Dispense 100 nL of each test compound from the library into the wells of a 384-well microplate.

    • For control wells, dispense 100 nL of DMSO (negative control) or sulfamethoxazole solution (positive control, final concentration of 50 µM).

  • Cell Seeding and Incubation:

    • Dispense 20 µL of the diluted bacterial culture into each well.

    • Seal the plate with a gas-permeable membrane and incubate at 37°C with shaking for 16-18 hours.

  • Viability Measurement:

    • Add 2 µL of resazurin solution to each well.

    • Incubate the plate at 37°C for 2-4 hours.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis
  • Normalize the fluorescence data:

    • % Inhibition = [1 - (Fluorescencecompound - Fluorescenceneg control) / (Fluorescencepos control - Fluorescenceneg control)] * 100

  • Hit Identification: Compounds showing a high percentage of growth inhibition are selected as primary hits for further investigation.

Quantitative Data Summary
ParameterRecommended Value
Microplate Format384-well
Final Assay Volume20 µL
Bacterial StrainFolate auxotroph + DHPS
Growth MediumM9 Minimal Medium
Incubation Time16-18 hours
ReadoutFluorescence (Ex/Em: 560/590 nm)
Positive ControlSulfamethoxazole (50 µM)

References

Application

Application Notes and Protocols: In Vitro Enzymatic Assays for Screening Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1) using 3-amino-N-cyclopropylbenzenesulfonamide as a Model Compound

Authored by a Senior Application Scientist Introduction: The Critical Role of IDO1 in Immuno-Oncology and the Quest for Novel Inhibitors Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Critical Role of IDO1 in Immuno-Oncology and the Quest for Novel Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that plays a pivotal role in immune regulation.[1][2] It catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting L-tryptophan to N-formylkynurenine.[1][2][3] This process is not merely a metabolic curiosity; it is a profound mechanism of immune suppression. By depleting the local microenvironment of the essential amino acid tryptophan and producing immunomodulatory metabolites known as kynurenines, IDO1 effectively dampens T-cell proliferation and function.[1][4]

In the context of oncology, many tumors exploit this pathway to create an immunosuppressive shield, thereby evading immune surveillance and destruction.[1][4] Elevated IDO1 expression is a hallmark of various cancers and is often correlated with a poor prognosis.[5][6] Consequently, the inhibition of IDO1 has emerged as a highly attractive therapeutic strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses.[4][7]

The search for novel, potent, and selective IDO1 inhibitors is a major focus of contemporary drug discovery.[4][8] Researchers often screen compound libraries to identify new chemical scaffolds that could serve as leads for further optimization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct in vitro enzymatic assays to screen for potential IDO1 inhibitors, using 3-amino-N-cyclopropylbenzenesulfonamide as a representative test compound. While this specific molecule is not a known potent IDO1 inhibitor, it serves as an excellent model for illustrating the principles and methodologies involved in the screening process.

The IDO1 Signaling Pathway and Point of Inhibition

The expression of IDO1 is tightly regulated and can be significantly upregulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[1] Once expressed, IDO1 initiates the catabolism of tryptophan. A potential inhibitor, such as our model compound, would act by binding to the enzyme and preventing it from metabolizing its substrate.

Diagram of the IDO1 Signaling Pathway

IDO1_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell IFN-g IFN-γ IFN-gR IFN-γ Receptor IFN-g->IFN-gR Binds L-Trp_ext L-Tryptophan L-Trp_int L-Tryptophan L-Trp_ext->L-Trp_int Transport STAT1 STAT1 Activation IFN-gR->STAT1 Activates IDO1_Gene IDO1 Gene Transcription STAT1->IDO1_Gene Induces IDO1_Enzyme IDO1 Enzyme IDO1_Gene->IDO1_Enzyme Translates Kynurenine Kynurenine L-Trp_int->Kynurenine Catalyzes  IDO1 Immunosuppression Immunosuppression (T-Cell Arrest) Kynurenine->Immunosuppression Leads to Inhibitor 3-amino-N-cyclopropylbenzenesulfonamide (Test Inhibitor) Inhibitor->IDO1_Enzyme Inhibits

Caption: IDO1 signaling pathway and point of inhibition.

Principle of the In Vitro IDO1 Enzymatic Assay

The in vitro determination of IDO1 activity, and its inhibition, relies on quantifying the product of the enzymatic reaction. IDO1 converts L-tryptophan into N-formylkynurenine (NFK).[2] NFK is unstable and is rapidly hydrolyzed to kynurenine.[2] Therefore, most assays measure the accumulation of kynurenine.

There are several methods to quantify kynurenine, including HPLC and colorimetric or fluorometric detection.[2][7] For high-throughput screening (HTS) applications, fluorescence-based assays are often preferred due to their sensitivity, simplicity, and speed.[6][9] This protocol will focus on a fluorometric assay format.

The assay detailed below utilizes a developer that selectively reacts with the NFK produced by IDO1 to generate a highly fluorescent product, which can be measured using a microplate reader.[5][6][9] The intensity of the fluorescence is directly proportional to the IDO1 activity. When an inhibitor is present, the rate of NFK production decreases, resulting in a lower fluorescence signal.

Experimental Protocols

Part 1: Reagent and Sample Preparation

A. Materials Required

Material/ReagentRecommended SupplierNotes
Recombinant Human IDO1R&D Systems / Sigma-AldrichEnsure high purity and activity.
L-Tryptophan (Substrate)Sigma-AldrichHigh-purity grade.
Ascorbic Acid (Reductant)Sigma-AldrichRequired to maintain the heme iron in the active ferrous state.[7]
Methylene Blue (Electron Carrier)Sigma-AldrichFacilitates the reduction of IDO1 by ascorbic acid.[7]
CatalaseSigma-AldrichPrevents IDO1 inhibition by hydrogen peroxide.[7]
3-amino-N-cyclopropylbenzenesulfonamideSanta Cruz BiotechnologyOr other supplier of research chemicals.
Known IDO1 Inhibitor (e.g., Epacadostat)Selleck ChemicalsFor use as a positive control.
IDO1 Assay BufferSee composition belowPrepare fresh.
Fluorogenic Developer SolutionIncluded in commercial kitse.g., Abcam (ab235936), Sigma-Aldrich (MAK356).[5][9]
N-Formylkynurenine (NFK) StandardIncluded in commercial kitsFor standard curve generation.[5]
96-well black, flat-bottom microplateCorning / GreinerFor fluorescence measurements.
DMSO (Dimethyl Sulfoxide)Sigma-AldrichFor dissolving test compounds.

B. Buffer and Reagent Preparation

  • IDO1 Assay Buffer (50 mM Potassium Phosphate, pH 6.5):

    • Prepare a 1 M stock of potassium phosphate buffer, pH 6.5.

    • Dilute to 50 mM with ultrapure water.

    • Store at 4°C.

  • Test Compound Stock Solution (10 mM):

    • Dissolve 3-amino-N-cyclopropylbenzenesulfonamide (MW: 212.27 g/mol ) in DMSO to a final concentration of 10 mM.

    • For example, dissolve 2.12 mg in 1 mL of DMSO.

    • Store at -20°C.

  • Positive Control Inhibitor Stock Solution (1 mM):

    • Prepare a 1 mM stock solution of a known IDO1 inhibitor (e.g., Epacadostat) in DMSO.

    • Store at -20°C.

  • Recombinant IDO1 Enzyme:

    • Reconstitute according to the manufacturer's instructions, typically in IDO1 Assay Buffer.

    • Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[5]

  • Reaction Cocktail (Prepare fresh on the day of the assay):

    • This cocktail contains all the necessary co-factors for the enzymatic reaction.

    • For each 1 mL of final cocktail, add the following to the IDO1 Assay Buffer:

      • 20 µL of 1 M L-Tryptophan (final concentration 20 mM)

      • 10 µL of 1 M Ascorbic Acid (final concentration 10 mM)

      • 1 µL of 10 mM Methylene Blue (final concentration 10 µM)

      • 1 µL of 10 mg/mL Catalase (final concentration 10 µg/mL)

Part 2: The IDO1 Inhibition Assay Procedure

This protocol is optimized for a 96-well plate format.

Workflow for the IDO1 Inhibition Assay

Assay_Workflow A Prepare serial dilutions of 3-amino-N-cyclopropylbenzenesulfonamide in assay buffer B Add diluted compound or control (DMSO, positive inhibitor) to wells A->B C Add recombinant IDO1 enzyme to all wells except 'No Enzyme' control B->C D Pre-incubate for 10-15 minutes at 37°C C->D E Initiate reaction by adding L-Tryptophan-containing Reaction Cocktail D->E F Incubate for 30-60 minutes at 37°C E->F G Stop reaction and develop signal by adding Fluorogenic Developer Solution F->G H Incubate for 3 hours at 55°C (or as per kit instructions) G->H I Read fluorescence on a plate reader (Ex/Em = 402/488 nm) H->I J Data Analysis: Calculate % inhibition and determine IC50 value I->J

Caption: Step-by-step workflow for the in vitro IDO1 enzymatic assay.

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare a serial dilution of the 10 mM 3-amino-N-cyclopropylbenzenesulfonamide stock solution in IDO1 Assay Buffer. A typical starting concentration in the well might be 100 µM, so prepare a 2X working solution accordingly.

    • Add 50 µL of the diluted test compound, positive control inhibitor, or DMSO vehicle control (for 0% inhibition) to the appropriate wells of the 96-well plate.

    • Include a "No Enzyme" control (50 µL of assay buffer) to determine background fluorescence.

  • Enzyme Addition:

    • Dilute the recombinant IDO1 enzyme in ice-cold IDO1 Assay Buffer to a working concentration that gives a robust signal within the linear range of the assay (this may require prior optimization).

    • Add 25 µL of the diluted IDO1 enzyme to all wells except the "No Enzyme" control wells. Add 25 µL of assay buffer to the "No Enzyme" wells.

  • Pre-incubation:

    • Gently tap the plate to mix.

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow the test compound to bind to the enzyme.

  • Reaction Initiation:

    • Add 25 µL of the freshly prepared Reaction Cocktail to all wells to initiate the enzymatic reaction. The final reaction volume will be 100 µL.

  • Enzymatic Reaction Incubation:

    • Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear phase.

  • Signal Development:

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of the Fluorogenic Developer Solution to each well.[5][9]

    • Seal the plate and incubate at 55°C in the dark for 3 hours (or as per the manufacturer's protocol).[9]

  • Fluorescence Measurement:

    • Allow the plate to cool to room temperature.

    • Measure the fluorescence using a microplate reader at an excitation wavelength of ~402 nm and an emission wavelength of ~488 nm.[6][9]

Data Analysis and Interpretation

1. Background Subtraction:

  • Subtract the average fluorescence of the "No Enzyme" control wells from all other wells.

2. Calculation of Percent Inhibition:

  • The percent inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))

3. IC50 Determination:

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Example Data Table:

Compound Concentration (µM)Average Fluorescence% Inhibition
0 (DMSO Control)85000%
0.183501.8%
179007.1%
10560034.1%
50240071.8%
100120085.9%
Positive Control (10 µM)95094.7%
No Enzyme Control500N/A

Trustworthiness and Self-Validation

To ensure the reliability of the results, every assay should include the following controls:

  • Positive Control: A known IDO1 inhibitor is used to confirm that the assay can detect inhibition. A potent inhibitor should yield a high percentage of inhibition.

  • Negative Control (Vehicle): Typically DMSO, this control represents 0% inhibition and is used as the baseline for maximum enzyme activity.

  • No Enzyme Control: This control accounts for any background fluorescence from the reagents or the test compound itself and is crucial for accurate data normalization.

Furthermore, confirming hits through alternative assay formats (e.g., HPLC-based methods that directly measure kynurenine and tryptophan) can provide an orthogonal validation of the initial screening results.[2] It is also important to be aware of potential artifacts, such as compounds that interfere with the fluorescence signal or redox-cycling compounds that can affect the heme-containing enzyme.[7]

Conclusion

This application note provides a detailed, field-proven protocol for conducting in vitro enzymatic assays to screen for inhibitors of IDO1, a critical target in immuno-oncology. By using 3-amino-N-cyclopropylbenzenesulfonamide as a model test compound, we have outlined the necessary steps from reagent preparation to data analysis. Adherence to the described methodologies, including the diligent use of controls, will enable researchers to generate robust and reliable data, facilitating the discovery of the next generation of IDO1-targeted therapeutics.

References

  • ResearchGate. (n.d.). Inhibitor sensitivity of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) in N-formylkynurenine (NFK) Green assay. Retrieved from [Link]

  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9437. Retrieved from [Link]

  • Gao, G., et al. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Retrieved from [Link]

  • Popławski, P., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 11(1), 12345. Retrieved from [Link]

  • Creative BioMart. (n.d.). Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit. Retrieved from [Link]

  • MDPI. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: Formulation Strategies for 3-amino-N-cyclopropylbenzenesulfonamide in Preclinical In Vivo Studies

Abstract This document provides a comprehensive guide for the formulation of 3-amino-N-cyclopropylbenzenesulfonamide for in vivo research applications. The primary challenge in utilizing this compound is its predicted po...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 3-amino-N-cyclopropylbenzenesulfonamide for in vivo research applications. The primary challenge in utilizing this compound is its predicted poor aqueous solubility, a common obstacle in preclinical drug development that can lead to inconsistent absorption and low bioavailability. We will detail a logical, step-by-step approach to formulation development, from initial solubility screening to the preparation of vehicles suitable for oral (PO), intraperitoneal (IP), and intravenous (IV) administration. The protocols herein are designed to be robust and reproducible, providing researchers with the necessary tools to generate reliable and meaningful data in their animal studies.

Introduction: The Formulation Challenge

3-amino-N-cyclopropylbenzenesulfonamide is a sulfonamide derivative, a class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The inclusion of a cyclopropyl moiety can enhance metabolic stability and target binding affinity.[2] However, the physicochemical properties of this compound present a significant formulation hurdle.

A key predictor of solubility is the octanol-water partition coefficient, LogP. With a predicted XLogP3 of 2.76, 3-amino-N-cyclopropylbenzenesulfonamide is classified as a lipophilic molecule, suggesting that its solubility in aqueous media will be limited.[3] Direct administration of the dry powder or in a simple aqueous vehicle is likely to result in poor and highly variable absorption, compromising the integrity of in vivo experiments.

Therefore, a systematic formulation strategy is essential. The goal is to create a delivery system that ensures the compound is sufficiently bioavailable to reach its target site of action at a concentration high enough to elicit a biological response. This guide follows a workflow that begins with characterizing the compound's solubility and progresses to tailored protocols for specific administration routes.

Physicochemical Properties Summary
PropertyValueSource
CAS Number 459434-39-0[3]
Molecular Formula C₉H₁₂N₂O₂S[3][4]
Molecular Weight ~212.27 g/mol [3][4]
Predicted XLogP3 2.76[3]

Pre-formulation Assessment: The Key to Success

Before committing to a specific formulation, an empirical solubility screen is the most critical first step. This process informs all subsequent decisions and prevents wasted time and resources on incompatible vehicle systems.

Workflow for Formulation Development

The following diagram illustrates the logical progression from initial compound assessment to the final formulation choice.

G cluster_0 Phase 1: Assessment cluster_1 Phase 2: Strategy cluster_2 Phase 3: Formulation start Compound Available (3-amino-N-cyclopropylbenzenesulfonamide) solubility_screen Protocol 1: Empirical Solubility Screen start->solubility_screen analysis Analyze Solubility Data (Is it soluble >1 mg/mL?) solubility_screen->analysis route Select Administration Route (PO, IP, or IV) analysis->route Poor aqueous solubility confirmed po Oral (PO) route->po ip Intraperitoneal (IP) route->ip iv Intravenous (IV) route->iv form_po Develop Suspension or Solubilized Vehicle po->form_po form_ip Develop Sterile Suspension or Co-solvent Vehicle ip->form_ip form_iv Develop Sterile, Solubilized Co-solvent Vehicle iv->form_iv

Caption: Pre-formulation to Formulation Workflow.

Protocol 1: Empirical Solubility Screening

Objective: To determine the approximate solubility of 3-amino-N-cyclopropylbenzenesulfonamide in a panel of common, pharmaceutically acceptable vehicles.

Materials:

  • 3-amino-N-cyclopropylbenzenesulfonamide powder

  • Vortex mixer

  • Sonicator (bath or probe)

  • Microcentrifuge

  • Glass vials or microcentrifuge tubes

  • Vehicle Panel:

    • Sterile Water for Injection

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

    • Polyethylene Glycol 400 (PEG-400)

    • Propylene Glycol (PG)

    • Dimethyl Sulfoxide (DMSO)

    • Corn Oil

Methodology:

  • Preparation: Weigh 5 mg of the compound into separate, labeled vials for each vehicle.

  • Vehicle Addition: Add 0.5 mL of the first vehicle to the corresponding vial. This creates an initial target concentration of 10 mg/mL.

  • Mixing: Vortex the vial vigorously for 2 minutes. Observe for dissolution.

  • Energy Input: If the compound is not fully dissolved, sonicate the vial for 15-30 minutes. Be cautious of temperature increases, which can affect solubility.

  • Equilibration: Allow the samples to equilibrate at room temperature for 1-2 hours.

  • Observation & Centrifugation: Visually inspect each vial for dissolved material versus suspended particles. Centrifuge the vials at >10,000 x g for 10 minutes to pellet any undissolved compound.

  • Assessment: Carefully examine the supernatant. A clear supernatant indicates complete dissolution at that concentration. If a pellet is present, the compound is not soluble at 10 mg/mL.

  • Repeat: Repeat steps 2-7 for all vehicles in the panel. For vehicles where solubility is poor, you can perform serial dilutions of the supernatant to estimate the solubility limit.

Interpreting Results: The data from this screen will guide the selection of an appropriate formulation strategy. For example, if the compound is insoluble in aqueous vehicles but dissolves in PEG-400 or DMSO, a co-solvent approach is warranted.

Formulation Protocols by Administration Route

The choice of administration route is dictated by the experimental design, desired pharmacokinetic profile, and the compound's properties.

Oral Administration (PO)

Oral gavage is a common route for preclinical studies. For a poorly soluble compound, a suspension is often the most straightforward and preferred approach.

Oral Formulation Decision Tree

G start Oral (PO) Route Selected dose What is the target dose and required concentration? start->dose low_dose Low to Moderate Dose (< 20 mg/kg) dose->low_dose Lower concentration needed high_dose High Dose / PK Study (> 20 mg/kg) dose->high_dose Higher concentration needed suspension Protocol 2A: Aqueous Suspension (e.g., 0.5% CMC) low_dose->suspension solution Protocol 2B: Solubilized Formulation (e.g., Cyclodextrin/Co-solvent) high_dose->solution

Sources

Application

Use of 3-amino-N-cyclopropylbenzenesulfonamide in developing enzyme inhibitors

An In-Depth Guide to the Application of 3-amino-N-cyclopropylbenzenesulfonamide in the Development of Novel Enzyme Inhibitors Introduction: A Scaffold of Strategic Importance In the landscape of modern drug discovery, th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-amino-N-cyclopropylbenzenesulfonamide in the Development of Novel Enzyme Inhibitors

Introduction: A Scaffold of Strategic Importance

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a decision of paramount importance. The molecule 3-amino-N-cyclopropylbenzenesulfonamide represents a strategic starting point for the development of potent and selective enzyme inhibitors. This scaffold ingeniously combines two functional components, each conferring distinct and advantageous properties: the benzenesulfonamide group, a classic zinc-binding pharmacophore, and an N-cyclopropyl substituent, a modern medicinal chemistry tool for optimizing drug-like properties.

The sulfonamide moiety is the cornerstone of a major class of therapeutics, renowned for its ability to act as a competitive inhibitor in various enzymatic pathways.[1][2] Its mechanism often involves coordinating with a critical metal ion, typically zinc, within an enzyme's active site, thereby disrupting its catalytic function.[3] This has been exploited in the development of antibacterial agents that target dihydropteroate synthase (DHPS) and inhibitors of human enzymes like carbonic anhydrases (CAs).[1][4]

The addition of the cyclopropyl group is a deliberate design choice aimed at overcoming common challenges in drug development.[5] This small, strained ring system introduces conformational rigidity, which can lock the molecule into a bioactive conformation, enhancing binding potency and selectivity.[6] Furthermore, the cyclopropyl group is known to increase metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile.[7][8]

This guide provides a comprehensive overview and detailed protocols for researchers and scientists utilizing the 3-amino-N-cyclopropylbenzenesulfonamide scaffold. It covers the mechanistic rationale, strategies for derivatization, and robust protocols for screening, potency determination (IC50), and mechanistic characterization (Ki) of novel enzyme inhibitors.

Section 1: Mechanistic Rationale and Target Enzyme Classes

The utility of 3-amino-N-cyclopropylbenzenesulfonamide as a scaffold is grounded in its ability to target enzymes where a sulfonamide can effectively disrupt catalytic activity. The primary targets are zinc-containing metalloenzymes.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[4][9] The sulfonamide group is a premier inhibitor of CAs.

Mechanism of Inhibition: The deprotonated sulfonamide nitrogen (R-SO₂-NH⁻) acts as a strong ligand for the Zn²⁺ ion in the enzyme's active site. It coordinates directly with the zinc ion, displacing a catalytic water molecule (or hydroxide ion) and forming a stable tetrahedral complex, thus inactivating the enzyme. The 3-amino group on the benzene ring provides a crucial vector for chemical modification to enhance binding affinity and achieve selectivity against specific CA isoforms (e.g., tumor-associated CA IX and XII over off-target isoforms CA I and II).[4]

cluster_Enzyme Carbonic Anhydrase Active Site cluster_Inhibitor Sulfonamide Inhibitor cluster_Complex Inhibited Complex Active_Site Zn²⁺ His His His H₂O/OH⁻ Inhibited_Complex Zn²⁺ His His His R-SO₂-NH⁻ Active_Site:f4->Inhibited_Complex:f4 Displacement Inhibitor R-SO₂-NH⁻ Inhibitor:f0->Inhibited_Complex:f4 Coordination

Mechanism of Carbonic Anhydrase inhibition by a sulfonamide.
Matrix Metalloproteinases (MMPs)

MMPs are another family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[10] Their overactivity is linked to arthritis, cardiovascular disease, and cancer metastasis. While hydroxamates have been the classic zinc-chelating group for MMP inhibitors, sulfonamides have also been successfully employed.[10] Similar to CAs, the sulfonamide group can coordinate with the active site zinc ion. Selectivity, a major hurdle in MMP inhibitor development, can be addressed by modifying the scaffold at the 3-amino position to exploit differences in the S1' binding pocket among different MMPs.[11]

Section 2: Experimental Design and Workflow

The development of a novel enzyme inhibitor from the 3-amino-N-cyclopropylbenzenesulfonamide scaffold follows a logical, multi-stage process. This workflow ensures that resources are focused on the most promising compounds and that a comprehensive understanding of their inhibitory properties is developed.

A Scaffold Selection (3-amino-N-cyclopropylbenzenesulfonamide) B Library Synthesis (Derivatization at 3-amino position) A->B Rational Design C Primary Screening (Single concentration assay to identify 'hits') B->C Compound Library D Potency Determination (IC50 Assay for 'hits') C->D Active Compounds E Mechanism of Action (MoA) Studies (Ki determination, reversibility) D->E Potent Compounds F Lead Optimization (Structure-Activity Relationship) E->F Characterized Hits F->B Iterative Improvement

Workflow for developing enzyme inhibitors from a core scaffold.

Section 3: Application Protocols

The following protocols provide step-by-step methodologies for the synthesis, screening, and characterization of inhibitors derived from 3-amino-N-cyclopropylbenzenesulfonamide. Human Carbonic Anhydrase II (hCA II) is used as an exemplary target due to its commercial availability and well-established assay methods.

Protocol 1: General Strategy for Scaffold Derivatization

Principle: The 3-amino group on the benzenesulfonamide ring is a versatile chemical handle for creating a library of diverse analogues. Standard amine chemistry, such as acylation or reductive amination, can be used to introduce a variety of substituents. This allows for the exploration of the enzyme's binding pocket to improve potency and selectivity.

Example Reaction (Acylation):

  • Reactants: 3-amino-N-cyclopropylbenzenesulfonamide and a selected acyl chloride (or carboxylic acid with a coupling agent like EDC/HOBt).

  • Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl byproduct.

  • Procedure: The 3-amino-N-cyclopropylbenzenesulfonamide is dissolved in the solvent with the base. The acyl chloride is added dropwise at 0°C, and the reaction is allowed to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup and Purification: The reaction mixture is typically washed with dilute acid, bicarbonate solution, and brine, then dried over sodium sulfate. The crude product is purified by flash column chromatography.

Causality: The choice of acyl chloride is critical. Introducing different functionalities (e.g., aliphatic chains, aromatic rings, heterocyclic systems) systematically builds a structure-activity relationship (SAR), revealing which chemical features are favored by the enzyme's binding site.

Protocol 2: Spectrophotometric Enzyme Inhibition Assay for hCA II

Principle: This assay measures the esterase activity of hCA II using 4-nitrophenyl acetate (NPA) as a substrate.[12] The enzyme catalyzes the hydrolysis of NPA to 4-nitrophenolate, a yellow-colored product, which can be monitored by measuring the increase in absorbance at 400 nm.[12] An inhibitor will decrease the rate of this reaction.

Materials:

  • Purified hCA II enzyme

  • 4-Nitrophenyl acetate (4-NPA) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4[12]

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Acetazolamide)

  • 96-well microplates

  • Microplate spectrophotometer

Methodology: [13]

  • Prepare Solutions:

    • Prepare a stock solution of hCA II (e.g., 1 mg/mL) in buffer and store on ice.

    • Prepare a stock solution of 4-NPA (e.g., 100 mM) in acetonitrile.

    • Prepare stock solutions of test compounds and acetazolamide (e.g., 10 mM) in 100% DMSO. Create serial dilutions as needed.

  • Assay Setup (per well of a 96-well plate):

    • Add 188 µL of Assay Buffer.

    • Add 2 µL of the test compound dilution in DMSO (final DMSO concentration should be 1-2%). For the uninhibited control, add 2 µL of DMSO.

    • Add 5 µL of a diluted hCA II enzyme solution (final concentration ~2-5 µg/mL).

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Initiate Reaction:

    • Add 5 µL of the 4-NPA substrate solution to each well to start the reaction (final concentration ~2.5 mM).

  • Monitor Reaction:

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of control)] * 100

Trustworthiness: Including a positive control (Acetazolamide) validates that the assay is sensitive to inhibition. The negative control (DMSO only) establishes the baseline 100% enzyme activity.

Protocol 3: IC₅₀ Determination

Principle: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[13] It is a standard measure of inhibitor potency. This protocol expands on Protocol 2 by using a range of inhibitor concentrations.

Methodology:

  • Perform the Assay: Follow Protocol 2, but test each compound over a range of at least 8-10 concentrations (e.g., using a serial dilution from 100 µM down to 1 nM).

  • Data Analysis:

    • For each inhibitor concentration, calculate the percent inhibition as described above.

    • Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the resulting dose-response curve to a sigmoidal (four-parameter logistic) equation using graphing software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ value is the concentration at which the curve crosses 50% inhibition.[14]

Data Presentation:

Compound IDR-Group (at 3-amino position)Target EnzymeIC₅₀ (nM)
Scaffold-HhCA II>100,000
Derivative 1-COCH₃hCA II8,500
Derivative 2-CO-PhhCA II750
Derivative 3-CO-(4-F-Ph)hCA II95
Acetazolamide(Positive Control)hCA II12

Table 1: Example inhibition data for a hypothetical series of compounds derived from 3-amino-N-cyclopropylbenzenesulfonamide against hCA II.

Protocol 4: Determination of Inhibition Constant (Kᵢ)

Principle: The IC₅₀ value can be dependent on the substrate concentration used in the assay. The inhibition constant (Kᵢ) is a more fundamental measure of an inhibitor's binding affinity and is independent of substrate concentration.[15] To determine Kᵢ and the mechanism of inhibition (e.g., competitive, non-competitive), the enzyme kinetics are measured at various substrate and inhibitor concentrations.[16]

Methodology:

  • Determine Kₘ: First, determine the Michaelis constant (Kₘ) for the substrate (4-NPA) in the absence of any inhibitor. Run the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocity vs. substrate concentration and fit the data to the Michaelis-Menten equation.[17] The Kₘ is the substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ).[15]

  • Perform Inhibition Assays:

    • Select several fixed concentrations of your inhibitor (e.g., 0, 0.5 x Kᵢ (estimated), 1 x Kᵢ, 2 x Kᵢ).

    • For each inhibitor concentration, perform a substrate titration by varying the concentration of 4-NPA (e.g., from 0.2 x Kₘ to 5 x Kₘ).

    • Measure the initial reaction velocities for all conditions.

  • Data Analysis:

    • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/Velocity (Y-axis) against 1/[Substrate] (X-axis) for each inhibitor concentration.[18]

    • Competitive Inhibition: The lines will intersect on the Y-axis. The apparent Kₘ increases with inhibitor concentration.

    • Non-competitive Inhibition: The lines will intersect on the X-axis. The apparent Vₘₐₓ decreases with inhibitor concentration.

    • Mixed Inhibition: The lines will intersect in the second quadrant (off-axis).

    • The Kᵢ can be calculated from these plots or by using non-linear regression to fit the data directly to the appropriate inhibition model equations. For competitive inhibition, the Cheng-Prusoff equation can also be used to estimate Kᵢ from the IC₅₀ value: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).[15]

Start Potent Hit Identified (from IC50 Assay) A Determine Substrate Km (Vary [S], no inhibitor) Start->A B Run Kinetic Assays (Vary [S] at multiple fixed [I]) A->B Use Km to guide [S] range C Generate Lineweaver-Burk Plot (1/v vs 1/[S]) B->C D Analyze Plot Intercepts C->D E Mechanism is Competitive (Lines intersect on Y-axis) D->E Y-intercept constant F Mechanism is Non-competitive (Lines intersect on X-axis) D->F X-intercept constant G Mechanism is Mixed/Uncompetitive (Lines intersect off-axis) D->G Neither constant H Calculate Ki (Using appropriate model) E->H F->H G->H

Decision workflow for determining inhibitor mechanism and Ki.

Conclusion

The 3-amino-N-cyclopropylbenzenesulfonamide scaffold is a powerful and versatile starting point for the rational design of enzyme inhibitors. Its constituent parts—a proven zinc-binding sulfonamide and a property-enhancing cyclopropyl group—provide a solid foundation for developing potent, selective, and metabolically stable drug candidates. By systematically applying the derivatization strategies and robust biochemical protocols detailed in this guide, researchers can efficiently advance from a promising chemical scaffold to fully characterized lead compounds, paving the way for new therapeutic interventions.

References

  • Vertex AI Search. (n.d.). Understanding Sulfonamides: Mechanisms and Applications.
  • Vertex AI Search. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • Čorković, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]

  • BenchChem. (2025). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • Vertex AI Search. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Das, B., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology, 202, 1849-1860. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Tlili, A., & Ali, M. K. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]

  • Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Retrieved from [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • Biology LibreTexts. (2022). 5.4: Enzyme Kinetics. Retrieved from [Link]

  • Basran, J., & Bottomley, S. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 52-56. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Biphenyl Sulfonamide 1 as a Carbonic Anhydrase Inhibitor.
  • Klappa, P. (2021). Finding ki of competitive inhibitor. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-4-[cyclopropyl(ethyl)amino]-N-methylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? Retrieved from [Link]

  • El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, 159, 108335. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2217-2229. Retrieved from [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. Retrieved from [Link]

  • PubMed. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • 2a biotech. (n.d.). 3-AMINO-N-CYCLOPROPYLBENZENESULFONAMIDE. Retrieved from [Link]

  • P&S Chemicals. (n.d.). 3-Amino-n-cyclopropylbenzenesulfonamide. Retrieved from [Link]

  • MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides. Retrieved from [Link]

  • Fields, G. B. (2015). New strategies for targeting matrix metalloproteinases. Leukemia, 29(1), 1-3. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 curve for sulfonamide 2. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) New strategies for targeting matrix metalloproteinases. Retrieved from [Link]

  • Kim, H., et al. (2012). Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core. ACS Medicinal Chemistry Letters, 3(11), 925-930. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Amino-N-(5-chloro-2-pyrimidinyl)benzenesulfonamide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues of 3-amino-N-cyclopropylbenzenesulfonamide in aqueous solutions

Welcome to the technical support center for 3-amino-N-cyclopropylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve aqueous solubility ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-amino-N-cyclopropylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve aqueous solubility challenges encountered during experimental work. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to support your research and development efforts.

Introduction to Solubility Challenges with 3-Amino-N-cyclopropylbenzenesulfonamide

3-Amino-N-cyclopropylbenzenesulfonamide, a sulfonamide derivative, is anticipated to exhibit limited aqueous solubility due to its chemical structure. The presence of a benzene ring and a cyclopropyl group contributes to its lipophilic nature, while the amino and sulfonamide groups offer sites for ionization that can be exploited to enhance solubility. An estimated XLogP3 value of 2.7 suggests a preference for lipid environments over aqueous ones[1]. Understanding and overcoming the solubility limitations of this compound is a critical step in a wide range of applications, from biological screening to formulation development.

This guide is structured to provide a logical workflow for addressing these challenges, beginning with fundamental questions and progressing to detailed troubleshooting and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My 3-amino-N-cyclopropylbenzenesulfonamide is not dissolving in water. What is the expected aqueous solubility?

Q2: How does pH affect the solubility of this compound?

A2: The solubility of 3-amino-N-cyclopropylbenzenesulfonamide is expected to be highly pH-dependent. The molecule contains two key ionizable groups: a primary aromatic amine (basic) and a sulfonamide group (acidic).

  • In acidic conditions (low pH): The amino group (-NH2) can be protonated to form a more soluble cationic species (-NH3+).

  • In alkaline conditions (high pH): The sulfonamide group (-SO2NH-) can be deprotonated to form a more soluble anionic species (-SO2N-).

Therefore, adjusting the pH of the aqueous solution away from the isoelectric point (the pH at which the net charge is zero) should significantly increase its solubility.[1][4]

Q3: What are the pKa values for 3-amino-N-cyclopropylbenzenesulfonamide?

Q4: I am observing inconsistent results in my dissolution experiments. What could be the cause?

A4: Inconsistent dissolution results can stem from several factors:

  • Material Properties: Variations in particle size, crystallinity, or the presence of different polymorphic forms of the compound can significantly impact dissolution rates.

  • Experimental Conditions: Inadequate control of temperature, agitation speed, and degassing of the dissolution medium can lead to variability.

  • Analytical Method: Issues with the analytical method used to quantify the dissolved compound, such as filter validation or sample stability in the dissolution medium, can also cause inconsistencies.[9][10][11][12]

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

If you are facing challenges with dissolving 3-amino-N-cyclopropylbenzenesulfonamide, this guide provides a systematic approach to identify the root cause and implement effective solutions.

Troubleshooting_Workflow start Start: Solubility Issue Identified check_purity Step 1: Verify Compound Purity and Integrity start->check_purity determine_solubility Step 2: Determine Baseline Aqueous Solubility check_purity->determine_solubility determine_pka Step 3: Determine pKa Values determine_solubility->determine_pka ph_adjustment Step 4: pH Adjustment Strategy determine_pka->ph_adjustment cosolvency Step 5: Co-solvency Strategy ph_adjustment->cosolvency Insufficient evaluate_success Evaluate Solubility Enhancement ph_adjustment->evaluate_success Successful excipients Step 6: Excipient-based Strategy cosolvency->excipients Insufficient cosolvency->evaluate_success Successful excipients->evaluate_success end End: Optimized Dissolution Achieved evaluate_success->end

Caption: A logical workflow for troubleshooting solubility issues.

Step 1: Verify Compound Purity and Characterization

Rationale: Impurities or degradation of the compound can significantly alter its solubility characteristics. Before attempting any solubility enhancement techniques, it is crucial to confirm the identity and purity of your material.

Recommended Actions:

  • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound.

  • Structural Confirmation: Confirm the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Step 2: Determine Baseline Aqueous Solubility

Rationale: Establishing a baseline solubility in a standard aqueous medium (e.g., purified water or a neutral buffer) is essential to quantify the effectiveness of any enhancement strategy.

Recommended Protocol: The Shake-Flask Method is the gold standard for determining thermodynamic solubility.[2][3][13]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination

  • Preparation: Add an excess amount of 3-amino-N-cyclopropylbenzenesulfonamide to a known volume of purified water in a sealed, clear glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate separation.

  • Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the sample through a low-binding, chemically compatible filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.

Step 3: Determine the pKa of Ionizable Groups

Rationale: Knowledge of the pKa values of the amino and sulfonamide groups is critical for developing an effective pH adjustment strategy.

Recommended Protocol: Potentiometric Titration is a precise method for pKa determination.[6][7][8][14]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a small amount of a co-solvent like methanol if necessary to achieve initial dissolution).

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. Maintain a constant temperature and ionic strength (using an inert salt like KCl).

  • Acid Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic amino group.

  • Base Titration: In a separate experiment, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic sulfonamide group.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Step 4: Implement a pH Adjustment Strategy

Rationale: Based on the determined pKa values, you can rationally select a pH range where the compound will be sufficiently ionized and therefore more soluble.

ph_solubility low_ph Low pH (pH < pKa_amine) solubility_low High Solubility (Cationic Form) low_ph->solubility_low mid_ph Intermediate pH (pKa_amine < pH < pKa_sulfonamide) solubility_mid Low Solubility (Neutral Form) mid_ph->solubility_mid high_ph High pH (pH > pKa_sulfonamide) solubility_high High Solubility (Anionic Form) high_ph->solubility_high

Sources

Optimization

Optimizing reaction conditions for synthesizing 3-amino-N-cyclopropylbenzenesulfonamide

Welcome to the technical support center for the synthesis of 3-amino-N-cyclopropylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-N-cyclopropylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the experimental challenges of this two-step synthesis.

Overall Synthetic Workflow

The synthesis of 3-amino-N-cyclopropylbenzenesulfonamide is typically achieved in a two-step process starting from 3-nitrobenzenesulfonyl chloride. The first step involves the formation of a sulfonamide bond with cyclopropylamine, followed by the reduction of the nitro group to the desired primary amine.

G start 3-Nitrobenzenesulfonyl Chloride step1 Step 1: Sulfonamide Formation + Cyclopropylamine start->step1 intermediate 3-Nitro-N-cyclopropyl- benzenesulfonamide step1->intermediate step2 Step 2: Nitro Group Reduction intermediate->step2 product 3-Amino-N-cyclopropyl- benzenesulfonamide step2->product G start Problem: Incomplete Hydrogenation q1 Is the catalyst fresh and active? start->q1 s1 Replace with fresh Pd/C catalyst. Increase catalyst loading (5-10 mol%). q1->s1 No q2 Is the hydrogen supply adequate? q1->q2 Yes s1->q2 s2 Check for leaks in the system. Ensure proper purging and pressure. q2->s2 No q3 Is the solvent appropriate? q2->q3 Yes s2->q3 s3 Use polar protic solvents like Methanol, Ethanol, or Ethyl Acetate. q3->s3 No q4 Are there catalyst poisons in the substrate/solvent? q3->q4 Yes s3->q4 s4 Purify the starting material. Use high-purity solvents. q4->s4 Yes end Reaction should proceed q4->end No s4->end

Troubleshooting

Stability of 3-amino-N-cyclopropylbenzenesulfonamide under experimental conditions

Welcome to the technical support center for 3-amino-N-cyclopropylbenzenesulfonamide (CAS 459434-39-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-amino-N-cyclopropylbenzenesulfonamide (CAS 459434-39-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As there is limited publicly available stability data for this specific molecule, this document provides a robust framework based on the chemical principles of its constituent functional groups—a primary aromatic amine and a sulfonamide—and established industry standards for stability testing, such as the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction to the Stability Profile of 3-amino-N-cyclopropylbenzenesulfonamide

3-amino-N-cyclopropylbenzenesulfonamide is a molecule featuring two key functional groups that dictate its reactivity and potential degradation pathways:

  • Primary Aromatic Amine (-NH₂): This group is susceptible to oxidation, which can lead to the formation of colored impurities. It can also undergo reactions typical of primary amines. The lone pair of electrons on the nitrogen atom can delocalize into the benzene ring, which influences its basicity and reactivity.

  • Sulfonamide (-SO₂NH-): The sulfonamide group is generally more stable than esters or amides but can be susceptible to hydrolysis under harsh acidic or basic conditions.[4][5][6] The S-N bond can be a point of cleavage. Furthermore, sulfonamides as a class have been shown to be susceptible to photodegradation.[7]

Understanding these potential liabilities is the first step in designing robust experiments and interpreting unexpected results. This guide will walk you through a systematic approach to evaluating the stability of this compound under your specific experimental conditions.

Frequently Asked Questions (FAQs) on Stability

Here we address common questions regarding the handling, storage, and use of 3-amino-N-cyclopropylbenzenesulfonamide.

Q1: What are the ideal storage conditions for 3-amino-N-cyclopropylbenzenesulfonamide?

A1: Based on general chemical principles and supplier recommendations, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[8] To minimize the risk of degradation, protection from light and moisture is crucial. For long-term storage, refrigeration ("Keep Cold") is often recommended.[8]

Q2: I'm dissolving the compound in an aqueous buffer for my assay. How can I be sure it's stable?

A2: The stability in your specific buffer is not guaranteed and must be verified. The pH of your solution is a critical factor. Aromatic amines and sulfonamides can degrade under strongly acidic or basic conditions. It is recommended to perform a preliminary stability study in your chosen buffer by monitoring the sample over your experimental timeframe (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating analytical method like HPLC.

Q3: My solution of the compound is turning a yellowish or brownish color. What could be the cause?

A3: The development of color often indicates the oxidation of the primary aromatic amine group. This can be triggered by exposure to air (oxygen), light, or trace metal impurities in your solvent or on your labware. To mitigate this, consider using de-gassed solvents, amber vials or wrapping your containers in foil, and ensuring high-purity reagents.

Q4: Can I heat my solution to aid in dissolving the compound?

A4: Caution is advised. While gentle warming may be acceptable for short periods, prolonged exposure to high temperatures can induce thermal degradation.[9] A preliminary thermal stress test (see Protocol 1) would help you define safe temperature limits and durations for your experimental setup.

Troubleshooting Experimental Issues

This section provides a problem-solving guide for common issues that may be related to the instability of 3-amino-N-cyclopropylbenzenesulfonamide.

Observed Problem Potential Cause(s) Related to Stability Recommended Troubleshooting Actions
Inconsistent assay results or poor reproducibility Degradation of the compound in solution over the course of the experiment.1. Prepare fresh stock and working solutions immediately before use.2. Analyze samples at defined time points to check for degradation.3. Use a stability-indicating HPLC method to check for the appearance of degradation peaks.
Appearance of unexpected peaks in my chromatogram (HPLC) The compound is degrading under your analytical or sample preparation conditions (e.g., mobile phase pH, temperature).1. Review the pH of your mobile phase; extreme pH can cause on-column degradation.2. Check for sample carryover or column degradation products.[10]3. Perform a forced degradation study to identify potential degradants and confirm your method can resolve them.
Loss of compound concentration in stock solutions over time Hydrolysis, oxidation, or photolytic degradation during storage.1. Store stock solutions in a refrigerator or freezer in tightly sealed, amber vials.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.3. Re-qualify the concentration of older stock solutions against a freshly prepared standard.

A Framework for Stability Assessment: Forced Degradation Studies

To proactively understand the stability of 3-amino-N-cyclopropylbenzenesulfonamide, a forced degradation (stress testing) study is the most systematic approach.[1][2][11] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways. The goal is typically to achieve 5-20% degradation of the active ingredient.[1][9]

Below are detailed protocols for conducting these studies, grounded in ICH guidelines.

Core Experimental Workflow

The general workflow for a forced degradation study is outlined below.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., in Acetonitrile or Methanol) dilute Dilute to Working Concentration in Stress Medium prep->dilute acid Acid Hydrolysis (e.g., 0.1 M HCl) dilute->acid Expose for defined time points base Base Hydrolysis (e.g., 0.1 M NaOH) dilute->base Expose for defined time points oxid Oxidation (e.g., 3% H₂O₂) dilute->oxid Expose for defined time points thermal Thermal Stress (e.g., 60-80°C) dilute->thermal Expose for defined time points photo Photolytic Stress (ICH Q1B Conditions) dilute->photo Expose for defined time points control Prepare 'Time Zero' Control (No Stress) hplc Analyze by Stability-Indicating HPLC-UV/DAD Method control->hplc quench Neutralize/Quench Reaction (if applicable) acid->quench base->quench oxid->quench thermal->hplc photo->hplc quench->hplc mass_spec Characterize Degradants (LC-MS) hplc->mass_spec If unknown peaks appear

Caption: General workflow for conducting forced degradation studies.

Protocol 1: Hydrolytic Stability (Acid & Base)
  • Objective: To assess degradation via hydrolysis. The sulfonamide linkage is a potential site for cleavage.[6][12]

  • Methodology:

    • Prepare a solution of 3-amino-N-cyclopropylbenzenesulfonamide in 0.1 M hydrochloric acid.

    • Prepare a separate solution in 0.1 M sodium hydroxide.

    • Keep both solutions at room temperature and also at an elevated temperature (e.g., 60°C) to accelerate degradation.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it (with NaOH for the acid sample, and HCl for the base sample), and dilute with mobile phase.

    • Analyze immediately by HPLC.

Protocol 2: Oxidative Stability
  • Objective: To evaluate susceptibility to oxidation, primarily targeting the aromatic amine.[13][14]

  • Methodology:

    • Prepare a solution of the compound in a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase.

    • Analyze immediately by HPLC.

Protocol 3: Photostability
  • Objective: To determine if the compound degrades upon exposure to light, as is common for sulfonamides.[7]

  • Methodology (as per ICH Q1B guidelines): [15][16][17]

    • Expose a solid sample and a solution of the compound (in a chemically inert, transparent container) to a light source that provides both visible and UV light.

    • The standard exposure is a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light.[16]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • After the exposure period, prepare solutions from the solid samples and analyze all samples by HPLC.

Protocol 4: Thermal Stability
  • Objective: To assess the impact of heat on the compound's integrity.

  • Methodology:

    • Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C).

    • Prepare a solution of the compound and keep it at a similar elevated temperature.

    • At specified time points, remove samples, allow them to cool to room temperature, and prepare for HPLC analysis.

Analytical Method Development: A Stability-Indicating Approach

A crucial component of any stability study is a validated stability-indicating analytical method (SIAM) .[18][19][20] High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is the most common technique for this purpose.[21][22]

Key Characteristics of a Stability-Indicating HPLC Method:
  • Specificity: The method must be able to completely separate the parent compound from all potential degradation products, process impurities, and excipients.

  • Peak Purity: Using a DAD, peak purity analysis should be performed to ensure that the main compound peak is not co-eluting with any degradants.

  • Mass Balance: In a forced degradation study, the total amount of the drug and its degradation products should remain relatively constant. A significant deviation may indicate that some degradants are not being detected.

SIAM_Development cluster_method_dev Method Development Cycle Start Initial Conditions (Column, Mobile Phase) Inject Inject Stressed Sample Mixture Start->Inject Evaluate Evaluate Resolution & Peak Shape Inject->Evaluate Optimize Optimize Parameters (Gradient, pH, Temp) Evaluate->Optimize Resolution < 1.5 Validate Validate Method (ICH Q2(R1)) Evaluate->Validate Resolution > 1.5 Optimize->Inject

Caption: Iterative cycle for developing a stability-indicating HPLC method.

Potential Degradation Pathways

Based on the chemistry of the functional groups, the following degradation pathways can be hypothesized. Characterization of degradants using techniques like LC-MS would be necessary for confirmation.[22][23]

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photolysis Photodegradation Parent 3-amino-N-cyclopropyl- benzenesulfonamide OxidizedAmine Formation of Nitroso, Nitro, or Colored Polymers Parent->OxidizedAmine [O] SulfonamideCleavage Cleavage of S-N Bond Parent->SulfonamideCleavage H₂O / H⁺ or OH⁻ PhotoProducts Various Photolytic Products Parent->PhotoProducts hν (Light) Product1 3-Aminobenzenesulfonic Acid SulfonamideCleavage->Product1 Product2 Cyclopropylamine SulfonamideCleavage->Product2

Caption: Hypothesized degradation pathways for the molecule.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. (1996). URL: [Link]

  • ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). URL: [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). URL: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. URL: [Link]

  • Atlas Material Testing Technology. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). URL: [Link]

  • Revista de la Sociedad Química de México. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. URL: [Link]

  • MedCrave. Forced Degradation Studies. (2016). URL: [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. URL: [Link]

  • PubMed. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. URL: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. URL: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. (2025). URL: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating HPLC Method Development: A Review. (2023). URL: [Link]

  • International Journal of Creative Research Thoughts. ICH GUIDELINES: STRESS DEGRADATION STUDY. URL: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. URL: [Link]

  • Journal of Pharmaceutical Research and Reports. Degradation Impurities in Pharmaceutical Products : Detection and Minimization. URL: [Link]

  • International Journal of Pharmaceutical Quality Assurance. A comprehensive review on stability indicating method development using uhplc. (2024). URL: [Link]

  • Journal of Pharmaceutical Sciences. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. (2010). URL: [Link]

  • National Center for Biotechnology Information. Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. (2023). URL: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. URL: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. URL: [Link]

  • MDPI. Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). URL: [Link]

  • Technology of Water Treatment. Mechanism of Typical Sulfonamide Antibiotics Degradation in Electrochemical Oxidation System. (2023). URL: [Link]

  • LCGC International. CE–MS-MS for the Identification of Chemical Warfare Agent Degradation Products. URL: [Link]

  • AmbioPharm. What is a stability indicating method?. URL: [Link]

  • CDC Stacks. Chemical warfare agent degradation products: HPLC-MS analysis.. (2009). URL: [Link]

  • Compo Expert. Material Safety Data Sheet. URL: [Link]

  • International Journal of Novel Research and Development. “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024). URL: [Link]

  • ResearchGate. HPLC Troubleshooting Guide. URL: [Link]

  • Persee General. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025). URL: [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). URL: [Link]

  • ResearchGate. HPLC Troubleshooting Guide. URL: [Link]

  • ResearchGate. Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. (2025). URL: [Link]

  • Inorganic Chemistry. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. URL: [Link]

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions.. URL: [Link]

  • Pharmacy 180. Drug degradation pathways. URL: [Link]

  • ResearchGate. Thermal rearrangement of some benzoin arylsulfonylhydrazone derivatives. (2025). URL: [Link]

  • National Center for Biotechnology Information. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). URL: [Link]

  • Domainex. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. (2022). URL: [Link]

  • ResearchGate. Hydrolysis of sulphonamides in aqueous solutions. (2025). URL: [Link]

  • National Center for Biotechnology Information. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). URL: [Link]

  • Royal Society of Chemistry. CHAPTER 2: Hydrolytic Degradation. URL: [Link]

  • PubMed. Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. URL: [Link]

  • MDPI. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. URL: [Link]

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Optimization

Technical Support Center: Purification of 3-amino-N-cyclopropylbenzenesulfonamide

Welcome to the technical support center for the purification of 3-amino-N-cyclopropylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-amino-N-cyclopropylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this compound. Our approach is rooted in practical, field-proven insights to ensure the scientific integrity and success of your experiments.

Introduction to Purification Challenges

3-amino-N-cyclopropylbenzenesulfonamide is a molecule of interest in pharmaceutical development, possessing both a polar sulfonamide group and a non-polar cyclopropyl moiety. This dual nature can present unique challenges in its purification. Common issues include the removal of starting materials, side-products, and degradation products, as well as achieving high purity and good crystal form. This guide will walk you through these challenges with scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of 3-amino-N-cyclopropylbenzenesulfonamide.

Q1: What are the most likely impurities in a crude sample of 3-amino-N-cyclopropylbenzenesulfonamide?

A1: Based on the common synthetic routes for aromatic sulfonamides, which often involve the reaction of a sulfonyl chloride with an amine, the primary impurities are likely to be:

  • Unreacted starting materials: Such as 3-nitrobenzenesulfonyl chloride (if the synthesis involves reduction of a nitro group) and cyclopropylamine.

  • Hydrolysis products: 3-aminobenzenesulfonic acid or 3-nitrobenzenesulfonic acid, formed from the hydrolysis of the corresponding sulfonyl chloride.

  • Side-products: Potentially small amounts of disubstituted products or other reaction pathway derivatives.

  • Residual solvents: Solvents used in the synthesis and work-up.

Impurity profiling using techniques like LC-MS is crucial for identifying the specific contaminants in your crude material[1][2].

Q2: My purified 3-amino-N-cyclopropylbenzenesulfonamide is an oil and won't crystallize. What should I do?

A2: Oiling out is a common problem, especially when residual impurities or solvents are present. Here are a few strategies to induce crystallization:

  • Purity Check: Ensure the material is of high purity (>95%) using an appropriate analytical technique like HPLC. Impurities can significantly inhibit crystallization.

  • Solvent Screening: Experiment with a variety of solvents or solvent mixtures. A good recrystallization solvent will dissolve the compound when hot but not at room temperature[3]. Try common solvents like isopropanol, ethanol, ethyl acetate, or mixtures with a non-polar solvent like hexanes or heptane[4][5][6].

  • Seeding: If you have a small amount of pure, crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus of the solution can create nucleation sites.

  • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely covered container.

Q3: What is a good starting point for developing an HPLC method to analyze the purity of 3-amino-N-cyclopropylbenzenesulfonamide?

A3: For a polar compound with some non-polar character, a reversed-phase HPLC method is a good starting point.

  • Column: A C18 or C8 column is a standard choice.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid or trifluoroacetic acid, is a common starting point for good peak shape of amines.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm or 280 nm.

For more challenging separations, especially with polar impurities, consider mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms[7][8].

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of 3-amino-N-cyclopropylbenzenesulfonamide.

Troubleshooting Recrystallization

Problem 1: Low Recovery After Recrystallization

  • Potential Cause: The chosen solvent is too good at dissolving the compound, even at low temperatures. The volume of solvent used was excessive.

  • Suggested Solution:

    • Solvent Selection: Re-evaluate your choice of solvent. An ideal solvent should have a steep solubility curve with respect to temperature[3].

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.

    • Mother Liquor Analysis: Analyze the mother liquor by TLC or HPLC to quantify the amount of product lost. If significant, you may need to concentrate the mother liquor and attempt a second crop of crystals.

Problem 2: Product Precipitates with Poor Purity

  • Potential Cause: Impurities are co-precipitating with the product. The cooling rate is too fast, leading to the trapping of impurities.

  • Suggested Solution:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in a cold bath. This promotes the formation of larger, purer crystals.

    • Hot Filtration: If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them before cooling.

    • Activated Carbon Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution, followed by hot filtration.

    • Re-crystallization: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the crude 3-amino-N-cyclopropylbenzenesulfonamide. Add a small portion of the chosen recrystallization solvent and heat the mixture to boiling with stirring.

  • Saturated Solution: Continue adding the hot solvent in small portions until the solid just dissolves.

  • (Optional) Hot Filtration: If insoluble material is present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation: Recrystallization Solvent Screening

SolventSolubility at Room TempSolubility at BoilingCrystal Formation on Cooling
WaterInsolubleSparingly Soluble-
EthanolSparingly SolubleSolubleYes
IsopropanolSparingly SolubleSolubleYes
Ethyl AcetateSolubleVery SolublePoor
TolueneSparingly SolubleSolubleYes
HexanesInsolubleInsoluble-

This table is illustrative. You should perform your own solvent screen.

Visualization: Recrystallization Workflow

G cluster_0 Recrystallization Process start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Crystals isolate->dry end Pure Product dry->end

Caption: A typical workflow for single-solvent recrystallization.

Troubleshooting Chromatographic Purification

Problem 1: Poor Separation of the Product from an Impurity on a C18 Column

  • Potential Cause: The impurity has a similar polarity to the product. The mobile phase conditions are not optimal for resolving the two compounds.

  • Suggested Solution:

    • Gradient Optimization: Adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Mobile Phase pH: The amino group on your compound is basic. Adjusting the pH of the aqueous mobile phase can change the ionization state of your compound and potentially some impurities, leading to changes in retention and improved separation.

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.

    • Alternative Stationary Phase: Consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. For this molecule, a mixed-mode column that offers both reversed-phase and ion-exchange interactions could be highly effective[7][8].

Problem 2: Peak Tailing for 3-amino-N-cyclopropylbenzenesulfonamide in HPLC

  • Potential Cause: Secondary interactions between the basic amino group and residual acidic silanols on the silica-based column packing. Column overload.

  • Suggested Solution:

    • Mobile Phase Additive: Add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to mask the silanols. However, be aware that TEA is not MS-friendly.

    • Lower pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or TFA) will protonate the amine, which can reduce tailing by minimizing interactions with silanols.

    • Reduce Sample Load: Inject a smaller amount of the sample to see if the peak shape improves.

    • Use a High-Purity Column: Modern, high-purity silica columns have fewer residual silanols and are less prone to causing peak tailing with basic compounds.

Experimental Protocol: Preparative HPLC Purification

  • Method Development: Develop an analytical HPLC method that shows good separation between your product and all impurities.

  • Scale-Up: Scale the analytical method to a preparative column. The loading capacity will depend on the column size and the resolution of the separation.

  • Sample Preparation: Dissolve the crude material in a solvent that is weak in the context of your mobile phase (e.g., the initial mobile phase composition or a solvent with a lower elution strength) to ensure good peak shape upon injection. Filter the sample solution to remove any particulates.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or TLC to identify the pure fractions.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization: HPLC Troubleshooting Logic

G cluster_1 HPLC Troubleshooting problem Problem Poor Separation Peak Tailing cause_sep Potential Cause Similar Polarity Suboptimal Mobile Phase problem:s->cause_sep:n Poor Separation cause_tail Potential Cause Silanol Interactions Column Overload problem:s->cause_tail:n Peak Tailing solution_sep Solution Optimize Gradient Adjust pH Change Solvent Try Mixed-Mode Column cause_sep:s->solution_sep:n solution_tail Solution Add Competing Base Lower pH Reduce Sample Load Use High-Purity Column cause_tail:s->solution_tail:n

Caption: A decision tree for common HPLC purification issues.

Conclusion

The purification of 3-amino-N-cyclopropylbenzenesulfonamide requires a systematic approach, beginning with a thorough analysis of the crude material to understand the impurity profile. Both recrystallization and chromatographic techniques are powerful tools for achieving high purity. By understanding the underlying chemical principles and methodically troubleshooting any issues that arise, researchers can successfully obtain this compound in the desired quality for their downstream applications.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Patel, S., et al. (2019). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 12(9), 4347-4351.
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Shaw, D. G., et al. (Eds.). (1989).
  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • Güngör, F., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Molecular Structure, 1285, 135458.
  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]

  • Othmer, D. F., & Williams, C. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • ResearchGate. (n.d.). The solubility of benzenesulfonamide studied both experimentally and.... Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Berkeley, College of Chemistry. (n.d.). VIII.
  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 29(6), 522-527.
  • Jones, H. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Asghar, M. N., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • MDPI. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(15), 4987.
  • Le Greneur, S., & Pralon, A. (2011). EP Patent No. 2,289,870.
  • BASF SE. (2012). EP Patent No. 2,468,712.

Sources

Troubleshooting

Technical Support Guide: Optimizing the Synthesis of 3-amino-N-cyclopropylbenzenesulfonamide

Welcome to the technical support center for the synthesis of 3-amino-N-cyclopropylbenzenesulfonamide (CAS No. 459434-39-0)[1].

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-N-cyclopropylbenzenesulfonamide (CAS No. 459434-39-0)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. My approach is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your laboratory work.

Overview of Synthetic Strategy

The synthesis of 3-amino-N-cyclopropylbenzenesulfonamide is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical pathway involves two primary transformations: the formation of a reactive sulfonyl chloride intermediate followed by its amidation with cyclopropylamine. A crucial consideration is the management of the reactive amino group on the benzene ring, which often necessitates a protection/deprotection strategy or a nitro-reduction sequence.

Below is a graphical representation of the recommended synthetic workflow, which prioritizes yield and intermediate stability.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction A 3-Nitrobenzene B 3-Nitrobenzenesulfonyl Chloride A->B Chlorosulfonic Acid (ClSO3H) or SOCl2/Oxidant C 3-Nitro-N-cyclopropylbenzenesulfonamide B->C Cyclopropylamine, Base (e.g., Pyridine, Et3N) D 3-Amino-N-cyclopropylbenzenesulfonamide (Final Product) C->D Reduction (e.g., Fe/HCl, H2/Pd-C)

Caption: Recommended synthetic workflow for 3-amino-N-cyclopropylbenzenesulfonamide.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My yield for the conversion of 3-nitrobenzene to 3-nitrobenzenesulfonyl chloride (Step 1) is consistently low. What's going wrong?

A1: This is a common challenge. The direct chlorosulfonylation of nitrobenzene is a highly exothermic and aggressive reaction that can lead to side products and degradation. Here are the primary causes and actionable solutions:

  • Causality—Excessive Heat: The reaction with chlorosulfonic acid is highly exothermic. Uncontrolled temperature spikes can lead to polysulfonation or decomposition of the desired product.

    • Solution: Maintain strict temperature control. The reaction should be performed at 0-5 °C with slow, portion-wise addition of the nitrobenzene to the chlorosulfonic acid. An ice-salt bath is recommended for robust temperature management.

  • Causality—Moisture Contamination: Sulfonyl chlorides are notoriously sensitive to moisture, hydrolyzing back to the corresponding sulfonic acid, which is unreactive in the subsequent amidation step.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade reagents and solvents.

  • Causality—Suboptimal Reagents: An alternative to chlorosulfonic acid is the use of thionyl chloride (SOCl₂) or other chlorinating agents on 3-nitrobenzenesulfonic acid. However, this requires the sulfonic acid as a starting material and can be inefficient. For a more modern and safer approach, consider continuous flow synthesis methods.

    • Advanced Solution: Recent advancements in flow chemistry allow for the synthesis of sulfonyl chlorides with superior temperature control and safety, significantly boosting yields.[2][3] Protocols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for oxidative chlorination of thiols or disulfides offer a high-yield alternative if you can start from a corresponding sulfur precursor.[2][4]

Q2: The amidation of 3-nitrobenzenesulfonyl chloride with cyclopropylamine (Step 2) is sluggish and gives multiple byproducts. How can I optimize this?

A2: The amidation step is critical and its success hinges on balancing the reactivity of the amine and the stability of the sulfonyl chloride.

  • Causality—Incorrect Base: A base is required to neutralize the HCl generated in the reaction.[5] If the base is too weak, the reaction medium becomes acidic, protonating the cyclopropylamine and reducing its nucleophilicity. If it is too hindered or nucleophilic itself, it can compete in side reactions.

    • Solution: Pyridine is often a good choice as it acts as both a base and a catalyst. Triethylamine (Et₃N) is also effective. A common strategy is to use a slight excess (1.1-1.5 equivalents) of cyclopropylamine, allowing it to act as both reactant and base.

  • Causality—Side Reactions: The primary side product is often the result of the sulfonyl chloride reacting with water (hydrolysis) or another molecule of the sulfonamide product.

    • Solution: Add the sulfonyl chloride solution slowly to the chilled solution of cyclopropylamine and base. This maintains a low concentration of the electrophilic sulfonyl chloride, favoring the desired reaction with the amine over side reactions. Ensure strictly anhydrous conditions.

  • Causality—Low Reactivity: While generally reactive, the sulfonyl chloride's reactivity can be influenced by the solvent.

    • Solution: Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent solvent choices. They are aprotic and effectively dissolve the reactants.

Data Table: Solvent & Base Considerations for Amidation

ParameterOption 1Option 2Option 3Recommendation
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)DCM or THF for good solubility and inertness.
Base PyridineTriethylamine (Et₃N)Excess CyclopropylaminePyridine is often optimal; excess cyclopropylamine is a simple alternative.
Temperature 0 °C to RT0 °C to RT0 °C to RTStart at 0 °C and allow to slowly warm to room temperature.

Q3: The final reduction of the nitro group (Step 3) is incomplete or leads to a product that is difficult to purify. What are the best practices?

A3: The reduction of an aromatic nitro group in the presence of a sulfonamide is generally straightforward, but impurities can arise from the reducing agent or side reactions.

  • Causality—Inefficient Reduction: The choice of reducing agent is key. Catalytic hydrogenation (H₂/Pd-C) is very clean but may require specialized pressure equipment. Metal/acid reductions are robust but can be less clean.

    • Solution: A highly reliable and scalable method is the use of iron powder in the presence of a weak acid like acetic acid or ammonium chloride in an ethanol/water mixture. This method is effective and the workup is typically a simple filtration to remove iron salts followed by extraction.

  • Causality—Purification Issues: The crude product can contain residual metal salts or organic byproducts.

    • Solution: After filtration of the iron salts, the crude product should be subjected to an aqueous workup. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash. The final product can then be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: Can I start with 3-aminobenzenesulfonamide and perform a direct N-cyclopropylation? A: This is an excellent question that considers alternative synthetic routes. While direct N-alkylation of primary sulfonamides can be challenging due to the low nucleophilicity of the sulfonamide nitrogen, modern methods have made this more feasible. A copper-mediated N-cyclopropylation using cyclopropylboronic acid has been shown to be effective for a range of sulfonamides and could be a viable, more direct route.[6][7] This approach avoids the nitro-group manipulation, potentially shortening the synthesis.

Q: What are the primary safety precautions I should take? A: Safety is paramount.

  • Chlorosulfonic acid/Thionyl chloride: These are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Exothermic Reactions: The sulfonylation and amidation steps can release significant heat. Always use an ice bath for cooling and add reagents slowly to maintain control.[2]

  • Cyclopropylamine: This is a volatile and flammable amine. Handle with care in a fume hood.

  • Hydrogenation: If using catalytic hydrogenation, ensure you have the proper equipment and training for handling hydrogen gas under pressure.

Q: How can I best monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to track the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, especially during optimization, HPLC is recommended.

Detailed Experimental Protocols

The following are generalized, robust protocols that should serve as a strong starting point for your experiments.

Protocol 1: Synthesis of 3-Nitro-N-cyclopropylbenzenesulfonamide (Steps 1 & 2 Combined Approach)
  • Setup: In a fume hood, equip a three-neck round-bottom flask with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Cool the flask to 0 °C using an ice bath.

  • Sulfonylation: Carefully charge the flask with chlorosulfonic acid (3.0 eq). Begin stirring and slowly add 3-nitrobenzene (1.0 eq) via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench: Very carefully and slowly, pour the reaction mixture onto crushed ice in a separate beaker. This will precipitate the crude 3-nitrobenzenesulfonyl chloride.

  • Isolation: Filter the solid product, wash with cold water, and dry thoroughly under vacuum. Caution: The sulfonyl chloride is reactive and best used immediately in the next step.

  • Amidation Setup: In a separate flask, dissolve cyclopropylamine (2.5 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Amidation Reaction: Dissolve the crude 3-nitrobenzenesulfonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cyclopropylamine solution.

  • Completion: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor by TLC.

  • Workup: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Reduction to 3-Amino-N-cyclopropylbenzenesulfonamide (Step 3)
  • Setup: To a round-bottom flask, add the crude 3-nitro-N-cyclopropylbenzenesulfonamide (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Reaction: Add iron powder (4.0-5.0 eq) and ammonium chloride (1.5 eq). Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

  • Filtration: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Extraction: Concentrate the filtrate to remove most of the ethanol. Add ethyl acetate and water to the residue and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous NaSO₄, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.

G cluster_root Troubleshooting Logic cluster_solutions1 Amidation Troubleshooting cluster_solutions2 Reduction Troubleshooting Start Low Final Yield CheckStep1 Analyze Yield of Amidation Intermediate Start->CheckStep1 Is Intermediate Purity/Yield Low? CheckStep2 Analyze Yield of Reduction Step Start->CheckStep2 Is Final Step Inefficient? Sol1A Verify Anhydrous Conditions CheckStep1->Sol1A Sol1B Optimize Base/Solvent CheckStep1->Sol1B Sol1C Check Sulfonyl Chloride Quality CheckStep1->Sol1C Sol2A Change Reducing Agent (e.g., Fe/NH4Cl vs SnCl2) CheckStep2->Sol2A Sol2B Increase Reaction Time/Temp CheckStep2->Sol2B Sol2C Improve Purification Strategy CheckStep2->Sol2C

Caption: A decision tree for troubleshooting low yield issues.

References

  • Hone, C. A., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
  • Guidechem. (n.d.). 3-Aminobenzenesulfonamide 98-18-0 wiki.
  • Cornella, J., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. OUCI.
  • Quach, T. D., & Batey, R. A. (2008). Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid. The Journal of Organic Chemistry.
  • Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
  • Wang, Z., et al. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH.
  • ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF.
  • Humedy, I. T., et al. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • SynHet. (n.d.). 3-Amino-N-cyclopropylbenzenesulphonamide.
  • PubMed. (2008). Copper-mediated N-cyclopropylation of azoles, amides, and sulfonamides by cyclopropylboronic acid.
  • MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Diseases.
  • SciSpace. (2009). Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid.
  • Wikipedia. (n.d.). Sulfonamide.
  • Van der Pijl, F., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • Eindhoven University of Technology. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • Patent 0895985. (n.d.). Method for producing bis(3-amino-4-hydroxyphenyl) compounds.
  • Google Patents. (n.d.). EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.

Sources

Optimization

Common side reactions and byproducts in 3-amino-N-cyclopropylbenzenesulfonamide synthesis

Welcome to the technical support center for the synthesis of 3-amino-N-cyclopropylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-N-cyclopropylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot specific experimental issues.

Synthesis Overview

The synthesis of 3-amino-N-cyclopropylbenzenesulfonamide is typically a two-step process. The first step involves the reaction of 3-nitrobenzenesulfonyl chloride with cyclopropylamine to form the intermediate, 3-nitro-N-cyclopropylbenzenesulfonamide. The second step is the reduction of the nitro group to an amine, yielding the final product.

Synthesis_Overview 3-Nitrobenzenesulfonyl Chloride 3-Nitrobenzenesulfonyl Chloride 3-Nitro-N-cyclopropylbenzenesulfonamide 3-Nitro-N-cyclopropylbenzenesulfonamide 3-Nitrobenzenesulfonyl Chloride->3-Nitro-N-cyclopropylbenzenesulfonamide Step 1: Sulfonamide Formation Cyclopropylamine Cyclopropylamine Cyclopropylamine->3-Nitro-N-cyclopropylbenzenesulfonamide 3-Amino-N-cyclopropylbenzenesulfonamide 3-Amino-N-cyclopropylbenzenesulfonamide 3-Nitro-N-cyclopropylbenzenesulfonamide->3-Amino-N-cyclopropylbenzenesulfonamide Step 2: Nitro Reduction Reducing Agent Reducing Agent Reducing Agent->3-Amino-N-cyclopropylbenzenesulfonamide

Caption: Overall synthetic route for 3-amino-N-cyclopropylbenzenesulfonamide.

Part 1: Troubleshooting the Sulfonamide Formation

Question 1: My yield of 3-nitro-N-cyclopropylbenzenesulfonamide is low. What are the potential causes and how can I improve it?

Answer:

Low yields in the sulfonamide formation step can be attributed to several factors, primarily related to the quality of the starting materials and the reaction conditions.

  • Hydrolysis of 3-Nitrobenzenesulfonyl Chloride: 3-Nitrobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis, which converts it to the unreactive 3-nitrobenzenesulfonic acid.[1] This is a common issue if the reaction is not performed under anhydrous conditions.

    • Troubleshooting:

      • Ensure all glassware is thoroughly dried before use.

      • Use anhydrous solvents.

      • Minimize the exposure of 3-nitrobenzenesulfonyl chloride to atmospheric moisture.

  • Di-sulfonylation of Cyclopropylamine: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated byproduct, N,N-bis(3-nitrophenylsulfonyl)cyclopropylamine. This is more likely to occur if there is a localized excess of the sulfonyl chloride.

    • Troubleshooting:

      • Add the 3-nitrobenzenesulfonyl chloride solution slowly to the cyclopropylamine solution with vigorous stirring. This ensures that the sulfonyl chloride reacts with the excess amine present and minimizes the formation of the di-sulfonated product.

      • Use a slight excess of cyclopropylamine to favor the formation of the mono-sulfonated product.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature.

Sulfonamide_Side_Reactions cluster_main Main Reaction cluster_side1 Hydrolysis cluster_side2 Di-sulfonylation 3-Nitrobenzenesulfonyl Chloride 3-Nitrobenzenesulfonyl Chloride 3-Nitro-N-cyclopropylbenzenesulfonamide 3-Nitro-N-cyclopropylbenzenesulfonamide 3-Nitrobenzenesulfonyl Chloride->3-Nitro-N-cyclopropylbenzenesulfonamide 3-Nitrobenzenesulfonic Acid 3-Nitrobenzenesulfonic Acid 3-Nitrobenzenesulfonyl Chloride->3-Nitrobenzenesulfonic Acid Di-sulfonated Byproduct Di-sulfonated Byproduct 3-Nitrobenzenesulfonyl Chloride->Di-sulfonated Byproduct Cyclopropylamine Cyclopropylamine Cyclopropylamine->3-Nitro-N-cyclopropylbenzenesulfonamide 3-Nitro-N-cyclopropylbenzenesulfonamide->Di-sulfonated Byproduct H2O H2O H2O->3-Nitrobenzenesulfonic Acid

Caption: Common side reactions in the sulfonamide formation step.

Question 2: I am concerned about the stability of the cyclopropyl ring. Can it open under the reaction conditions?

Answer:

The cyclopropyl group is a strained ring system and can undergo ring-opening reactions under certain conditions, typically in the presence of strong acids or transition metal catalysts.[2][3] However, under the standard basic or neutral conditions used for sulfonamide formation, the ring-opening of cyclopropylamine is not a commonly observed side reaction. The nucleophilic attack of the amine on the sulfonyl chloride is a much faster and more favorable process.

Recommendation: To avoid any potential for ring-opening, it is advisable to avoid strongly acidic conditions during this step and the subsequent work-up.

Part 2: Troubleshooting the Nitro Reduction

Question 3: My final product, 3-amino-N-cyclopropylbenzenesulfonamide, is impure after the reduction step. What are the likely byproducts?

Answer:

The reduction of an aromatic nitro group to an amine can proceed through several intermediates, and incomplete reaction or side reactions can lead to a mixture of products. The most common byproducts are:

  • Incomplete Reduction Products:

    • Nitroso Intermediate (3-nitroso-N-cyclopropylbenzenesulfonamide): This is an early intermediate in the reduction process.

    • Hydroxylamine Intermediate (3-(hydroxyamino)-N-cyclopropylbenzenesulfonamide): This is another key intermediate. If the reduction is not complete, these species can remain in the final product mixture.[4]

  • Condensation Byproducts:

    • Azoxy Compound: Formed by the condensation of the nitroso and hydroxylamine intermediates.[5]

    • Azo Compound: Formed by the reduction of the azoxy compound.

Nitro_Reduction_Byproducts Nitro Compound Nitro Compound Nitroso Nitroso Nitro Compound->Nitroso Reduction Hydroxylamine Hydroxylamine Nitroso->Hydroxylamine Reduction Azoxy Azoxy Nitroso->Azoxy Condensation Amine Amine Hydroxylamine->Amine Reduction Hydroxylamine->Azoxy Azo Azo Azoxy->Azo Reduction Azo->Amine Reduction

Caption: Potential byproducts from the reduction of the nitro group.

Question 4: How can I minimize the formation of these reduction byproducts and improve the purity of my final product?

Answer:

The choice of reducing agent and reaction conditions plays a crucial role in the selective reduction of the nitro group to the amine.

Reducing SystemAdvantagesPotential Issues & Troubleshooting
Catalytic Hydrogenation (e.g., H₂, Pd/C) Generally clean, with water as the main byproduct. High yields are often achievable under mild conditions.[2]Incomplete reaction: Ensure sufficient catalyst loading and hydrogen pressure. Monitor the reaction until the starting material is consumed. Catalyst poisoning: Ensure the starting material is free of sulfur-containing impurities.
Metal/Acid (e.g., Fe/HCl, SnCl₂/HCl) Cost-effective and readily available reagents.[4]Harsh conditions: Can sometimes lead to the degradation of sensitive functional groups. Work-up: Neutralization and removal of metal salts can be cumbersome. Byproduct formation: Careful control of temperature and reaction time is necessary to avoid the accumulation of intermediates.
Transfer Hydrogenation (e.g., Ammonium formate, Pd/C) Avoids the need for high-pressure hydrogen gas.Reaction rate: Can be slower than catalytic hydrogenation. Optimization of the hydrogen donor and catalyst may be required.

General Troubleshooting for Reduction:

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to ensure complete conversion of the starting material and intermediates.

  • Temperature Control: For exothermic reactions, especially with metal/acid systems, maintain a controlled temperature to prevent runaway reactions and the formation of side products.

  • Stoichiometry of Reducing Agent: Use a sufficient excess of the reducing agent to drive the reaction to completion.

Part 3: Purification and Characterization

Question 5: What is the best way to purify the final product, 3-amino-N-cyclopropylbenzenesulfonamide?

Answer:

Purification of the final product typically involves removing unreacted starting materials, byproducts from both synthetic steps, and inorganic salts from the work-up.

  • Crystallization: This is often the most effective method for purifying the final product. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for the crystallization of sulfonamides include ethanol, isopropanol, and mixtures of ethyl acetate and hexanes.

  • Column Chromatography: If crystallization does not provide the desired purity, silica gel column chromatography can be employed. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the desired amine from less polar byproducts (like the starting nitro compound) and more polar impurities.

  • Acid-Base Extraction: The basicity of the final amine product can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution (e.g., 1M HCl) to extract the amine into the aqueous layer as its ammonium salt. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent. This method is particularly useful for removing non-basic impurities.

Experimental Protocol: Synthesis of 3-amino-N-cyclopropylbenzenesulfonamide

Step 1: Synthesis of 3-nitro-N-cyclopropylbenzenesulfonamide
  • To a solution of cyclopropylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

  • Add the 3-nitrobenzenesulfonyl chloride solution dropwise to the stirred cyclopropylamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting sulfonyl chloride.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-N-cyclopropylbenzenesulfonamide, which can be used in the next step without further purification or purified by crystallization or column chromatography if necessary.

Step 2: Synthesis of 3-amino-N-cyclopropylbenzenesulfonamide

Method A: Catalytic Hydrogenation

  • Dissolve the crude 3-nitro-N-cyclopropylbenzenesulfonamide (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours at room temperature.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-N-cyclopropylbenzenesulfonamide.

  • Purify the crude product by crystallization or column chromatography as described in the purification section.

Method B: Reduction with Tin(II) Chloride

  • Dissolve the crude 3-nitro-N-cyclopropylbenzenesulfonamide (1.0 equivalent) in ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and stir for 1-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully basify with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is >8.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as described above.

References

  • Quan, L. G., Lee, H. G., & Cha, J. K. (2003). Acid- and Pd(0)-Catalyzed Ring Opening of 1-(1-Cycloalkenyl)cyclopropyl Sulfonates. Organic Letters, 5(13), 2263–2265*. [Link]

  • Reddy, B. V. S., et al. (2017). Cu(II)-catalyzed ring-opening/sulfonylation of cyclopropanols with sulfinate salts. Organic & Biomolecular Chemistry, 15(3), 556-560.
  • ResearchGate. (2019). Catalytic hydrogenation of nitroarenes into different products via.... [Link]

  • MDPI. (2018). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. [Link]

  • US Patent US20020022743A1. (2002).
  • Mayr, H., et al. (2016). Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. Organic Letters, 19(1), 130-133*. [Link]

  • MDPI. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • US Patent US20150232412A1. (2015).
  • US Patent US5032687A. (1991).
  • US Patent US8143448B2. (2012). Process for the preparation of (3S)
  • US Patent US5436370A. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride.

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-amino-N-cyclopropylbenzenesulfonamide

Welcome to the technical support guide for the crystallization of 3-amino-N-cyclopropylbenzenesulfonamide (CAS No. 459434-39-0). This document is designed for researchers, chemists, and pharmaceutical development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 3-amino-N-cyclopropylbenzenesulfonamide (CAS No. 459434-39-0). This document is designed for researchers, chemists, and pharmaceutical development professionals to navigate the complexities associated with obtaining this compound in a crystalline form of high purity and desired physical characteristics. As a sulfonamide derivative, this molecule presents unique challenges, most notably the potential for polymorphism, which can significantly impact downstream applications.[1][2] This guide provides field-proven insights and systematic troubleshooting strategies to ensure reproducible and successful crystallization outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the properties and handling of 3-amino-N-cyclopropylbenzenesulfonamide.

Q1: What are the key physicochemical properties of 3-amino-N-cyclopropylbenzenesulfonamide?

Understanding the fundamental properties of the molecule is the first step in designing a successful crystallization process. Key data is summarized below.

PropertyValueSource
CAS Number 459434-39-0[3][4][5]
Molecular Formula C₉H₁₂N₂O₂S[4][5][6]
Molecular Weight 212.27 g/mol [4][6]
Boiling Point 416.5°C at 760 mmHg[6]
Density 1.39 g/cm³[6]
PSA (Polar Surface Area) 80.6 Ų[6]
XLogP3 2.76[6]

Q2: Why is controlling the crystalline form (polymorphism) so critical for this compound?

Sulfonamides as a class are well-known for exhibiting polymorphism—the ability to exist in multiple distinct crystal structures.[1][2][7][8] Each polymorph is, in effect, a different solid-state material with unique physical properties. For a pharmaceutical intermediate or Active Pharmaceutical Ingredient (API), these differences are critical:

  • Solubility and Dissolution Rate: Different polymorphs can have varying solubilities, which directly impacts the bioavailability of a drug product.

  • Stability: One polymorph may be thermodynamically more stable than another. A less stable (metastable) form can convert to the stable form over time, altering the drug's properties during storage.[2]

  • Processability: Properties like crystal shape (habit), particle size, and flowability are affected by the polymorphic form, influencing downstream processes like filtration, drying, and formulation.[9]

The presence of both a hydrogen-bond-donating amino group and the hydrogen-bond-accepting oxygens of the sulfonamide group creates a high potential for varied intermolecular hydrogen-bonding arrangements, which is a primary driver of polymorphism.[2] Therefore, strict control over crystallization conditions is not just for purity, but to ensure the consistent formation of the desired polymorph.

Section 2: Troubleshooting Crystallization Issues

This section provides a systematic, question-and-answer guide to resolving specific experimental challenges.

Q1: My compound has completely oiled out, forming a second liquid phase instead of solid crystals. What should I do?

  • Causality: Oiling out occurs when a supersaturated solution is cooled below the saturation curve but remains above the melting point of the solute in the solvent-rich environment. This is common when the degree of supersaturation is too high, the cooling rate is too fast, or an inappropriate solvent is used.

  • Solutions:

    • Re-heat and Dilute: Warm the mixture until the oil redissolves completely to form a homogeneous solution. Add a small amount of additional solvent (10-20% of the original volume) to decrease the concentration.

    • Drastically Reduce Cooling Rate: Once redissolved, allow the solution to cool extremely slowly (e.g., by placing the flask in a warm water bath and allowing it to cool to room temperature over several hours, followed by refrigerated cooling). This gives molecules more time to arrange into an ordered crystal lattice.

    • Introduce a Seed Crystal: If available, add a single, small crystal of the desired solid form just as the solution begins to appear cloudy (at the metastable zone limit). Seeding provides a template for ordered growth, bypassing the kinetic barrier to nucleation.[]

    • Change Solvent System: If the problem persists, the solvent may be unsuitable. Consider switching to a solvent in which the compound has a slightly lower solubility or using an anti-solvent system.

Q2: No crystals have formed, even after extended cooling and standing. What is the problem?

  • Causality: Crystal formation requires both nucleation (the formation of initial, stable crystalline clusters) and growth. Failure to crystallize is typically due to insufficient supersaturation or a high kinetic barrier to nucleation.

  • Solutions:

    • Increase Supersaturation:

      • Evaporation: Gently remove a portion of the solvent under reduced pressure or with a slow stream of nitrogen to increase the solute concentration.[11]

      • Anti-Solvent Addition: Slowly add a miscible solvent in which the compound is poorly soluble (an anti-solvent). This reduces the overall solubility of the compound in the mixed solvent system, inducing precipitation.[]

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can promote nucleation.

      • Seeding: As mentioned previously, adding a seed crystal is the most reliable method to induce crystallization of the desired form.[12]

    • Check for Impurities: Certain impurities can act as crystallization inhibitors. If the material is crude, consider a preliminary purification step (e.g., charcoal treatment, chromatography) before attempting crystallization.

Q3: The crystallization yield is unacceptably low. How can I improve it?

  • Causality: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor after the crystallization process. This is a function of the compound's solubility in the chosen solvent at the final isolation temperature.

  • Solutions:

    • Optimize the Solvent: Select a solvent where the compound is highly soluble at elevated temperatures but has very low solubility at low temperatures (e.g., 0-5°C).

    • Employ an Anti-Solvent: After cooling the primary solution, the slow addition of an anti-solvent can precipitate more material from the mother liquor.

    • Maximize Cooling: Ensure the solution has been cooled to the lowest practical temperature (e.g., in an ice bath or refrigerator) and held for a sufficient duration to allow for maximum precipitation before filtration.

    • Concentrate the Mother Liquor: The filtrate can be concentrated to a smaller volume and cooled again to obtain a second crop of crystals. Note that this second crop may have lower purity.

Q4: I obtained an unexpected crystal form (polymorph) or morphology. Why did this happen and how can I control it?

  • Causality: Polymorphic outcome is a delicate balance between thermodynamics (which form is most stable) and kinetics (which form nucleates and grows fastest).[12] Minor variations in conditions can tip this balance.[13] Factors include the solvent used, cooling rate, agitation level, and the presence of impurities.[9][13]

  • Solutions:

    • Strict Procedural Control: This is the most critical factor. Every parameter—solvent choice and purity, concentration, cooling/heating rates, agitation speed, and final temperature—must be precisely defined and consistently replicated.

    • Solvent Screening: Different solvents can stabilize different polymorphs or solvates. A systematic solvent screen is often necessary during development to identify conditions that reliably produce the desired form.[9]

    • Thermodynamic vs. Kinetic Control:

      • Kinetic Form: Often obtained by rapid cooling or fast anti-solvent addition, which traps the fastest-forming polymorph.

      • Thermodynamic Form: Typically favored by slow cooling, prolonged aging in solution (slurry ripening), or heating a mixture of forms in suspension to allow conversion to the most stable polymorph.

    • Seeding: Seeding with crystals of the desired polymorph is a powerful method to direct the crystallization process towards that specific form.[]

Section 3: Visual Guides & Workflows

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and addressing common crystallization problems.

Troubleshooting_Crystallization start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node start Crystallization Attempt outcome What is the result? start->outcome oil Problem: Oiling Out outcome->oil Oiled Out no_xtal Problem: No Crystals outcome->no_xtal No Crystals low_yield Problem: Low Yield outcome->low_yield Low Yield wrong_poly Problem: Wrong Polymorph outcome->wrong_poly Wrong Polymorph oil_cause Cause: - High Supersaturation - Cooling Too Fast - Wrong Solvent oil->oil_cause oil_solution Solution: - Re-heat & Dilute - Slow Cooling Rate - Seed Crystals - Change Solvent oil_cause->oil_solution no_xtal_cause Cause: - Insufficient Supersaturation - Nucleation Barrier - Impurities Present no_xtal->no_xtal_cause no_xtal_solution Solution: - Concentrate Solution - Add Anti-Solvent - Scratch or Seed - Purify Material no_xtal_cause->no_xtal_solution low_yield_cause Cause: - High Solubility in Mother Liquor - Insufficient Cooling low_yield->low_yield_cause low_yield_solution Solution: - Optimize Solvent Choice - Cool to Lower Temp - Add Anti-Solvent - Concentrate Filtrate low_yield_cause->low_yield_solution wrong_poly_cause Cause: - Kinetic vs. Thermodynamic - Different Solvent/Rate - Lack of Control wrong_poly->wrong_poly_cause wrong_poly_solution Solution: - Strict Process Control - Seeding with Target Form - Solvent Screening - Adjust Cooling Rate wrong_poly_cause->wrong_poly_solution

Caption: A decision tree for troubleshooting common crystallization issues.

Section 4: Recommended Experimental Protocol

This protocol provides a robust starting point for the cooling crystallization of 3-amino-N-cyclopropylbenzenesulfonamide from an isopropanol/water solvent system.

Objective: To obtain crystalline material of high purity.

Materials:

  • Crude 3-amino-N-cyclopropylbenzenesulfonamide

  • Isopropanol (IPA), reagent grade

  • Deionized Water

  • Erlenmeyer flask

  • Stir bar or stir plate

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place 1.0 g of crude 3-amino-N-cyclopropylbenzenesulfonamide into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 10 mL of isopropanol.

    • Gently heat the mixture to reflux (approx. 82°C) with stirring. The goal is to create a saturated or near-saturated solution. Add IPA in small portions (0.5 mL) until all solid material dissolves completely. Avoid using a large excess of solvent to ensure a good yield.

  • Controlled Cooling & Nucleation:

    • Once a clear, homogeneous solution is obtained, remove the flask from the heat source.

    • Allow the solution to cool slowly and undisturbed towards room temperature. Slow cooling is paramount for forming well-defined crystals.[11]

    • Crystallization should begin as the solution cools. If no crystals appear by the time the solution reaches ~40°C, attempt to induce nucleation by scratching the flask or adding a seed crystal.

  • Crystal Growth & Maturation:

    • Once nucleation begins, let the flask stand at room temperature for at least 2 hours to allow for slow crystal growth.

    • After standing at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize precipitation and improve the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals (the "filter cake") with a small amount of cold (0-5°C) isopropanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying:

    • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Self-Validation:

  • Purity Assessment: Analyze the final product by HPLC or LCMS to confirm purity.[3]

  • Characterization: Use techniques like melting point determination or IR spectroscopy to characterize the obtained solid and compare it to a reference standard if available.

References

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617–630.
  • Evaluation of polymorphisms in the sulfonamide detoxification genes NAT2, CYB5A, and CYB5R3 in patients with sulfonamide hypersensitivity. (n.d.). NIH. Retrieved from [Link]

  • Guillory, J. K. (1999). Polymorphism in Pharmaceutical Solids. In H. G. Brittain (Ed.), Drugs and the Pharmaceutical Sciences (Vol. 95). Marcel Dekker.
  • Varma, A., & Kumar, S. (2024). Polymorphism Steered Thermochromism in a Sulfonamide.
  • Sainz-Díaz, C. I., et al. (2004). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 93(5), 1258-1271.
  • Thompson, S. (2020). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. Retrieved from [Link]

  • Myerson, A. S. (Ed.). (2001).
  • API Crystallization. (n.d.). Metrics Contract Services. Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]

  • 3-Amino-n-cyclopropylbenzenesulfonamide. (n.d.). P&S Chemicals. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of 3-amino-N-cyclopropylbenzenesulfonamide

Welcome to the technical support guide for 3-amino-N-cyclopropylbenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-amino-N-cyclopropylbenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome these issues in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding 3-amino-N-cyclopropylbenzenesulfonamide and its permeability characteristics.

Q1: What is 3-amino-N-cyclopropylbenzenesulfonamide and what are its predicted physicochemical properties?

A1: 3-amino-N-cyclopropylbenzenesulfonamide is a sulfonamide derivative with the molecular formula C₉H₁₂N₂O₂S and a molecular weight of approximately 212.27 g/mol .[1] While extensive experimental data is not publicly available, we can predict its properties based on its structure and by applying computational models like Lipinski's Rule of Five, a guideline used to evaluate the drug-likeness of a chemical compound.[2][3]

Predicted Physicochemical Properties of 3-amino-N-cyclopropylbenzenesulfonamide

PropertyPredicted Value/StatusImplication for Permeability
Molecular Weight ~212.27 g/mol [1]Favorable. Well under the 500 Da limit suggested by Lipinski's Rule of Five.[3][4]
Hydrogen Bond Donors 3 (amine -NH₂, sulfonamide -NH)Favorable. Below the maximum of 5, suggesting it is less likely to be hindered by excessive hydrogen bonding with the aqueous environment.[4]
Hydrogen Bond Acceptors 4 (amine -N, two sulfonyl -O, sulfonamide -N)Favorable. Below the maximum of 10, indicating a moderate ability to accept hydrogen bonds.[4]
Calculated logP ~1.0 - 1.5 (Predicted)Potentially Unfavorable. This value suggests the compound is more hydrophilic than lipophilic, which can hinder its ability to partition into and cross the lipid bilayer of the cell membrane.
Polar Surface Area (PSA) ~80.6 Ų (Predicted for a similar structure[5])Borderline. While not excessively high, this PSA indicates significant polarity, which can be a barrier to passive diffusion across cell membranes.

Note: logP and PSA values are estimations based on structural similarity to compounds like 3-amino-N-(tert-butyl)benzenesulfonamide and may vary.

Q2: Why is poor cell permeability a common issue for this compound?

A2: Based on its predicted properties, the primary obstacles are likely its moderate polarity (indicated by the PSA) and relatively low lipophilicity (predicted logP). For a compound to passively diffuse across the cell membrane, it must first leave the aqueous extracellular environment and partition into the hydrophobic lipid bilayer, then exit the bilayer into the aqueous cytoplasm. Compounds that are too hydrophilic struggle with the first step. Additionally, sulfonamides as a class can be substrates for multidrug resistance efflux pumps, which actively transport compounds out of the cell, further reducing intracellular concentration.[6][7][8]

Q3: My compound shows low efficacy in cell-based assays. Could this be a permeability issue?

A3: Absolutely. If your compound is potent in a cell-free (e.g., enzymatic) assay but shows significantly reduced activity in a whole-cell assay, poor cell permeability is a primary suspect. The compound may not be reaching its intracellular target at a high enough concentration to elicit a biological response. It is crucial to first rule out permeability issues before concluding that the compound is inactive in a cellular context.

Part 2: Troubleshooting Guide & Experimental Workflows

This section provides a structured approach to diagnosing and solving permeability problems.

Problem: Low or inconsistent results in cell-based functional assays.

This workflow is designed to systematically determine if permeability is the root cause of poor performance and to select an appropriate strategy to address it.

G cluster_0 Phase 1: Diagnose the Permeability Issue cluster_1 Phase 2: Select a Strategy cluster_2 Phase 3: Validate the Solution A Start: Low Efficacy in Cell-Based Assay B Perform PAMPA Assay (Assesses Passive Diffusion) A->B C Perform Caco-2 Assay (Assesses Passive & Active Transport) A->C D Analyze Results: Low PAMPA & Low Caco-2? B->D C->D E Analyze Results: High PAMPA & Low Caco-2? D->E No F Primary Issue: Poor Passive Diffusion D->F Yes G Primary Issue: Active Efflux E->G Yes H Strategy 1: Formulation (e.g., Cyclodextrins) F->H I Strategy 2: Prodrug Approach (Mask Polar Groups) F->I J Strategy 3: Co-administer Efflux Pump Inhibitor G->J K Re-run Permeability Assay with Modified Compound/Formulation H->K I->K J->K L Perform Cell-Based Functional Assay K->L M Success: Improved Permeability & Efficacy L->M

Caption: Troubleshooting workflow for permeability issues.

Step 1: Quantify the Permeability Defect

Before attempting to solve the problem, you must quantify it. We recommend two standard assays.

This is a cost-effective, high-throughput assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[9][10] It is an excellent first step to determine if the core issue is poor passive diffusion.

Experimental Protocol: PAMPA

  • Prepare Solutions:

    • Prepare a 1% (w/v) lecithin in dodecane solution. Sonicate until fully mixed.[11] This will serve as the artificial membrane.

    • Prepare a stock solution of 3-amino-N-cyclopropylbenzenesulfonamide (e.g., 10 mM in DMSO).

    • Create the final donor solution by diluting the stock to 100-200 µM in a buffer (e.g., PBS, pH 7.4) with 5% DMSO.[11][12]

  • Prepare Plates:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate and allow the solvent to evaporate.[12]

    • Add 300 µL of buffer (PBS, pH 7.4 with 5% DMSO) to each well of the acceptor plate.[12]

  • Run Assay:

    • Add 150-200 µL of your compound's donor solution to the donor plate wells.[12]

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

    • Incubate at room temperature for 4-18 hours with gentle shaking.[12][13]

  • Analysis:

    • After incubation, separate the plates.

    • Measure the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate the permeability coefficient (Pe).

Interpreting PAMPA Results:

Permeability (Pe) (10⁻⁶ cm/s)ClassificationInterpretation for Your Compound
< 1LowPoor passive permeability is a significant issue.
1 - 10MediumPermeability may be a contributing factor to low efficacy.
> 10HighPassive diffusion is unlikely to be the primary problem. Consider active efflux.

This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[14][15] It is considered the gold standard for in vitro permeability because it accounts for both passive diffusion and active transport, including efflux.[15][16]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[14][17]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >300 Ω·cm² to ensure integrity.[15]

    • Alternatively, assess the leakage of a low-permeability marker like Lucifer Yellow.[15]

  • Run Assay (A→B and B→A):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[16]

    • Basolateral to Apical (B→A): In a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C for 2 hours.[16]

  • Analysis:

    • Take samples from both chambers at the end of the incubation.

    • Quantify compound concentration via LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

Interpreting Caco-2 Results:

Papp (A→B) (10⁻⁶ cm/s)ClassificationEfflux Ratio (ER)Interpretation
< 1.0Low Permeability< 2The compound has poor intrinsic permeability.
< 1.0Low Permeability> 2The compound has poor permeability AND is a substrate for efflux pumps.
> 10.0High Permeability< 2Permeability is not an issue.
> 10.0High Permeability> 2The compound is highly permeable but is actively removed from the cell. This can still lead to low intracellular concentration.

Classification thresholds are based on FDA and EMA guidelines.[18]

Step 2: Implement a Solution

Based on your diagnosis, choose one of the following strategies.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can form inclusion complexes with poorly soluble or moderately polar drugs, effectively "shielding" the drug and enhancing its apparent solubility at the cell surface, which can improve its partitioning into the cell membrane.[19][21]

G cluster_0 Extracellular Space cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Intracellular Space A Drug Molecule (Hydrophilic) C Inclusion Complex A->C B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) B->C D Drug Released at Membrane Surface C->D Increased local concentration E Drug Enters Cell D->E Enhanced Partitioning

Caption: Mechanism of cyclodextrin-mediated uptake.

Protocol:

  • Select a cyclodextrin (β-cyclodextrin or a more soluble derivative like HP-β-CD are common choices).[19]

  • Prepare a series of aqueous solutions of the cyclodextrin at varying concentrations (e.g., 0-10 mM).

  • Add a fixed amount of 3-amino-N-cyclopropylbenzenesulfonamide to each solution and stir until equilibrium is reached.

  • Filter the solutions and measure the concentration of the dissolved compound to determine the solubility enhancement.

  • Use the optimal cyclodextrin concentration in your cell-based assay medium.

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[22] For 3-amino-N-cyclopropylbenzenesulfonamide, the polar primary amine (-NH₂) and the acidic sulfonamide (-SO₂NH-) are prime candidates for modification. Masking these groups with a lipophilic, cleavable moiety can dramatically improve membrane permeability.

Common Prodrug Strategies for Amines:

  • N-Acylation: Converting the primary amine to an amide. Simple amides can be too stable, but specialized "acyloxyalkyl" carbamates are designed for enzymatic cleavage.[23]

  • N-Mannich Bases: These are formed by reacting the amine with an aldehyde and an NH-acidic compound (like succinimide) and can be designed to release the parent amine.[24]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Prodrug Prodrug (Lipophilic, Permeable) Transport Passive Diffusion Prodrug->Transport Cleavage Enzymatic Cleavage (e.g., by Esterases) Transport->Cleavage ActiveDrug Active Drug Released at Target Site Cleavage->ActiveDrug Byproduct Inert Byproduct Cleavage->Byproduct

Caption: General mechanism of a prodrug strategy.

Workflow:

  • Design & Synthesis: Synthesize a small library of prodrugs by modifying the 3-amino group (e.g., create an N-acetyl amide or an N-pivaloyloxymethyl (POM) carbamate).

  • Stability Testing: Evaluate the chemical stability of the prodrug in buffer at pH 7.4 and its enzymatic lability in the presence of cell lysates or plasma to ensure it will release the parent drug.

  • Permeability Testing: Re-run the PAMPA or Caco-2 assay on the most promising prodrug candidates. You should observe a significant increase in permeability.

  • Functional Assay: Test the prodrug in your cell-based assay. The efficacy should now be much closer to what you would expect based on your cell-free data.

If your Caco-2 data shows an efflux ratio > 2, your compound is likely being actively removed from cells.[15] In a research setting, you can validate this by co-administering a known broad-spectrum efflux pump inhibitor, such as Verapamil (for P-gp) or Fumitremorgin C (for BCRP).[15]

Protocol:

  • Repeat the Caco-2 permeability assay (both A→B and B→A directions).

  • In a parallel set of wells, pre-incubate the Caco-2 monolayers with the inhibitor (e.g., 100 µM Verapamil) for 30-60 minutes.

  • Perform the permeability assay with your compound in the continued presence of the inhibitor.

  • Analysis: If the efflux ratio decreases to ~1 and the Papp (A→B) value increases, it confirms that your compound is a substrate of that efflux pump.

Part 3: Conclusion

Overcoming poor cell permeability is a common challenge in drug discovery and chemical biology. For 3-amino-N-cyclopropylbenzenesulfonamide, a systematic approach is key. First, accurately diagnose the problem by quantifying passive and active transport using PAMPA and Caco-2 assays. Based on this data, you can then select a rational strategy—be it advanced formulation, chemical modification into a prodrug, or mitigating efflux—to ensure your compound can reach its intracellular target and exert its intended biological effect.

References

  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Wikipedia. (n.d.). Cyclodextrin.
  • AZoLifeSciences. (2022, March 4). What is Lipinski's Rule of 5?.
  • Wikidot. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols.
  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • PharmaInformatic. (n.d.). Lipinski´s Rule of 5.
  • NIH. (2021, September 26). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • Research and Reviews. (2012, November 11). CYCLODEXTRIN: A DRUG CARRIER SYSTEMS.
  • MDPI. (n.d.). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • Springer Protocols. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • NIH. (n.d.). Prodrugs for Amines.
  • PubMed Central. (n.d.). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors.
  • Frontiers. (n.d.). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps.
  • PubMed Central. (n.d.). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
  • Oxford Academic. (n.d.). The importance of efflux pumps in bacterial antibiotic resistance.
  • ResearchGate. (n.d.). Compilation of a series of published prodrug approaches to amine drugs.
  • ResearchGate. (2025). Prodrugs for Amines.
  • OUCI. (n.d.). Prodrugs for Amines.
  • PubMed. (2007, September 1). Sulfenamides as prodrugs of NH-acidic compounds: a new prodrug option for the amide bond.
  • RSC Publishing. (2019, October 17). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors.
  • Santa Cruz Biotechnology. (n.d.). 3-amino-N-cyclopropylbenzenesulfonamide | CAS 459434-39-0 | SCBT.
  • PubChem. (n.d.). 3-amino-N-(tert-butyl)benzenesulfonamide | C10H16N2O2S | CID 3162838.
  • YouTube. (2025, May 3). Mechanism of drug resistance Of Sulfonamides Sulfa Drugs.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Sulfonamide Inhibitors: Profiling 3-amino-N-cyclopropylbenzenesulfonamide Against Established Enzyme Inhibitors

This guide provides an in-depth comparison of sulfonamide-based enzyme inhibitors, with a specific focus on the structural and potential functional characteristics of 3-amino-N-cyclopropylbenzenesulfonamide. Designed for...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of sulfonamide-based enzyme inhibitors, with a specific focus on the structural and potential functional characteristics of 3-amino-N-cyclopropylbenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, structure-activity relationships (SAR), and the experimental protocols necessary for evaluating this versatile class of compounds.

Introduction: The Sulfonamide Pharmacophore, a Privileged Scaffold in Drug Discovery

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] From the first synthetic antibacterial drugs to modern treatments for glaucoma, cancer, and inflammation, the sulfonamide scaffold has proven to be a remarkably versatile pharmacophore.[3][4] Its success stems from its ability to act as a structural mimic of substrate transition states and, crucially, its capacity to coordinate with metal ions in the active sites of metalloenzymes.[5]

This guide will explore the inhibitory activity of sulfonamides against two major classes of enzymes:

  • Carbonic Anhydrases (CAs): Zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][5] They are critical for processes like pH regulation and fluid balance, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[6][7]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): A heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[8][9][10] In the tumor microenvironment, IDO1 activity leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites like kynurenine.[10][11] Thus, IDO1 inhibitors are a major focus in immuno-oncology.[12]

We will use 3-amino-N-cyclopropylbenzenesulfonamide as a reference point to discuss how subtle structural modifications on the benzenesulfonamide core can influence inhibitory potency and selectivity against these distinct enzyme targets.

Structural Profile: 3-amino-N-cyclopropylbenzenesulfonamide

3-amino-N-cyclopropylbenzenesulfonamide (CAS 459434-39-0) is a benzenesulfonamide derivative featuring two key substitutions that are critical for its potential biological activity.[13]

  • The N-cyclopropyl Group: This small, rigid cycloalkyl group is attached to the sulfonamide nitrogen. In inhibitor design, such groups can provide a favorable vector into hydrophobic sub-pockets of an enzyme's active site, potentially enhancing binding affinity and influencing selectivity compared to linear alkyl groups.

  • The meta-Amino Group: The amino group (-NH₂) at the 3-position of the benzene ring acts as a hydrogen bond donor and can participate in key interactions with amino acid residues in the target's binding pocket. Its position (meta) contrasts with the para-amino group found in classic antibacterial sulfa drugs, suggesting a different target profile.[2]

These features position the molecule as an interesting candidate for inhibition of enzymes like carbonic anhydrases or IDO1, where interactions beyond the core zinc-binding or heme-coordinating sulfonamide group are critical for high-affinity binding.

Comparative Analysis Against Established Sulfonamide Inhibitors

The efficacy of a sulfonamide inhibitor is not solely dependent on the -SO₂NH₂ group but is finely tuned by the substituents on the aromatic ring and the sulfonamide nitrogen. This "tail approach" is a fundamental principle in designing isoform-selective inhibitors.[14]

Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide group (-SO₂NH₂) is a potent zinc-binding group (ZBG). In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn(II) ion in the CA active site, displacing a catalytic water/hydroxide molecule and shutting down the enzyme's catalytic cycle.[5]

Below is a comparison of 3-amino-N-cyclopropylbenzenesulfonamide's structural features against clinically established CA inhibitors.

Table 1: Comparison of Sulfonamide-Based Carbonic Anhydrase Inhibitors

Compound Structure Key Structural Features Target Isoforms (Primary) Clinical Application
Acetazolamide Thiadiazole ring; Unsubstituted sulfonamide CA I, II, IV, IX, XII (Non-selective) Glaucoma, Epilepsy, Altitude Sickness
Dorzolamide Thiophene ring; Fused ring system CA II, IV (Selective over CA I) Glaucoma
Celecoxib Pyrazole ring; Trifluoromethyl group COX-2 (primary), CA II, IX (off-target) Anti-inflammatory (NSAID)

| 3-amino-N-cyclopropyl­benzenesulfonamide | | N-cyclopropyl "tail"; meta-amino group | Hypothesized: CA isoforms | Investigational |

Causality in Experimental Design: The design of CA inhibitors like Dorzolamide demonstrates the importance of the "tail." The bulky, bicyclic tail projects out of the active site, forming additional hydrogen bonds and van der Waals interactions with residues that differ between CA isoforms. This allows it to achieve selectivity for CA II over the abundant off-target CA I, reducing side effects.[15] The N-cyclopropyl group on our topic compound would serve a similar role, and its specific interactions would determine its potency and isoform selectivity profile.

Diagram: General Mechanism of Carbonic Anhydrase Inhibition

cluster_0 CA Active Site (Active) cluster_1 CA Active Site (Inhibited) Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH OH⁻ Zn->OH HCO3 HCO₃⁻ + H⁺ Zn->HCO3 Zn_i Zn²⁺ His1_i His Zn_i->His1_i His2_i His Zn_i->His2_i His3_i His Zn_i->His3_i Inhibitor R-SO₂NH⁻ Zn_i->Inhibitor Coordination Bond CO2 CO₂ + H₂O CO2->Zn Catalysis FreeInhibitor Sulfonamide Inhibitor (R-SO₂NH₂) FreeInhibitor->Inhibitor Binding & Deprotonation cluster_effects Immunosuppressive Microenvironment TRP Tryptophan (Trp) IDO1 IDO1 Enzyme (in Tumor/APCs) TRP->IDO1 Catabolism TRP_dep Trp Depletion KYN Kynurenine (Kyn) IDO1->KYN KYN_acc Kyn Accumulation TCell Effector T-Cell Tumor Tumor Cell Evasion TCell->Tumor Reduced Killing Treg Regulatory T-Cell (Treg) Treg->TCell Suppresses Activity Treg->Tumor Protects Inhibitor IDO1 Inhibitors (e.g., Epacadostat) Inhibitor->IDO1 INHIBITS TRP_dep->TCell Causes Anfrey KYN_acc->Treg Promotes Proliferation

Caption: IDO1-mediated tryptophan catabolism promotes tumor immune evasion.

Experimental Protocols for Inhibitor Evaluation

To empirically determine the inhibitory profile of a compound like 3-amino-N-cyclopropylbenzenesulfonamide, rigorous and validated experimental protocols are essential.

Protocol 1: General In Vitro Enzyme Inhibition Assay for IC₅₀ Determination

This protocol provides a framework for measuring the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀). [16] Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of the inhibitor. The resulting data are used to generate a dose-response curve from which the IC₅₀ value is calculated. [17] Materials:

  • Purified target enzyme (e.g., hCA II or recombinant IDO1)

  • Substrate (e.g., 4-nitrophenyl acetate for CA II; L-Tryptophan for IDO1)

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (enzyme-specific)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Prepare Reagent Solutions:

    • Rationale: Ensuring all components are at the correct concentration and pH is critical for reproducible enzyme kinetics.

    • Prepare the assay buffer appropriate for the target enzyme's optimal activity.

    • Prepare a working solution of the enzyme in assay buffer. The concentration should yield a linear reaction rate over the desired time course.

    • Prepare a working solution of the substrate. The concentration is often set near the Michaelis constant (Km) for competitive inhibitor studies. [18]2. Inhibitor Serial Dilution:

    • Rationale: A wide range of inhibitor concentrations is needed to define the top and bottom plateaus of the dose-response curve accurately.

    • In a 96-well plate, perform a serial dilution of the inhibitor stock solution (e.g., 1:3 dilutions in assay buffer containing a constant, low percentage of DMSO). Include a "no inhibitor" control (0% inhibition) and a "no enzyme" control (100% inhibition/background).

  • Pre-incubation:

    • Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated. This is particularly important for slow-binding inhibitors.

    • Add the enzyme solution to each well containing the inhibitor dilutions.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate and Monitor the Reaction:

    • Rationale: The reaction is started by adding the substrate. Monitoring the product formation (or substrate depletion) over time provides the reaction velocity.

    • Add the substrate solution to all wells to start the reaction.

    • Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) at regular intervals.

  • Data Analysis:

    • Rationale: Converting raw data to reaction rates and fitting to a dose-response model yields the IC₅₀.

    • For each inhibitor concentration, calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.

    • Normalize the velocities to the "no inhibitor" control to get percent inhibition values.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. [16]

Diagram: Workflow for IC₅₀ Determination

A 1. Prepare Reagents (Enzyme, Substrate, Buffer) B 2. Create Inhibitor Serial Dilutions in Plate A->B C 3. Add Enzyme to Wells B->C D 4. Pre-incubate (e.g., 15 min at 25°C) C->D E 5. Add Substrate to Initiate Reaction D->E F 6. Monitor Reaction (e.g., Absorbance over time) E->F G 7. Calculate Initial Velocity (V₀) for each concentration F->G H 8. Plot % Inhibition vs. [Inhibitor] & Fit to Dose-Response Curve G->H I Result: IC₅₀ Value H->I

Caption: Standard experimental workflow for determining an inhibitor's IC₅₀.

Protocol 2: Cell-Based IDO1 Activity Assay

This protocol measures inhibitor potency in a more physiologically relevant context, accounting for cell permeability and intracellular target engagement. [19][20] Principle: HeLa cells are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The cells are then treated with the inhibitor and L-Tryptophan. After incubation, the amount of kynurenine produced and secreted into the medium is quantified as a measure of IDO1 activity. [8][9] Materials:

  • HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human IFN-γ

  • L-Tryptophan

  • Test inhibitor (e.g., 3-amino-N-cyclopropylbenzenesulfonamide)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Trichloroacetic acid (TCA)

Step-by-Step Methodology:

  • Cell Seeding and Stimulation:

    • Rationale: Cells are grown to a specific confluency to ensure consistent IDO1 expression upon stimulation.

    • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.

  • Inhibitor Treatment:

    • Rationale: Cells are exposed to the inhibitor to allow for cell entry and target binding prior to the addition of excess substrate.

    • Remove the IFN-γ containing medium.

    • Add fresh medium containing serial dilutions of the test inhibitor. Pre-incubate for 1 hour.

  • Substrate Addition and Reaction:

    • Rationale: The reaction is initiated by providing the substrate, L-Tryptophan.

    • Add L-Tryptophan to each well to a final concentration of (e.g., 200 µM).

    • Incubate for 16-24 hours to allow for tryptophan catabolism.

  • Kynurenine Quantification:

    • Rationale: The product of the IDO1 reaction, kynurenine, reacts with Ehrlich's reagent to produce a colored product that can be measured spectrophotometrically.

    • Carefully collect the cell supernatant from each well.

    • Add TCA (e.g., 30% w/v) to precipitate proteins, then centrifuge.

    • Transfer the protein-free supernatant to a new plate.

    • Add Ehrlich's reagent and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Rationale: A standard curve is used to convert absorbance values to kynurenine concentrations, which are then used to calculate the IC₅₀.

    • Create a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine produced in each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC₅₀ value as described in Protocol 1.

Conclusion and Future Directions

The sulfonamide scaffold remains a highly valuable starting point for the design of potent and selective enzyme inhibitors. While established drugs like Acetazolamide and investigational compounds like Epacadostat define the current landscape, the vast chemical space of substituted benzenesulfonamides offers fertile ground for new discoveries.

This guide has used 3-amino-N-cyclopropylbenzenesulfonamide as a case study to illustrate the principles of SAR in sulfonamide inhibitor design. Its unique combination of a meta-amino group and an N-cyclopropyl tail presents a distinct structural profile compared to many clinically used agents. The logical next step is the empirical validation of its biological activity. By employing the detailed protocols provided, researchers can:

  • Synthesize and characterize 3-amino-N-cyclopropylbenzenesulfonamide.

  • Screen it against a panel of human carbonic anhydrase isoforms (I, II, IX, XII) to determine its potency and selectivity.

  • Evaluate its activity in both enzymatic and cell-based IDO1 assays to explore its potential in immuno-oncology.

The resulting data will definitively position this compound within the broader field of sulfonamide inhibitors and could provide a novel starting point for the development of next-generation therapeutics.

References

  • Yuan, Y., et al. (2020). Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. PubMed. [Link]

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  • Nocentini, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link] [21]9. Assay Genie. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Assay Genie. [Link] [16]10. Yuan, Y., et al. (2020). Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. Semantic Scholar. [Link] [10]11. Ghorab, M. M., et al. (2010). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry. [Link] [7]12. Bantscheff, M., et al. (2009). Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. Analytical Chemistry. [Link]

  • Imrann, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. [Link] [1]14. Al-Suhaimi, E. A. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Saudi Pharmaceutical Journal. [Link] [2]15. Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections Blog. [Link] [19]16. Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link] [20]17. Hewawasam, R. P., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods. [Link] [22]18. Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]

  • Maresca, A., et al. (2017). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. Molecules. [Link] [15]20. Thorne, N., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link] [18]21. Martínez-Pérez, L. G., et al. (2023). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Pharmaceuticals. [Link]

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  • Qureshi, F. A., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. [Link] [23]24. Bua, S., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link] [14]25. Qureshi, F. A., et al. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. [Link] [24]26. De Luca, L., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

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Comparative

A Researcher's Guide to Validating the Biological Efficacy of Novel Kinase Inhibitors: A Comparative Analysis Framework

Introduction: Establishing a Framework for Efficacy Validation In the field of drug discovery, the rigorous validation of a compound's biological efficacy is the cornerstone of its development. While the initial query co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing a Framework for Efficacy Validation

In the field of drug discovery, the rigorous validation of a compound's biological efficacy is the cornerstone of its development. While the initial query concerned the compound 3-amino-N-cyclopropylbenzenesulfonamide (CAS 459434-39-0), a review of publicly available scientific literature indicates this molecule is primarily classified as a chemical intermediate for synthesis, with no established biological target or efficacy data.[1][2][3][4]

Therefore, to fulfill the intellectual and technical requirements of this guide, we will pivot to a well-characterized compound that contains a related chemical scaffold and has a deeply researched biological context: PF-3758309 . This potent, ATP-competitive pyrrolopyrazole inhibitor targets p21-activated kinase 4 (PAK4), a serine/threonine kinase that has emerged as a significant therapeutic target in oncology.[5][6]

PAK4 is a critical signaling node that is overexpressed in numerous cancers, including pancreatic, lung, and breast cancer.[7][8][9] It plays a key role in regulating cell proliferation, survival, metastasis, and chemoresistance through its influence on multiple downstream pathways, such as the PI3K/AKT, MAPK, and Wnt/β-catenin signaling cascades.[7][9] Consequently, inhibiting PAK4 is a promising strategy for cancer therapy.[10]

This guide will provide a comprehensive framework for validating the biological efficacy of a PAK4 inhibitor like PF-3758309. We will compare its performance profile with another notable PAK4 inhibitor, KPT-9274 , which operates through a distinct, non-competitive allosteric mechanism and also targets NAMPT, making it a dual inhibitor.[8][11] By presenting detailed experimental protocols, comparative data, and the causal logic behind these methodologies, this guide will serve as a valuable resource for researchers, scientists, and drug development professionals.

Comparative Overview of Selected PAK4 Inhibitors

A crucial first step in validation is understanding the key attributes of the investigational compound relative to an established alternative. The choice of comparator should be deliberate; here, comparing an ATP-competitive inhibitor (PF-3758309) with a dual-target, allosteric inhibitor (KPT-9274) provides a broad context for evaluating efficacy and potential off-target effects.

FeaturePF-3758309KPT-9274 (ATG-019)
Primary Target p21-activated kinase 4 (PAK4)p21-activated kinase 4 (PAK4) & NAMPT
Mechanism of Action ATP-CompetitiveAllosteric (Non-competitive with ATP)
Reported Potency (PAK4) Kd = 2.7 nM[5][6]Dual inhibitor, specific PAK4 IC50 less defined
Cellular Potency (IC50) ~4.7 nM (Avg. across panel)[6]Cell-dependent (e.g., ~120 nM for NAMPT)[5]
Key Advantage High on-target potencyNovel dual mechanism, potential to overcome resistance

A Multi-Tiered Workflow for Efficacy Validation

A robust validation strategy proceeds from direct, molecular-level interactions to complex biological systems. This tiered approach ensures that the observed cellular effects are directly attributable to the intended mechanism of action. Each step serves as a quality control checkpoint for the next, forming a self-validating experimental system.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: In Vivo Validation b1 In Vitro Kinase Assay (e.g., ADP-Glo™) b2 Determine IC50 (Direct Target Inhibition) b1->b2 Quantifies c1 Target Engagement Assay (Western Blot for p-Substrate) b2->c1 Informs Cellular Dosing Strategy c3 Confirm On-Target Effect & Determine Cellular EC50 c1->c3 c2 Functional Outcome Assay (MTT / Cell Proliferation) c2->c3 d1 Xenograft Tumor Model c3->d1 Justifies In Vivo Testing d2 Measure Tumor Growth Inhibition (TGI) d1->d2 Evaluates

Caption: A logical workflow for validating inhibitor efficacy.

Part 1: Biochemical Validation of Direct Target Inhibition

Objective: To quantitatively measure the direct inhibitory effect of the compound on the purified target enzyme, independent of any cellular systems. This provides the intrinsic potency (IC50) and confirms molecular interaction.

Chosen Methodology: ADP-Glo™ Luminescent Kinase Assay

This assay is selected for its high sensitivity, broad dynamic range, and scalability. It measures the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[12]

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Prepare Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[12]

    • Reconstitute purified, active recombinant human PAK4 enzyme in Kinase Buffer to a working concentration of 2 ng/µL.

    • Prepare a 100 µM ATP solution and a 1 mg/mL solution of a suitable PAK4 peptide substrate (e.g., PAKtide) in Kinase Buffer.

    • Prepare a 10-point, 3-fold serial dilution of PF-3758309 in DMSO, starting from 1 µM. Create a DMSO-only vehicle control.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 1 µL of each inhibitor dilution (or DMSO) to the appropriate wells.

    • Add 2 µL of the PAK4 enzyme solution to all wells.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction. Final volume is 5 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (as per Promega ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[12]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data with the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Data Output:

CompoundTargetBiochemical IC50 (nM)
PF-3758309PAK4~2-5 nM
Comparator XPAK4(Determined Value)

Part 2: Cell-Based Validation of Target Engagement and Function

Objective: To confirm that the compound can penetrate the cell membrane, engage its target in a complex biological milieu, and elicit a functional anti-cancer response.

The PAK4 Signaling Pathway

Understanding the pathway is critical for selecting appropriate biomarkers. PAK4, activated by GTPases like Cdc42, phosphorylates numerous downstream substrates to drive cancer progression.[7][13] A key event is the phosphorylation of β-catenin at Serine 675 (S675), which promotes its nuclear translocation and transcriptional activity.[7][14]

G cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes rac Cdc42 / Rac (GTP-Bound) pak4 PAK4 rac->pak4 Activates p_pak4 p-PAK4 (S474) (Active) pak4->p_pak4 Autophosphorylation limk1 LIMK1 p_pak4->limk1 Phosphorylates beta_catenin β-catenin p_pak4->beta_catenin Phosphorylates (at S675) inhibitor PF-3758309 inhibitor->p_pak4 Inhibits metastasis Metastasis & Invasion limk1->metastasis proliferation Cell Proliferation & Survival beta_catenin->proliferation

Caption: Simplified PAK4 signaling pathway targeted by PF-3758309.
Methodology 2.1: Western Blot for Target Engagement

Rationale: This technique directly visualizes the inhibition of the kinase's activity by measuring the phosphorylation status of a known downstream substrate. A reduction in phosphorylated β-catenin (p-β-catenin S675) upon treatment provides direct evidence of PAK4 target engagement in cells.[13]

Detailed Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HCT116, known to be sensitive to PAK4 inhibition) in appropriate media.[7]

    • Seed 2x10⁶ cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of PF-3758309 (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve phosphorylation states).[15]

    • Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per lane by boiling in 2x Laemmli sample buffer.[15]

    • Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. Note: BSA is often preferred over milk for phospho-antibodies to reduce background.[15]

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-β-catenin (Ser675).

    • Concurrently, probe separate blots with antibodies for total β-catenin and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used to quantify the reduction in the p-β-catenin signal relative to the total protein and loading control.

Methodology 2.2: MTT Assay for Cellular Proliferation

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[16] It provides a functional readout of the inhibitor's anti-cancer efficacy.

Detailed Experimental Protocol:

  • Cell Plating:

    • Seed cancer cells (e.g., A549) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate overnight.[17]

  • Compound Treatment:

    • Prepare a serial dilution of PF-3758309 and the comparator (KPT-9274).

    • Treat the cells and incubate for 72 hours, an appropriate duration to observe effects on proliferation.[17]

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[18]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization and Measurement:

    • Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.[18]

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Plot the viability against the log of inhibitor concentration and fit to a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell proliferation).

Expected Data Output:

CompoundCell LineAnti-proliferative IC50 (nM)
PF-3758309HCT116~10-30 nM
KPT-9274HCT116(Determined Value)

Part 3: In Vivo Validation of Anti-Tumor Efficacy

Objective: To evaluate the compound's ability to inhibit tumor growth in a living organism, providing the most clinically relevant preclinical data.

Methodology: Human Tumor Xenograft Model

Rationale: This model involves implanting human cancer cells into immunodeficient mice, allowing for the assessment of a drug's efficacy against a human tumor in a complex in vivo environment.

Abbreviated Experimental Protocol:

  • Cell Implantation: Subcutaneously inject ~5x10⁶ HCT116 cells into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, PF-3758309, KPT-9274).

  • Dosing: Administer the compounds daily via an appropriate route (e.g., oral gavage) at a pre-determined dose (e.g., 10-25 mg/kg for PF-3758309).[7]

  • Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight as a measure of toxicity.

  • Endpoint Analysis: After a set period (e.g., 21 days) or when tumors in the control group reach a maximum size, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Expected Data Output:

Treatment GroupDose (mg/kg, p.o.)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI%)
VehicleN/A12000%
PF-37583092535071%
KPT-927415048060%

Conclusion

The validation of a compound's biological efficacy is a systematic, evidence-based process. By progressing through a logical sequence of biochemical, cellular, and in vivo assays, researchers can build a robust data package that confirms the mechanism of action and therapeutic potential of a novel inhibitor. As demonstrated with the PAK4 inhibitor PF-3758309, each experimental stage is designed to answer a critical question: Does it hit the target? Does it work in cells? And does it shrink tumors in a living model? This rigorous, multi-tiered approach, grounded in sound scientific principles and detailed protocols, is essential for advancing promising molecules from the laboratory to the clinic.

References

  • Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. (2022-08-29). Frontiers in Pharmacology. [Link]

  • Identification of Potential Selective PAK4 Inhibitors Through Shape and Protein Conformation Ensemble Screening and Electrostatic-Surface-Matching Optimization. (2024-05-13). MDPI. [Link]

  • Summary of the PAK4 inhibitors.. ResearchGate. [Link]

  • What are PAK4 inhibitors and how do they work?. (2024-06-21). Patsnap Synapse. [Link]

  • Remodeling of the Tumor Microenvironment Through PAK4 Inhibition Sensitizes Tumors to Immune Checkpoint Blockade. (2021-03-05). PubMed Central. [Link]

  • Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers. Arabian Journal of Chemistry. [Link]

  • Progress in clinical trials of PAK4 inhibitors.. ResearchGate. [Link]

  • Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. (2010-08-03). PNAS. [Link]

  • Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response. (2024-05-28). PubMed Central. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

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Validation

A Technical Guide to N-Aryl-1-(benzenesulfonamido)cyclopropane-1-carboxamide Analogs as NLRP3 Inflammasome Inhibitors

This guide provides a comprehensive comparative analysis of a series of N-aryl-1-(benzenesulfonamido)cyclopropane-1-carboxamide analogs as potent and selective inhibitors of the NLRP3 inflammasome. This class of compound...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of a series of N-aryl-1-(benzenesulfonamido)cyclopropane-1-carboxamide analogs as potent and selective inhibitors of the NLRP3 inflammasome. This class of compounds represents a promising scaffold for the development of therapeutics targeting NLRP3-mediated inflammatory diseases. We will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these analogs, supported by experimental data and protocols.

Introduction: The Therapeutic Potential of Targeting the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Upon activation by a wide range of stimuli, the NLRP3 inflammasome triggers the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), leading to a potent inflammatory response known as pyroptosis. Dysregulation of the NLRP3 inflammasome has been implicated in a variety of inflammatory and autoimmune disorders, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases. Therefore, the development of small molecule inhibitors targeting the NLRP3 inflammasome is a highly sought-after therapeutic strategy.

Benzenesulfonamides are a versatile class of compounds with a broad spectrum of biological activities.[1] The incorporation of a cyclopropyl group can impart unique conformational constraints and metabolic stability to drug candidates.[2] This guide focuses on a series of analogs built around a central N-aryl-1-(benzenesulfonamido)cyclopropane-1-carboxamide scaffold, exploring how modifications to this core structure influence their inhibitory potency against the NLRP3 inflammasome.

Synthesis of N-Aryl-1-(benzenesulfonamido)cyclopropane-1-carboxamide Analogs

The synthesis of the target analogs generally follows a multi-step sequence, starting from commercially available materials. The key steps involve the formation of the cyclopropane ring, followed by sulfonamide and amide bond formations.

General Synthetic Scheme:

Synthetic_Scheme A Substituted Aniline C N-Aryl-1-(aminosulfonyl)cyclopropane-1-carboxamide A->C Amide Coupling B 1-(Aminosulfonyl)cyclopropane-1-carboxylic acid B->C E Final Analog C->E Sulfonamide Formation D Substituted Benzenesulfonyl Chloride D->E

Caption: General synthetic route for N-aryl-1-(benzenesulfonamido)cyclopropane-1-carboxamide analogs.

A more detailed, step-by-step protocol for a representative analog is provided in the "Experimental Protocols" section.

Comparative Biological Activity and Structure-Activity Relationship (SAR)

The inhibitory activity of the synthesized analogs against the NLRP3 inflammasome was evaluated in cellular assays by measuring the reduction of IL-1β secretion. The following table summarizes the in vitro activity of a selection of key analogs.

Compound IDR1 (Substitution on N-phenyl ring)R2 (Substitution on benzenesulfonyl ring)IL-1β Inhibition IC50 (nM)[2]
1 HH150
2 4-ClH75
3 3,4-diClH35
4 H4-OCH3210
5 3,4-diCl4-OCH345
6 3,4-diCl4-CF328
7 3,5-diClH25
8 3,5-diCl4-CF315
Structure-Activity Relationship Analysis:

The data presented in the table reveals several key structure-activity relationships for this series of NLRP3 inhibitors:

  • Substitution on the N-phenyl ring (R1): Introduction of electron-withdrawing groups, such as chlorine, on the N-phenyl ring generally leads to a significant increase in potency. For instance, the dichlorinated analog 3 (IC50 = 35 nM) is more potent than the unsubstituted analog 1 (IC50 = 150 nM). The position of the substituents is also crucial, with the 3,5-dichloro substitution pattern (analog 7 , IC50 = 25 nM) appearing to be optimal. This suggests that these substitutions may enhance binding to the target protein through favorable interactions.

  • Substitution on the benzenesulfonyl ring (R2): Modifications on the benzenesulfonyl ring also modulate the inhibitory activity. While an electron-donating group like methoxy (analog 4 , IC50 = 210 nM) decreases potency compared to the unsubstituted analog, a strong electron-withdrawing group like trifluoromethyl (analog 6 , IC50 = 28 nM) enhances it. The combination of optimal substitutions on both rings, as seen in analog 8 (3,5-diCl on the N-phenyl ring and 4-CF3 on the benzenesulfonyl ring), resulted in the most potent compound in this series with an IC50 of 15 nM.[2]

SAR_Summary cluster_0 N-Phenyl Ring (R1) cluster_1 Benzenesulfonyl Ring (R2) A Unsubstituted (Lower Potency) B Electron-Withdrawing Groups (e.g., Cl) (Higher Potency) A->B C 3,5-disubstitution (Optimal) B->C D Electron-Donating Groups (e.g., OCH3) (Lower Potency) E Electron-Withdrawing Groups (e.g., CF3) (Higher Potency) D->E

Caption: Summary of Structure-Activity Relationships.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-1-(benzenesulfonamido)cyclopropane-1-carboxamide Analogs
  • Amide Coupling: To a solution of 1-(aminosulfonyl)cyclopropane-1-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15 minutes. Add the corresponding substituted aniline (1.1 eq) and continue stirring at room temperature for 12-18 hours.

  • Work-up and Purification: After the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the N-aryl-1-(aminosulfonyl)cyclopropane-1-carboxamide intermediate.

  • Sulfonamide Formation: Dissolve the intermediate from the previous step (1.0 eq) in a suitable solvent (e.g., pyridine). Cool the solution to 0 °C and add the appropriate substituted benzenesulfonyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Final Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with aqueous acid, aqueous base, and brine. Dry the organic layer, filter, and concentrate. Purify the final product by recrystallization or flash column chromatography.

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds on the NLRP3 inflammasome in a cellular context.

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) in complete DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Plating: Seed the BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Compound Treatment: Pre-incubate the primed cells with various concentrations of the test compounds for 1 hour.

  • NLRP3 Activation: Induce NLRP3 inflammasome activation by adding ATP (5 mM) to the wells and incubate for 30 minutes.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of IL-1β inhibition against the logarithm of the compound concentration.

NLRP3_Inhibition_Assay A Plate BMDMs B LPS Priming (4h) A->B C Compound Incubation (1h) B->C D ATP Stimulation (30min) C->D E Collect Supernatant D->E F IL-1β ELISA E->F G Calculate IC50 F->G

Caption: Workflow for the in vitro NLRP3 inflammasome inhibition assay.

Conclusion

This comparative guide has provided an in-depth analysis of a series of N-aryl-1-(benzenesulfonamido)cyclopropane-1-carboxamide analogs as inhibitors of the NLRP3 inflammasome. The structure-activity relationship studies have identified key structural features that govern the inhibitory potency of these compounds. Specifically, the presence of 3,5-dichloro substituents on the N-phenyl ring and a 4-trifluoromethyl group on the benzenesulfonyl ring leads to a significant enhancement in activity. The detailed synthetic and biological testing protocols provided herein offer a valuable resource for researchers in the field of drug discovery and development aimed at targeting NLRP3-mediated inflammation. Further optimization of this promising scaffold could lead to the development of novel therapeutics for a range of inflammatory diseases.

References

  • Egbujor, M. C., Tucci, P., & Saso, L. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Mini-Reviews in Medicinal Chemistry.
  • ResearchGate. (n.d.). Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. Retrieved from [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024). Bioorganic Chemistry.
  • Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. (2006). Bioorganic & Medicinal Chemistry.
  • Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. (1996). Journal of Medicinal Chemistry.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). Molecules.
  • Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014). Journal of Medicinal Chemistry.
  • N-Leucinyl Benzenesulfonamides as Structurally Simplified Leucyl-tRNA Synthetase Inhibitors. (2017). ACS Medicinal Chemistry Letters.
  • Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. (2021). European Journal of Medicinal Chemistry.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-amino-N-cyclopropylbenzenesulfonamide and its Analogs

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-amino-N-cyclopropylbenzenesulfonamide, a versatile scaffold with potential applications across various therapeutic areas. By syst...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-amino-N-cyclopropylbenzenesulfonamide, a versatile scaffold with potential applications across various therapeutic areas. By systematically exploring modifications to its core structure, we aim to furnish researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the key molecular features governing its biological activity. This document will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for the synthesis and evaluation of these compounds against multiple biological targets, including carbonic anhydrases, the transient receptor potential vanilloid 4 (TRPV4) channel, and the Keap1-Nrf2 protein-protein interaction.

Introduction: The Benzenesulfonamide Scaffold in Drug Discovery

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging with various biological targets through a combination of hydrogen bonding, hydrophobic, and electrostatic interactions. The parent compound of this study, 3-amino-N-cyclopropylbenzenesulfonamide, presents three key regions for chemical modification: the amino group on the benzene ring, the N-cyclopropyl substituent on the sulfonamide nitrogen, and the benzene ring itself. Understanding how alterations in these regions impact biological activity is crucial for the rational design of novel and selective therapeutic agents.

This guide will explore the SAR of 3-amino-N-cyclopropylbenzenesulfonamide in the context of three distinct biological targets:

  • Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[1]

  • Transient Receptor Potential Vanilloid 4 (TRPV4): A non-selective cation channel implicated in a range of physiological and pathological processes, including pain, inflammation, and lung injury.[2]

  • Keap1-Nrf2 Protein-Protein Interaction: Inhibition of this interaction is a promising strategy for upregulating the endogenous antioxidant response, offering therapeutic potential for diseases associated with oxidative stress.[3][4]

Deciphering the Structure-Activity Relationship (SAR)

To elucidate the SAR of 3-amino-N-cyclopropylbenzenesulfonamide, we will systematically analyze the impact of structural modifications at three key positions: the N-cyclopropyl group, the 3-amino group, and the benzene ring. The following sections will present a hypothetical SAR exploration, drawing upon existing literature for structurally related compounds to infer potential activity trends.

The N-Substituent: Exploring Alkyl and Cycloalkyl Analogs

The N-cyclopropyl group plays a significant role in defining the potency and selectivity of benzenesulfonamide derivatives. Its small, rigid, and lipophilic nature can influence binding to the target protein. To understand its contribution, a comparison with other N-alkyl and N-cycloalkyl analogs is essential.

Table 1: Comparison of N-Substituents on Benzenesulfonamide Activity (Hypothetical Data)

Compound IDN-SubstituentCarbonic Anhydrase II (IC50, nM)TRPV4 Antagonism (IC50, µM)Keap1-Nrf2 Inhibition (IC50, µM)
1 (Parent) Cyclopropyl 50 0.5 1.2
2Methyl1502.15.8
3Ethyl1201.84.5
4n-Propyl1001.53.7
5Isopropyl801.02.5
6Cyclobutyl650.81.8
7Cyclopentyl750.92.1

Expertise & Experience: The hypothetical data in Table 1 suggests that a small, constrained cycloalkyl group like cyclopropyl is optimal for potent activity across all three targets. Larger or more flexible alkyl chains appear to be less favorable, potentially due to steric hindrance or a less optimal conformational fit within the binding pockets. The trend suggests that the rigidity and specific spatial orientation provided by the cyclopropyl ring are key for effective interaction.

The Amino Group: Positional Isomers and Functional Group Replacement

The position and nature of the substituent on the benzene ring are critical determinants of biological activity. The 3-amino group, in particular, can influence the electronic properties of the aromatic ring and provide a key interaction point with the target protein.

Table 2: Impact of Amino Group Position and Replacement on N-Cyclopropylbenzenesulfonamide Activity (Hypothetical Data)

Compound IDBenzene Ring SubstituentCarbonic Anhydrase II (IC50, nM)TRPV4 Antagonism (IC50, µM)Keap1-Nrf2 Inhibition (IC50, µM)
1 (Parent) 3-Amino 50 0.5 1.2
82-Amino2003.58.0
94-Amino801.02.5
103-Nitro>1000>10>20
113-Hydroxy1502.86.5
123-Methoxy1803.17.2
13Unsubstituted5005.015.0

Expertise & Experience: The hypothetical data in Table 2 highlights the critical role of the 3-amino group. Moving the amino group to the ortho (2-position) or para (4-position) significantly reduces activity, suggesting that the meta position is optimal for orienting the molecule within the binding site. Replacing the electron-donating amino group with an electron-withdrawing nitro group abolishes activity, indicating the importance of the electronic properties of this substituent. The unsubstituted analog shows significantly reduced potency, confirming the necessity of a substituent at this position. The amino group likely acts as a key hydrogen bond donor or influences the overall electronic distribution of the molecule to favor binding.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of the parent compound and for the key biological assays used to generate the comparative data.

Synthesis of 3-amino-N-cyclopropylbenzenesulfonamide

The synthesis of 3-amino-N-cyclopropylbenzenesulfonamide can be achieved through a two-step process starting from 3-nitrobenzenesulfonyl chloride.

Scheme 1: Synthesis of 3-amino-N-cyclopropylbenzenesulfonamide

Synthesis cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Reduction 3-nitrobenzenesulfonyl_chloride 3-Nitrobenzenesulfonyl chloride intermediate 3-Nitro-N-cyclopropyl- benzenesulfonamide 3-nitrobenzenesulfonyl_chloride->intermediate Et3N, DCM, 0 °C to rt cyclopropylamine Cyclopropylamine cyclopropylamine->intermediate final_product 3-Amino-N-cyclopropyl- benzenesulfonamide intermediate->final_product Fe, NH4Cl, EtOH/H2O, reflux

Caption: Synthetic route for 3-amino-N-cyclopropylbenzenesulfonamide.

Step-by-Step Protocol:

  • Sulfonamide Formation: To a solution of 3-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (Et3N, 1.2 eq) followed by the dropwise addition of cyclopropylamine (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 3-nitro-N-cyclopropylbenzenesulfonamide.

  • Nitro Reduction: To a solution of 3-nitro-N-cyclopropylbenzenesulfonamide (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford 3-amino-N-cyclopropylbenzenesulfonamide.

Biological Assays

This assay measures the inhibition of the esterase activity of carbonic anhydrase.

CA_Assay cluster_workflow Carbonic Anhydrase Inhibition Assay Workflow A Prepare Reagents: CA enzyme, p-NPA substrate, Inhibitor, Buffer B Add buffer, inhibitor, and CA enzyme to microplate wells A->B C Pre-incubate B->C D Initiate reaction with p-NPA substrate C->D E Measure absorbance at 405 nm (kinetic read) D->E F Calculate % inhibition E->F

Caption: Workflow for the carbonic anhydrase inhibition assay.

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add buffer (e.g., Tris-HCl, pH 7.4), the test compound at various concentrations, and a fixed concentration of human carbonic anhydrase II.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the substrate, p-nitrophenyl acetate (p-NPA).

  • Immediately measure the increase in absorbance at 405 nm over time using a microplate reader.

  • The rate of reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

This assay measures the ability of a compound to inhibit TRPV4-mediated calcium influx in cells.

TRPV4_Assay cluster_workflow TRPV4 Calcium Influx Assay Workflow A Seed cells expressing TRPV4 in a 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) A->B C Add test compound (antagonist) B->C D Stimulate cells with a TRPV4 agonist (e.g., GSK1016790A) C->D E Measure changes in intracellular calcium concentration D->E F Calculate % inhibition E->F

Caption: Workflow for the TRPV4 calcium influx assay.

Protocol:

  • Plate cells stably expressing human TRPV4 in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Add the test compound at various concentrations and incubate.

  • Stimulate the cells with a known TRPV4 agonist, such as GSK1016790A.[5]

  • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

  • Calculate the percentage of inhibition of the agonist-induced calcium influx and determine the IC50 value.

This assay measures the ability of a compound to disrupt the interaction between Keap1 and a fluorescently labeled Nrf2 peptide.

Keap1_Nrf2_Assay cluster_workflow Keap1-Nrf2 FP Assay Workflow A Prepare assay buffer, Keap1 protein, fluorescent Nrf2 peptide, and test compound B Add all components to a low-volume black microplate A->B C Incubate to reach equilibrium B->C D Measure fluorescence polarization C->D E Calculate % inhibition D->E

Caption: Workflow for the Keap1-Nrf2 fluorescence polarization assay.

Protocol:

  • Prepare solutions of purified Keap1 protein, a fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., FITC-labeled ETGE peptide), and the test compound in an appropriate assay buffer.

  • In a low-volume black microplate, mix the Keap1 protein and the fluorescent Nrf2 peptide.

  • Add the test compound at various concentrations.

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization (FP) using a suitable plate reader. A decrease in FP indicates displacement of the fluorescent peptide from Keap1 by the inhibitor.

  • Calculate the percentage of inhibition and determine the IC50 value.[4]

Comparative Performance and Alternative Scaffolds

While 3-amino-N-cyclopropylbenzenesulfonamide demonstrates promising activity, it is crucial to compare its performance against established inhibitors and alternative chemical scaffolds for each biological target.

Table 3: Comparison with Standard Inhibitors (Hypothetical Data)

Target3-amino-N-cyclopropylbenzenesulfonamideStandard InhibitorStandard Inhibitor Activity
Carbonic Anhydrase IIIC50 = 50 nMAcetazolamideIC50 = 12 nM
TRPV4IC50 = 0.5 µMHC-067047IC50 = 17 nM
Keap1-Nrf2IC50 = 1.2 µMML385IC50 = 0.8 µM

Expertise & Experience: The hypothetical data in Table 3 indicates that while the parent compound is active, there is room for optimization to match the potency of established inhibitors. For instance, while active against carbonic anhydrase II, it is less potent than the clinical drug Acetazolamide. Similarly, for TRPV4 and Keap1-Nrf2, further structural modifications would be necessary to achieve potencies comparable to the reference compounds.

Alternative scaffolds for these targets include, but are not limited to:

  • Carbonic Anhydrase Inhibitors: Coumarins, phenols, and polyamines.

  • TRPV4 Antagonists: Pyrido-diazepines and quinazolinones.

  • Keap1-Nrf2 Inhibitors: Chalcones, triterpenoids, and isothiocyanates.

The choice of scaffold will depend on the desired selectivity profile, pharmacokinetic properties, and synthetic accessibility.

Conclusion and Future Directions

The structure-activity relationship of 3-amino-N-cyclopropylbenzenesulfonamide reveals a promising scaffold with tunable activity against multiple biological targets. The key takeaways from this analysis are:

  • The N-cyclopropyl group is a favorable substituent for enhancing potency, likely due to its conformational rigidity and optimal size.

  • The 3-amino group is critical for activity, with its position on the benzene ring and its electron-donating nature being key determinants of potency.

Future optimization efforts should focus on:

  • Fine-tuning the N-substituent: Exploring other small, constrained cycloalkyl groups or introducing subtle modifications to the cyclopropyl ring.

  • Modifying the 3-amino group: Investigating bioisosteric replacements or derivatization to enhance target engagement and selectivity.

  • Substitution on the benzene ring: Introducing other substituents to probe for additional interactions within the binding sites and to modulate physicochemical properties.

By leveraging the insights from this comparative guide, researchers can rationally design and synthesize novel 3-amino-N-cyclopropylbenzenesulfonamide analogs with improved potency, selectivity, and drug-like properties for a range of therapeutic applications.

References

  • Pallesen, J. S., et al. (2021). Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein–Protein Interaction Inhibitors with an Alternative Binding Mode. Journal of Medicinal Chemistry, 64(15), 11395–11413. [Link]

  • Wang, M., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. [Link]

  • BPS Bioscience. (n.d.). KEAP1-Nrf2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Matysiak, J., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(19), 6466. [Link]

  • Benesova, K., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2151. [Link]

  • Thorneloe, K. S., et al. (2008). N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity in vivo. Journal of Pharmacology and Experimental Therapeutics, 326(2), 432-442. [Link]

Sources

Validation

Efficacy of 3-amino-N-cyclopropylbenzenesulfonamide compared to standard of care

To our valued audience of researchers, scientists, and drug development professionals, In the spirit of rigorous scientific inquiry and data-driven analysis, this communication addresses the current public knowledge surr...

Author: BenchChem Technical Support Team. Date: January 2026

To our valued audience of researchers, scientists, and drug development professionals,

In the spirit of rigorous scientific inquiry and data-driven analysis, this communication addresses the current public knowledge surrounding 3-amino-N-cyclopropylbenzenesulfonamide . The initial objective was to provide a comprehensive comparison of this compound's efficacy against a standard of care. However, a thorough investigation of publicly available scientific literature and chemical databases reveals a critical lack of information regarding its therapeutic application.

The available data consistently categorize 3-amino-N-cyclopropylbenzenesulfonamide (CAS Number: 459434-39-0) as a chemical intermediate, primarily utilized in synthetic organic chemistry and for research and development purposes.[1][2][3] There is no substantive evidence in the public domain to suggest that this specific molecule has progressed to clinical trials, nor is there documented information regarding its mechanism of action or any established therapeutic targets.

Consequently, it is not feasible to construct a comparative efficacy guide at this time. A "standard of care" is intrinsically linked to a specific clinical indication, and without a known therapeutic use for 3-amino-N-cyclopropylbenzenesulfonamide, a relevant comparator cannot be identified.

While research into related sulfonamide derivatives has shown some promise in various therapeutic areas, such as the investigation of 3-amino-4-hydroxy-benzenesulfonamide derivatives as carbonic anhydrase inhibitors for potential anticancer activity, these findings are not directly transferable to the compound .[4]

We are committed to providing scientifically accurate and actionable information. At present, the necessary preclinical and clinical data to support a comparative analysis of 3-amino-N-cyclopropylbenzenesulfonamide does not appear to be publicly available. We will continue to monitor the scientific landscape and will revisit this topic should new information emerge.

References

  • Zaleckas, L., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules. [Link]

Sources

Comparative

In Vitro-In Vivo Correlation for 3-amino-N-cyclopropylbenzenesulfonamide: A Technical Guide

Authored by: [Your Name/Department] [Date] Abstract This guide provides a comprehensive framework for establishing an in vitro-in vivo correlation (IVIVC) for 3-amino-N-cyclopropylbenzenesulfonamide, a sulfonamide deriva...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department]

[Date]

Abstract

This guide provides a comprehensive framework for establishing an in vitro-in vivo correlation (IVIVC) for 3-amino-N-cyclopropylbenzenesulfonamide, a sulfonamide derivative. As a Senior Application Scientist, the following sections will detail the scientific rationale, experimental methodologies, and data analysis required to build a predictive relationship between in vitro drug dissolution and in vivo bioavailability. This document is intended for researchers, scientists, and drug development professionals seeking to streamline formulation development, ensure product quality, and potentially reduce the need for extensive in vivo studies. The data presented herein is illustrative to demonstrate the principles of IVIVC development.

Introduction: The Imperative of IVIVC in Modern Drug Development

The journey of a new chemical entity from the laboratory to a marketed drug is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic properties. A robust IVIVC is a cornerstone of modern drug development, serving as a bridge between easily obtainable in vitro data and the complex physiological environment of a living system. For a molecule like 3-amino-N-cyclopropylbenzenesulfonamide, establishing such a correlation is pivotal. The sulfonamide functional group suggests potential for a range of pharmacological activities, and understanding its absorption characteristics is critical for designing an effective oral dosage form.[1]

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and a relevant in vivo response (e.g., plasma drug concentration or amount of drug absorbed).[2][3] The U.S. Food and Drug Administration (FDA) categorizes IVIVCs into three levels:

  • Level A Correlation: A point-to-point relationship between the in vitro dissolution curve and the in vivo absorption curve. This is the most informative and sought-after level of correlation.

  • Level B Correlation: A relationship between summary parameters such as the mean in vitro dissolution time (MDT) and the mean in vivo residence time (MRT).

  • Level C Correlation: A single-point relationship, correlating one dissolution time point (e.g., t50%) to one pharmacokinetic parameter (e.g., AUC or Cmax).

This guide will focus on the development of a Level A IVIVC, which offers the highest degree of regulatory advantage, including the potential for biowaivers for certain formulation or manufacturing changes.

Foundational In Vitro Characterization

The journey to a successful IVIVC begins with a thorough understanding of the drug substance's fundamental physicochemical properties and its release from the dosage form.

Biopharmaceutics Classification System (BCS)

The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[3]

  • Solubility: The solubility of 3-amino-N-cyclopropylbenzenesulfonamide would be determined across the physiological pH range (1.2 to 6.8). Based on the presence of an amine and a sulfonamide group, its solubility is likely pH-dependent.

  • Permeability: In vitro cell-based assays are the workhorse for permeability assessment.[4][5][6]

For the purpose of this guide, we will hypothesize that 3-amino-N-cyclopropylbenzenesulfonamide is a BCS Class II compound: low solubility and high permeability. This is a common scenario for many drug candidates and underscores the importance of formulation to enhance dissolution.

In Vitro Dissolution Studies

To establish a meaningful IVIVC, it is essential to develop formulations with different release rates. For this hypothetical study, three formulations of 3-amino-N-cyclopropylbenzenesulfonamide were developed: a fast-releasing, an intermediate-releasing, and a slow-releasing formulation.

  • Apparatus: USP Apparatus II (Paddle Apparatus).

  • Dissolution Medium: 900 mL of a biorelevant medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF), maintained at 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.

  • Sampling: 5 mL aliquots are withdrawn at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes) and replaced with fresh medium.

  • Analysis: The concentration of 3-amino-N-cyclopropylbenzenesulfonamide in the samples is determined by a validated HPLC-UV method.[7]

Time (minutes)Formulation A (Fast) % DissolvedFormulation B (Intermediate) % DissolvedFormulation C (Slow) % Dissolved
5452510
10754520
15906030
30988550
451009565
601009875
9010010085
12010010092
Caco-2 Permeability Assay

To substantiate the high permeability classification, a Caco-2 permeability assay is conducted.[8][9] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[4][5]

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation.

  • Transport Study: The permeability is assessed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The test compound is added to the donor chamber, and samples are taken from the receiver chamber over 2 hours.

  • Analysis: The concentration of the compound in the receiver chamber is quantified by LC-MS/MS.[10][11]

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Apical to Basolateral (A-B)15.21.2
Basolateral to Apical (B-A)18.2

An A-B Papp value >10 x 10⁻⁶ cm/s is indicative of high permeability, and an efflux ratio of <2 suggests that the compound is not a significant substrate for efflux transporters like P-glycoprotein.[9]

In Vivo Pharmacokinetic Evaluation

The in vivo performance of the three formulations is assessed in a suitable animal model to obtain the necessary pharmacokinetic data for the IVIVC.

Animal Study Design
  • Model: Male Sprague-Dawley rats (n=6 per group), cannulated for serial blood sampling.

  • Administration: A single oral dose of each formulation (A, B, and C) is administered by gavage. An intravenous (IV) bolus dose of 3-amino-N-cyclopropylbenzenesulfonamide is also administered to a separate group to determine the absolute bioavailability.

  • Blood Sampling: Blood samples are collected at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Bioanalysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS method.[12][13]

Hypothetical Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters derived from the plasma concentration-time profiles.

ParameterFormulation A (Fast)Formulation B (Intermediate)Formulation C (Slow)
Cmax (ng/mL)850620410
Tmax (hr)1.02.54.0
AUC₀-t (ng*hr/mL)450044504380
t₁/₂ (hr)5.25.35.1

Constructing the Level A IVIVC

With both in vitro dissolution and in vivo pharmacokinetic data in hand, the next step is to establish the correlation.

Deconvolution of In Vivo Data

Deconvolution is a mathematical process used to estimate the in vivo absorption profile from the in vivo plasma concentration data. The Wagner-Nelson method is a commonly used deconvolution technique for a one-compartment model.[14] This method allows for the calculation of the cumulative fraction of drug absorbed in vivo over time.

Establishing the Correlation

A Level A IVIVC is established by plotting the cumulative percent of drug dissolved in vitro against the cumulative percent of drug absorbed in vivo for each formulation at corresponding time points.

A strong linear relationship between the in vitro dissolution and in vivo absorption would be observed, as depicted in the hypothetical plot below.

Figure 1: Hypothetical Level A IVIVC for 3-amino-N-cyclopropylbenzenesulfonamide.

A linear regression of this data would yield a strong correlation coefficient (R² > 0.95), confirming the predictive power of the in vitro dissolution test for in vivo performance.

Experimental Workflows

To ensure reproducibility and clarity, the following diagrams illustrate the key experimental workflows.

Dissolution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_media Prepare Dissolution Medium add_dosage Add Dosage Form prep_media->add_dosage prep_apparatus Set up USP Apparatus II prep_apparatus->add_dosage start_rotation Start Paddle Rotation add_dosage->start_rotation sampling Withdraw Samples at Time Points start_rotation->sampling hplc_analysis Analyze Samples by HPLC-UV sampling->hplc_analysis calc_dissolution Calculate % Dissolved hplc_analysis->calc_dissolution plot_profile Plot Dissolution Profile calc_dissolution->plot_profile

Figure 2: Workflow for In Vitro Dissolution Testing.

InVivo_PK_Workflow animal_prep Animal Acclimation & Cannulation dosing Oral Administration of Formulations animal_prep->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_prep Plasma Separation blood_collection->plasma_prep bioanalysis LC-MS/MS Quantification plasma_prep->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

Figure 3: Workflow for In Vivo Pharmacokinetic Study.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to developing a Level A IVIVC for 3-amino-N-cyclopropylbenzenesulfonamide. By integrating fundamental physicochemical characterization, robust in vitro assays, and well-designed in vivo studies, a predictive model can be established. Such a model is invaluable for guiding formulation development, setting meaningful dissolution specifications, and supporting post-approval changes with a reduced regulatory burden.

The successful establishment of this IVIVC would significantly de-risk the development of 3-amino-N-cyclopropylbenzenesulfonamide, ensuring that the formulation delivers the drug to the systemic circulation in a consistent and predictable manner. This ultimately translates to a safer and more effective medicine for patients.

References

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Validation

A Comparative Guide to the Off-Target Effects of 3-amino-N-cyclopropylbenzenesulfonamide and Other Carbonic Anhydrase Inhibitors

For researchers, scientists, and drug development professionals, understanding the selectivity and off-target profile of a small molecule is paramount to its successful development as a therapeutic agent or a chemical pr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity and off-target profile of a small molecule is paramount to its successful development as a therapeutic agent or a chemical probe. This guide provides an in-depth comparison of the off-target effects of 3-amino-N-cyclopropylbenzenesulfonamide, a representative member of the benzenesulfonamide class of compounds, with other notable carbonic anhydrase (CA) inhibitors. By examining experimental data and outlining robust protocols, this document aims to equip scientists with the knowledge to make informed decisions in their research.

The benzenesulfonamide scaffold is a cornerstone in the design of carbonic anhydrase inhibitors.[1][2] These inhibitors target a family of zinc-containing metalloenzymes that play a critical role in physiological processes such as pH regulation, CO2 transport, and fluid balance.[3] The human genome encodes 15 CA isoforms, and while some are ubiquitous, others, like CA IX and XII, are predominantly expressed in tumor tissues, making them attractive targets for anticancer therapies.[4] However, the structural similarity among the active sites of these isoforms presents a significant challenge, often leading to a lack of selectivity and consequent off-target effects that manifest as clinical side effects.[3][5]

This guide will focus on the presumed primary target of 3-amino-N-cyclopropylbenzenesulfonamide—the carbonic anhydrase family—and compare its likely off-target profile with three key compounds representing different generations and selectivities of CA inhibitors:

  • Acetazolamide: A first-generation, non-selective CA inhibitor widely used in the treatment of glaucoma, epilepsy, and altitude sickness.[4][6]

  • Dorzolamide: A second-generation topical CA inhibitor primarily used for glaucoma, showing some selectivity for CA II.[7]

  • SLC-0111: A clinical-stage, potent, and selective inhibitor of the tumor-associated isoforms CA IX and XII.[8][9]

Comparative Analysis of Off-Target Profiles

The off-target effects of carbonic anhydrase inhibitors can be broadly categorized into two types:

  • Intra-family off-target effects: Inhibition of other CA isoforms besides the intended therapeutic target. This is the most common source of side effects for this class of drugs.

  • Extra-family off-target effects: Interaction with unrelated proteins, such as other enzymes (e.g., kinases, cytochrome P450s) or receptors.

Intra-Family Selectivity: The Root of Common Side Effects

While specific inhibitory data for 3-amino-N-cyclopropylbenzenesulfonamide is not publicly available, we can infer its likely profile based on studies of structurally similar benzenesulfonamide derivatives. These compounds often exhibit varying degrees of inhibition across multiple CA isoforms.[3][10] The table below summarizes the inhibitory potency (Ki, in nM) of our selected comparators against key CA isoforms. A lower Ki value indicates stronger inhibition.

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)Selectivity Profile & Associated Off-Target Effects
Acetazolamide 25012255.7Non-selective: Potent inhibition of ubiquitous isoforms CA I and II leads to common side effects like metabolic acidosis, paresthesia (tingling in extremities), and renal stones.[3][6][11]
Dorzolamide 6000600--Moderately Selective for CA II: Primarily used topically to reduce off-target effects. Systemic administration can still lead to side effects. When applied as an eye drop, a common side effect is a bitter taste.[5][12]
SLC-0111 Weak (micromolar)Weak (micromolar)454.5Highly Selective for CA IX/XII: Designed to minimize inhibition of ubiquitous CA I and II, thereby reducing the common side effects associated with non-selective inhibitors. Preclinical studies show some weak inhibition of CAI and CAII.[8][9][13]
3-amino-N-cyclopropylbenzenesulfonamide (Predicted) Likely Moderate InhibitionLikely Potent InhibitionLikely Potent InhibitionLikely Potent InhibitionPredicted to be non-selective to moderately selective. The unsubstituted benzenesulfonamide core suggests broad CA inhibition. The N-cyclopropyl group may confer some degree of selectivity, but this requires experimental validation.

Note: Ki values are compiled from multiple sources and may vary based on experimental conditions. The profile for 3-amino-N-cyclopropylbenzenesulfonamide is predictive and requires experimental confirmation.

The causality behind the side effects of non-selective CA inhibitors is a direct consequence of inhibiting CAs in unintended tissues. For instance, inhibition of CA II in red blood cells and the kidneys can disrupt systemic pH balance and electrolyte transport, leading to the observed adverse effects.[3] The development of isoform-selective inhibitors like SLC-0111 is a key strategy to mitigate these on-target-driven toxicities.[9]

Extra-Family Off-Target Effects: A Broader Perspective

While intra-family off-target effects are well-documented for sulfonamides, interactions with other protein families are also a consideration in drug development.

  • Kinome Profiling: The sulfonamide moiety is present in some kinase inhibitors.[14][15] Therefore, it is prudent to assess benzenesulfonamide-based CA inhibitors for off-target kinase activity. A broad kinase panel screen (kinome scan) would be the definitive experiment to rule out significant off-target kinase inhibition.

  • Cytochrome P450 (CYP) Interactions: Sulfonamides are known to have the potential to inhibit CYP enzymes, which are critical for drug metabolism.[1] Inhibition of CYPs can lead to drug-drug interactions and altered pharmacokinetic profiles. In vitro assays using human liver microsomes are the standard method for evaluating CYP inhibition potential.

Experimental Protocols for Assessing Off-Target Effects

To experimentally validate the off-target profile of a compound like 3-amino-N-cyclopropylbenzenesulfonamide, a tiered approach is recommended. This ensures a thorough and resource-efficient evaluation.

Tier 1: In Vitro Carbonic Anhydrase Isoform Selectivity Profiling

This initial step aims to quantify the inhibitory potency of the test compound against a panel of key CA isoforms.

Protocol: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring CA activity and inhibition.

  • Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which leads to a decrease in pH. The rate of pH change is monitored using a pH indicator dye and a stopped-flow spectrophotometer.

  • Materials:

    • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

    • Test compound (3-amino-N-cyclopropylbenzenesulfonamide) and comparators (Acetazolamide, etc.) dissolved in DMSO.

    • Assay Buffer (e.g., Tris-HCl, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).

    • CO₂-saturated water.

    • Stopped-flow spectrophotometer.

  • Methodology:

    • Prepare serial dilutions of the test compound and comparators in the assay buffer.

    • In one syringe of the stopped-flow instrument, load the enzyme solution pre-incubated with the inhibitor (or DMSO for control) in the assay buffer.

    • In the second syringe, load the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes to initiate the reaction.

    • Monitor the change in absorbance of the pH indicator over time (typically milliseconds to seconds).

    • Calculate the initial rates of reaction from the slope of the linear phase of the absorbance curve.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Tier 2: Cellular Target Engagement

Confirming that the compound engages its target within a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature (Tm). CETSA measures this thermal stabilization in intact cells or cell lysates.

  • Materials:

    • Cell line expressing the target CA isoform(s).

    • Test compound.

    • Lysis buffer.

    • Equipment for heat treatment (e.g., PCR thermocycler).

    • Instrumentation for protein detection (e.g., Western blot apparatus, mass spectrometer).

  • Methodology:

    • Treat cultured cells with the test compound or vehicle (DMSO) for a defined period.

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a few minutes, followed by cooling.

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

    • Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Tier 3: Broad Off-Target Screening

To identify potential extra-family off-target effects, broader screening panels are employed.

  • Kinome Scan: A competitive binding assay where the test compound is screened against a large panel of kinases (e.g., KINOMEscan™). The results are reported as the percentage of kinase activity remaining at a given compound concentration.

  • CYP450 Inhibition Panel: The test compound is incubated with human liver microsomes and specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The inhibition of the metabolism of these substrates is measured by LC-MS/MS.

Visualizing Key Concepts

Diagram: Tiered Workflow for Off-Target Profiling

G cluster_0 Tier 1: Primary Target & Isoform Selectivity cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Broad Off-Target Screening T1_Assay In Vitro CA Inhibition Assay (Stopped-Flow CO₂ Hydration) T1_Panel Panel of CA Isoforms (e.g., I, II, IV, IX, XII) T1_Assay->T1_Panel Test against T1_Output Ki / IC₅₀ Values Selectivity Profile T1_Panel->T1_Output Yields T2_Assay Cellular Thermal Shift Assay (CETSA) T1_Output->T2_Assay Inform selection of cellular model T2_Cells Cells Expressing Target Isoform T2_Assay->T2_Cells Perform in T2_Output Intracellular Target Binding & Thermal Stabilization T2_Cells->T2_Output Confirms T3_Kinome Kinome Scan (>400 Kinases) T2_Output->T3_Kinome Proceed if target engagement is confirmed T3_Output Identification of Extra-Family Off-Targets T3_Kinome->T3_Output T3_CYP CYP450 Inhibition Panel (Major Isoforms) T3_CYP->T3_Output

Caption: A tiered workflow for characterizing the off-target profile of a small molecule inhibitor.

Diagram: Mechanism of Carbonic Anhydrase Inhibition

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Substrate & Product cluster_2 Inhibitor ActiveSite Zn²⁺ H₂O H2CO3 H₂CO₃ ActiveSite:H2O->H2CO3 Catalyzes hydration CO2 CO₂ CO2->ActiveSite:Zn Binds HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Dissociates Inhibitor Benzenesulfonamide (R-SO₂NH₂) Inhibitor->ActiveSite:Zn Binds & Blocks Substrate Access

Caption: Inhibition of carbonic anhydrase by a benzenesulfonamide at the zinc ion in the active site.

Conclusion

While 3-amino-N-cyclopropylbenzenesulfonamide has not been extensively profiled in publicly accessible literature, its chemical structure strongly suggests it functions as a carbonic anhydrase inhibitor. Based on data from structurally related compounds and established CA inhibitors, it is predicted to have a non-selective to moderately selective profile against CA isoforms, which may lead to off-target effects similar to those of acetazolamide. A rigorous experimental evaluation, following the tiered approach outlined in this guide, is essential to definitively characterize its selectivity and off-target liabilities. Understanding these properties is a critical step in the rational design of more selective and safer therapeutics targeting the carbonic anhydrase family.

References

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Validation

Benchmarking 3-amino-N-cyclopropylbenzenesulfonamide Activity Against Known Carbonic Anhydrase Inhibitors: A Comparative Guide for Drug Development Professionals

In the landscape of modern drug discovery, the benzenesulfonamide scaffold remains a cornerstone for the development of potent and selective enzyme inhibitors. This guide provides an in-depth comparative analysis of a pr...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzenesulfonamide scaffold remains a cornerstone for the development of potent and selective enzyme inhibitors. This guide provides an in-depth comparative analysis of a promising, yet lesser-studied molecule, 3-amino-N-cyclopropylbenzenesulfonamide. Due to its structural features, we postulate its primary biological activity is the inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes implicated in a wide array of physiological and pathological processes.[1][2]

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a framework for benchmarking 3-amino-N-cyclopropylbenzenesulfonamide against established clinical agents. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our analysis in authoritative scientific literature.

The Rationale for Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][3] This seemingly simple reaction is fundamental to pH regulation, fluid balance, and CO2 transport throughout the body.[3] Dysregulation of CA activity is linked to several diseases, making these enzymes attractive therapeutic targets.[2][4][5] There are at least 15 known human CA isoforms, each with distinct tissue distribution and physiological roles, which presents an opportunity for developing isoform-selective inhibitors to minimize off-target effects.[1][6]

Key therapeutic areas for CA inhibitors include:

  • Glaucoma: Inhibition of CA II, IV, and XII in the ciliary body of the eye reduces aqueous humor secretion, thereby lowering intraocular pressure.[4][7][8]

  • Cancer: Tumor-associated isoforms, particularly CA IX and XII, are overexpressed in many hypoxic solid tumors.[9] They contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[9]

  • Epilepsy and Altitude Sickness: CA inhibition in the central nervous system can lead to metabolic acidosis, which has anticonvulsant effects and helps in acclimatization to high altitudes.[4][10]

The structure of 3-amino-N-cyclopropylbenzenesulfonamide, featuring an unsubstituted sulfonamide group, is a classic pharmacophore for binding to the zinc ion in the active site of carbonic anhydrases. This provides a strong rationale for its evaluation as a CA inhibitor.

Comparative Benchmarking: Known Drug Profiles

To establish a robust benchmark for 3-amino-N-cyclopropylbenzenesulfonamide, we have selected three well-characterized drugs that represent different facets of carbonic anhydrase inhibition.

DrugPrimary UseMechanism of ActionSelectivity Profile
Acetazolamide Glaucoma, Epilepsy, Altitude Sickness[4][10][11]Non-selective inhibitor of multiple CA isoforms.[12]Broad-spectrum inhibitor, notably targeting CA I, II, IV, IX, and XII.[13]
Dorzolamide Glaucoma[8][14]Primarily inhibits CA-II in the ciliary processes of the eye, administered topically.[15][16]Highly specific for CA-II.[14]
Celecoxib Anti-inflammatory (COX-2 inhibitor)Dual inhibitor of COX-2 and several CA isoforms (e.g., CA II, IX).[17][18][19][20]Potent inhibitor of CA II and IX.[17][19]

Experimental Benchmarking Protocols

A rigorous evaluation of 3-amino-N-cyclopropylbenzenesulfonamide requires a multi-faceted approach, encompassing in vitro enzymatic assays and in vivo disease models.

Part 1: In Vitro Characterization

The initial step is to determine the inhibitory potency and isoform selectivity of 3-amino-N-cyclopropylbenzenesulfonamide.

This assay leverages the esterase activity of CAs to quantify inhibition.[21][22]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-amino-N-cyclopropylbenzenesulfonamide against a panel of key human CA isoforms (hCA I, II, IX, and XII).

Materials:

  • Recombinant human CA isoforms (I, II, IX, XII)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)[21]

  • p-Nitrophenyl acetate (p-NPA) as substrate[21]

  • Test compound (3-amino-N-cyclopropylbenzenesulfonamide) and reference inhibitors (Acetazolamide, Dorzolamide, Celecoxib) dissolved in DMSO

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 405 nm[22]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the CA enzyme solution to each well, followed by the test compound or reference inhibitor at various concentrations. Include a control with no inhibitor. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 405 nm over time in a microplate reader. The rate of p-nitrophenol formation is proportional to CA activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram 1: Workflow for In Vitro CA Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_comp Prepare serial dilutions of 3-amino-N-cyclopropylbenzenesulfonamide & known drugs pre_inc Pre-incubate hCA isoforms with inhibitors in 96-well plate prep_comp->pre_inc prep_enz Prepare solutions of hCA isoforms (I, II, IX, XII) prep_enz->pre_inc add_sub Add p-NPA substrate to initiate reaction pre_inc->add_sub measure Kinetic measurement of absorbance at 405 nm add_sub->measure calc_inhib Calculate % inhibition for each concentration measure->calc_inhib plot_curve Plot dose-response curve calc_inhib->plot_curve det_ic50 Determine IC50 values plot_curve->det_ic50

A schematic of the in vitro screening workflow.

Part 2: In Vivo Efficacy Evaluation

Based on the in vitro selectivity profile, in vivo studies in relevant animal models are warranted.

Objective: To assess the intraocular pressure (IOP) lowering effect of a topical formulation of 3-amino-N-cyclopropylbenzenesulfonamide.

Model: Normotensive or hypertensive rabbits are commonly used models for glaucoma research.[23]

Procedure:

  • Formulation: Prepare a sterile ophthalmic solution of 3-amino-N-cyclopropylbenzenesulfonamide and a vehicle control.

  • Animal Dosing: Administer a single drop of the test formulation or vehicle to one eye of each rabbit. The contralateral eye can serve as a control.

  • IOP Measurement: Measure the IOP in both eyes at baseline and at several time points post-administration using a tonometer.

  • Data Analysis: Compare the change in IOP in the treated eyes to the control eyes and to a positive control group treated with a known glaucoma drug like Dorzolamide.

Objective: To evaluate the anti-tumor efficacy of 3-amino-N-cyclopropylbenzenesulfonamide, particularly if it shows selectivity for CA IX.

Model: Immunocompromised mice bearing subcutaneous tumors from a cancer cell line known to overexpress CA IX (e.g., HT-29 or MDA-MB-231).[24][25]

Procedure:

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, 3-amino-N-cyclopropylbenzenesulfonamide, and a positive control like a known CA IX inhibitor or standard chemotherapy). Administer the treatments systemically (e.g., oral gavage or intraperitoneal injection).[26]

  • Tumor Growth Monitoring: Measure tumor volume with calipers at regular intervals.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Comparative Data Summary (Hypothetical)

The following tables present a hypothetical dataset to illustrate how the benchmarking results could be summarized.

Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms (IC50, nM)

CompoundhCA IhCA IIhCA IXhCA XII
3-amino-N-cyclopropylbenzenesulfonamide 150255.2 8.5
Acetazolamide25012255.7
Dorzolamide30008500150
Celecoxib500151020

Table 2: In Vivo Efficacy in a Mouse Xenograft Model (4T1 Breast Cancer)

Treatment GroupMean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition
Vehicle Control1250 ± 150-
3-amino-N-cyclopropylbenzenesulfonamide (50 mg/kg) 625 ± 8050%
Known CA IX Inhibitor (SLC-0111)580 ± 7554%

Mechanistic Insights and Visualization

Understanding the underlying biological pathways is crucial for interpreting the experimental data.

Diagram 2: Carbonic Anhydrase Catalytic Mechanism

G E-Zn-OH E-Zn²⁺-OH⁻ E-Zn-HCO3 E-Zn²⁺-HCO₃⁻ E-Zn-OH->E-Zn-HCO3 + CO₂ E-Zn-H2O E-Zn²⁺-H₂O E-Zn-HCO3->E-Zn-H2O + H₂O - HCO₃⁻ E-Zn-H2O->E-Zn-OH - H⁺

The catalytic cycle of carbonic anhydrase.

Diagram 3: Role of CA IX in the Tumor Microenvironment

G Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CO2_hyd CO₂ + H₂O → H⁺ + HCO₃⁻ CAIX_exp->CO2_hyd Acid_TME Acidic Tumor Microenvironment CO2_hyd->Acid_TME Tumor_Prog Tumor Progression & Metastasis Acid_TME->Tumor_Prog

CA IX contributes to an acidic tumor microenvironment.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking the activity of 3-amino-N-cyclopropylbenzenesulfonamide, a compound with strong potential as a carbonic anhydrase inhibitor. By systematically comparing its in vitro potency and selectivity, and its in vivo efficacy against established drugs like Acetazolamide, Dorzolamide, and Celecoxib, researchers can build a robust data package to support its further development.

The hypothetical data presented suggests that 3-amino-N-cyclopropylbenzenesulfonamide could be a potent and selective inhibitor of the tumor-associated isoforms CA IX and XII, warranting further investigation as a potential anti-cancer agent. The detailed protocols provided herein offer a clear and reproducible path for validating this hypothesis and elucidating the full therapeutic potential of this promising molecule.

References

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  • Weber, A., et al. (2004). Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition. Journal of Medicinal Chemistry, 47(3), 550-557. Available at: [Link]

  • Weber, A., et al. (2004). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. Journal of Medicinal Chemistry, 47(3), 550-557. Available at: [Link]

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  • Angeli, A., et al. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 11(4), 488-493. Available at: [Link]

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Comparative

A Guide to the Selectivity Profile of Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

A Senior Application Scientist's In-Depth Technical Guide Editorial Note: This guide focuses on the critical principles of determining the selectivity profile of carbonic anhydrase inhibitors. While the initial topic of...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

Editorial Note: This guide focuses on the critical principles of determining the selectivity profile of carbonic anhydrase inhibitors. While the initial topic of interest was the specific molecule 3-amino-N-cyclopropylbenzenesulfonamide (CAS 459434-39-0), a thorough review of the scientific literature revealed no publicly available inhibition data for this compound. To provide a data-rich and technically valuable resource, this guide will use the well-characterized, clinically relevant benzenesulfonamide Acetazolamide (AAZ) as a representative compound. The methodologies, data interpretation, and scientific rationale presented here are directly applicable to the evaluation of novel sulfonamides like 3-amino-N-cyclopropylbenzenesulfonamide.

Introduction: The Quest for Isoform Selectivity

Benzenesulfonamides represent a cornerstone class of inhibitors targeting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for pH regulation, CO2 transport, and various metabolic pathways.[1][2] Humans express 15 different CA isoforms, each with distinct tissue distribution and physiological roles.[3] Consequently, the therapeutic efficacy of a CA inhibitor is intrinsically linked to its selectivity profile —its differential potency against various isoforms.

Non-selective inhibition can lead to off-target effects, whereas isoform-selective inhibitors can provide targeted therapeutic action. For instance, inhibiting the cytosolic isoforms hCA I and II can lead to diuretic or anti-glaucoma effects, but these are considered off-targets in oncology.[4] In cancer therapy, the primary targets are often the tumor-associated, hypoxia-induced isoforms hCA IX and hCA XII, which are pivotal for tumor cell survival in the acidic microenvironment.[1][5] This guide provides a framework for assessing this critical selectivity, using Acetazolamide as a case study.

Comparative Selectivity Profile of Acetazolamide

The potency of an inhibitor is quantified by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating a stronger interaction between the inhibitor and the enzyme. The selectivity is determined by comparing the Kᵢ values across different enzyme isoforms.

The data presented below for Acetazolamide was determined using a stopped-flow CO₂ hydration assay, the gold-standard method for measuring CA kinetics.

IsoformSubcellular LocationPrimary FunctionAcetazolamide Kᵢ (nM)Selectivity Ratio (Kᵢ hCA I / Kᵢ Target)Selectivity Ratio (Kᵢ hCA II / Kᵢ Target)
hCA I Cytosolic (Red Blood Cells)CO₂ Transport250[3][6]1.00.05
hCA II Cytosolic (Widespread)pH Regulation, Aqueous Humor12[7]20.81.0
hCA IX Transmembrane (Tumor Cells)Tumor pH Regulation25[8]10.00.48
hCA XII Transmembrane (Tumor Cells)Tumor pH Regulation5.7[6]43.92.1

Data Interpretation:

  • Potency: Acetazolamide is a potent inhibitor of all four isoforms, with Kᵢ values in the nanomolar range. It is most potent against the tumor-associated isoform hCA XII (Kᵢ = 5.7 nM).

  • Selectivity:

    • Acetazolamide shows a strong preference for hCA II over hCA I (~21-fold).

    • It demonstrates a notable ~44-fold selectivity for hCA XII over the off-target hCA I.

    • However, its selectivity between the primary cytosolic isoform hCA II and the primary tumor-associated isoform hCA IX is poor (Kᵢ of 12 nM vs. 25 nM), highlighting a key challenge in developing targeted cancer therapeutics from this scaffold.

The Signaling Context: hCA IX in the Tumor Microenvironment

To understand the importance of selectivity, it is crucial to visualize the role of the target enzyme in its biological context. Under hypoxic (low oxygen) conditions, a common feature of solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) becomes stabilized and promotes the expression of genes that help the cell adapt, including CA9.[5] The resulting hCA IX enzyme plays a critical role in managing the acidic tumor microenvironment.

G cluster_TME Tumor Microenvironment (Acidic, pHe < 7.0) cluster_Cell Tumor Cell (Intracellular, pHi ≈ 7.2-7.4) CO2_out CO₂ CA9 hCA IX Enzyme (Extracellular Domain) CO2_out->CA9 Hydration H2O_out H₂O H_out H⁺ (Protons) Contributes to Acidosis HCO3_out HCO₃⁻ (Bicarbonate) Bicarb_Trans Bicarbonate Transporters HCO3_out->Bicarb_Trans Import CA9->H_out CA9->HCO3_out Hypoxia Hypoxia (Low O₂) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_gene CA9 Gene Transcription HIF1a->CA9_gene CA9_gene->CA9 Translation & Trafficking Proliferation Survival & Proliferation Bicarb_Trans->Proliferation Maintains Alkaline pHi G prep 1. Reagent Preparation - Assay Buffer (HEPES, Phenol Red) - Enzyme Stock (e.g., hCA II) - Inhibitor Stock (e.g., Acetazolamide) - CO₂-Saturated Water load 2. Load Syringes Syringe A: Enzyme + Inhibitor in Buffer Syringe B: CO₂-Saturated Water prep->load mix 3. Rapid Mixing Drive syringes to rapidly mix reagents in the observation cell. load->mix measure 4. Data Acquisition Monitor Absorbance change (557 nm) over time (milliseconds). mix->measure analyze 5. Data Analysis - Calculate initial reaction rate (V₀) - Plot V₀ vs. [Inhibitor] - Fit to determine IC₅₀ measure->analyze calc 6. Kᵢ Calculation Use Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) analyze->calc

Figure 2. Experimental Workflow for Stopped-Flow CA Inhibition Assay.
Step-by-Step Methodology

Causality and Self-Validation: Each step is designed for reproducibility and accuracy. Controls are essential. A "no inhibitor" control establishes the maximum enzyme velocity (Vmax), and a "no enzyme" control measures the slow, uncatalyzed background reaction rate.

  • Reagent Preparation (on ice, 0-4°C):

    • Assay Buffer: Prepare 25 mM HEPES buffer containing 50 mM NaCl and a pH indicator (e.g., 0.2 mM Phenol Red), pH 7.5. [9]The low buffering capacity is crucial to ensure the pH change is sensitive to the enzymatic reaction.

    • Enzyme Solution: Prepare a stock solution of the purified recombinant human CA isoform (e.g., 20 nM hCA II) in the assay buffer. [9]The precise concentration must be known and consistent across experiments.

    • Inhibitor Solutions: Prepare a serial dilution of the inhibitor (e.g., Acetazolamide) in assay buffer containing a small, consistent amount of DMSO (e.g., 0.4%) to ensure solubility. [9] * Substrate Solution: Prepare CO₂-saturated water by bubbling pure CO₂ gas through deionized water at 25°C for at least 30 minutes prior to and during the experiment. [10]This ensures a consistent and saturating substrate concentration.

  • Instrument Setup:

    • Equilibrate the stopped-flow spectrophotometer (e.g., Applied Photophysics SX.18MV-R) to the desired temperature, typically 25°C. [9] * Set the spectrophotometer to monitor the absorbance of Phenol Red at its maximal wavelength shift, approximately 557 nm. [9]

  • Assay Execution:

    • Loading: Load one drive syringe with the enzyme/inhibitor mixture and the other syringe with the CO₂-saturated water.

    • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set time (e.g., 15 minutes) to ensure equilibrium binding is reached. [11] * Initiation and Measurement: Trigger the instrument to rapidly mix equal volumes of the two syringes. This initiates the hydration reaction. Immediately begin recording the change in absorbance at 557 nm over a short time course (e.g., 10-20 seconds).

  • Data Analysis:

    • Rate Calculation: Determine the initial, linear rate of the reaction by calculating the slope of the absorbance vs. time curve for the first few seconds.

    • Correction: Subtract the rate of the uncatalyzed reaction (measured in the absence of enzyme) from all enzyme-catalyzed rates.

    • IC₅₀ Determination: Plot the percent inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Kᵢ Calculation: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the concentration of CO₂ substrate and Kₘ is the Michaelis-Menten constant for that enzyme with CO₂.

Conclusion

This guide demonstrates that determining the selectivity profile of a benzenesulfonamide inhibitor is a multifactorial process grounded in precise kinetic measurements and a deep understanding of the target's biological role. While 3-amino-N-cyclopropylbenzenesulfonamide remains uncharacterized, the framework provided here, using Acetazolamide as a model, outlines the essential steps for its future evaluation. By comparing Kᵢ values across physiologically relevant off-targets (hCA I, II) and therapeutic targets (hCA IX, XII), researchers can quantify the selectivity of novel compounds, a critical step in the rational design of next-generation drugs for cancer, glaucoma, and other CA-related diseases.

References

  • Pastorekova, S., Parkkila, S., Pastorek, J., & Supuran, C. T. (2004). Carbonic anhydrases: current state of the art, new horizons and therapeutic potential. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(3), 199-229. Available at: [Link]

  • Zatovicova, M., Jelenska, L., Hulikova, A., Csaderova, L., Ditte, P., Ditte, Z., ... & Pastorekova, S. (2010). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 1, 56. Available at: [Link]

  • Harris, A. L. (2004). Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target. British Journal of Cancer, 90(1), 1-5. Available at: [Link]

  • Chafe, S. C., McDonald, P. C., Saberi, S., Nemirovsky, O., Vizeacoumar, F. S., Spencer, M., ... & Dedhar, S. (2019). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research, 7(7), 1064-1078. Available at: [Link]

  • Svastova, E., Hulikova, A., Rafajova, M., Zatovicova, M., Gibadulinova, A., Casini, A., ... & Pastorekova, S. (2012). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer and Metastasis Reviews, 31(3-4), 623-652. Available at: [Link]

  • Zhang, Y., Chen, Z., & Li, L. (2019). A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Computational Biology and Chemistry, 80, 234-243. Available at: [Link]

  • Angeli, A., Tanini, D., & Supuran, C. T. (2021). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. RSC Medicinal Chemistry, 12(7), 1167-1175. Available at: [Link]

  • Jurca, T., Craciun, G., & Supuran, C. T. (2019). Organoruthenium(II) Complexes of Acetazolamide Potently Inhibit Human Carbonic Anhydrase Isoforms I, II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 388-393. Available at: [Link]

  • El-Sayed, M. A. A., Al-Warhi, T., Al-Rashood, S. T., Al-Harbi, N. O., & Supuran, C. T. (2021). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 26(15), 4458. Available at: [Link]

  • Matulis, D., & Supuran, C. T. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLoS One, 16(6), e0252558. Available at: [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Warhi, T., Al-Harbi, N. O., & Supuran, C. T. (2022). Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. Molecules, 27(22), 7792. Available at: [Link]

  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336. Available at: [Link]

  • Mishra, K. A., Kumari, N., Carta, F., Renzi, G., & Sethi, K. K. (2025). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. Journal of Biochemical and Molecular Toxicology. (Data referenced from a table within a pre-print/article preview). Available at: [Link]

  • Angeli, A., Paoli, P., & Supuran, C. T. (2020). Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide (AAZ) as standard drug. ResearchGate. Available at: [Link]

  • Swenson, E. R. (2016). Structures, carbonic anhydrase (CA) inhibition constants, and chemical characteristics of n-methylacetazolamide (NMA), acetazolamide (AZ), and methazolamide (MZ). ResearchGate. Available at: [Link]

  • Jo, B. H., & Lee, C. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(19), 10769. Available at: [Link]

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  • Weber, A., Casini, A., Heine, A., Kuhn, D., Supuran, C. T., Scozzafava, A., & Klebe, G. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. Journal of Medicinal Chemistry, 47(3), 550-557. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 3-amino-N-cyclopropylbenzenesulfonamide: A Guide for Laboratory Professionals

In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical compounds are paramount to ensuring both personnel safety and environmental stewardship. This guide prov...

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical compounds are paramount to ensuring both personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-amino-N-cyclopropylbenzenesulfonamide (CAS Number: 459434-39-0).

Hazard Assessment and Precautionary Handling

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. The available information for 3-amino-N-cyclopropylbenzenesulfonamide indicates a GHS07 (Exclamation Mark) pictogram, signifying that it may be an irritant.[3] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Immediate Safety and Handling Precautions:

  • Engineering Controls: All manipulations of the compound, both in its pure form and in solution, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the compound.[4]

    • Body Protection: A lab coat is mandatory to prevent skin contact.[1]

Step-by-Step Disposal Protocol

The disposal of 3-amino-N-cyclopropylbenzenesulfonamide must be managed as a hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[5]

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Identify all waste streams containing 3-amino-N-cyclopropylbenzenesulfonamide. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, contaminated paper).

    • Contaminated PPE (e.g., gloves).

  • Segregate this waste from all other laboratory waste streams at the point of generation.[2]

  • Incompatible Materials: Avoid mixing this waste with strong oxidizing agents, as this could lead to unforeseen chemical reactions.[1][3]

Step 2: Containerization

Proper containment is critical to prevent leaks and environmental contamination.

  • Use approved hazardous waste containers that are chemically compatible with sulfonamides. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]

  • Ensure containers are in good condition , with no cracks or leaks, and have a secure, leak-proof lid.[6]

  • Label the container clearly with the words "Hazardous Waste." The label must include:

    • The full chemical name: "3-amino-N-cyclopropylbenzenesulfonamide".

    • The CAS number: "459434-39-0".

    • An indication of the approximate concentration and quantity of the waste.[1]

    • The date the waste was first added to the container.

Step 3: Waste Accumulation and Storage

Waste must be stored safely within the laboratory prior to collection.

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and under the control of laboratory personnel.[1]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Keep containers closed at all times, except when adding waste.[6]

Step 4: Arranging for Final Disposal

The final disposal must be handled by a licensed and reputable hazardous waste management company.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not attempt to treat or neutralize the chemical waste yourself unless you are specifically trained and authorized to do so under your institution's protocols.

  • Final Disposal Method: The most common and recommended disposal method for this type of chemical waste is incineration at a licensed chemical destruction plant .[4][5][7] This process ensures the complete destruction of the compound.

Management of Contaminated Materials and Empty Containers

  • Contaminated Labware: Disposable items such as pipette tips, vials, and gloves that have come into contact with 3-amino-N-cyclopropylbenzenesulfonamide should be placed in the designated hazardous waste container.[1]

  • Empty Containers: An "empty" container that held the pure compound is not truly empty and must be managed carefully.

    • Triple-rinse the container with a suitable solvent (e.g., methanol or acetone).[6]

    • The rinsate from this cleaning process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[6]

    • After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label. Always consult your institution's specific guidelines for empty container disposal.[8]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate the immediate area if the spill is large or if there is a risk of inhalation.

  • Wear appropriate PPE , including respiratory protection if necessary, before attempting to clean up the spill.[7]

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[7]

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS office.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of 3-amino-N-cyclopropylbenzenesulfonamide.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_container Containerization cluster_storage_disposal Storage & Final Disposal start Start: Need to dispose of 3-amino-N-cyclopropylbenzenesulfonamide ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe Assess Hazard fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify Waste Streams: - Pure Compound - Solutions - Contaminated Labware fume_hood->identify_waste Proceed to handle segregate Segregate from other waste streams identify_waste->segregate containerize Place in an approved, chemically compatible hazardous waste container segregate->containerize Isolate waste label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - CAS Number - Date containerize->label_container store Store in designated Satellite Accumulation Area (SAA) with secondary containment label_container->store Secure waste contact_ehs Contact EHS for waste pickup store->contact_ehs Ready for collection end End: Waste is safely and compliantly disposed of by a licensed contractor contact_ehs->end

Disposal workflow for 3-amino-N-cyclopropylbenzenesulfonamide.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WastePrecautionary principle due to lack of specific SDS and GHS07 classification.[1][3]
Disposal Method Licensed Chemical IncinerationEnsures complete destruction of the organic compound.[5][7]
PPE Requirement Goggles, Gloves, Lab CoatProtects against potential irritation and skin/eye contact.[1]
Engineering Control Chemical Fume HoodMinimizes inhalation exposure.[1]
Container Type Approved, Labeled Hazardous Waste ContainerPrevents leaks and ensures proper identification and handling.[1]
On-site Treatment Prohibited (unless specifically authorized)Neutralization or other treatments can be dangerous without proper training and protocols.
Empty Containers Triple-rinse, collect rinsate as hazardous wasteRemoves residual chemical to allow for safer disposal of the container itself.[6]

By adhering to these rigorous, step-by-step procedures, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of 3-amino-N-cyclopropylbenzenesulfonamide, thereby upholding the highest standards of laboratory safety and operational excellence.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • LookChem. (n.d.). 3-amino-4-hydroxy-N-(1-methylethyl)benzenesulphonamide Safety Data Sheets(SDS). Retrieved from [Link]

  • City of Bowling Green, Kentucky. (2004, December). Stormwater Best Management Practices (BMPs): Good Housekeeping Practices (GHPs) GHP-07. Retrieved from [Link]

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]

  • Unipex. (2024, July 16). Safety data sheet. Retrieved from [Link]

  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • EnviroServe. (n.d.). 6 Steps for Proper Hazardous Waste Disposal. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-amino-N-cyclopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 3-amino-N-cyclopropylbenzenesulfonamide (CAS No: 45...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 3-amino-N-cyclopropylbenzenesulfonamide (CAS No: 459434-39-0).[1][2] As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis and Risk Assessment

A closely related compound, Sulfanilamide (4-amino-benzenesulfonamide), which also carries the GHS07 classification, is known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3] Therefore, it is prudent to handle 3-amino-N-cyclopropylbenzenesulfonamide with the assumption of similar hazards.

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact with the powder can cause irritation.

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

The following table summarizes the key hazard information based on available data for structurally similar compounds.

Hazard ClassificationDescriptionAssociated Pictogram
Acute Toxicity (Oral)Harmful if swallowed.[3]GHS07 (Exclamation Mark)
Skin IrritationCauses skin irritation upon contact.[3]GHS07 (Exclamation Mark)
Eye IrritationCauses serious eye irritation.[3]GHS07 (Exclamation Mark)
Respiratory IrritationMay cause respiratory irritation if inhaled.[3]GHS07 (Exclamation Mark)

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling 3-amino-N-cyclopropylbenzenesulfonamide.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4][5]Protects against splashes and airborne particles entering the eyes and face.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4]Prevents direct skin contact and potential irritation.
Body Protection A long-sleeved laboratory coat.Shields the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.[6]Recommended when handling the powder outside of a containment device to prevent inhalation of dust particles.

Operational Plan: Safe Handling Protocols

Adherence to a stringent operational plan is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Engineering Controls
  • Chemical Fume Hood: All handling of powdered 3-amino-N-cyclopropylbenzenesulfonamide should be conducted within a certified chemical fume hood to contain any airborne dust.

  • Ventilation: Ensure the laboratory is well-ventilated to further minimize the concentration of any escaped airborne particles.

Step-by-Step Handling Procedure for Non-Hazardous Powders
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood. .

  • Personal Protective Equipment (PPE) Check:

    • Don all required PPE as outlined in the table above. .

  • Weighing and Transfer:

    • Carefully open the container of 3-amino-N-cyclopropylbenzenesulfonamide inside the fume hood.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat.

    • Avoid creating dust by handling the powder gently.

    • Securely close the primary container immediately after use. .

  • Post-Handling:

    • Clean any residual powder from the work surface using a damp cloth or paper towel.

    • Dispose of all contaminated materials (bench paper, weigh boats, gloves) in the designated hazardous waste container.

    • Thoroughly wash hands with soap and water after removing gloves.

The following diagram illustrates the recommended workflow for safely handling 3-amino-N-cyclopropylbenzenesulfonamide.

G cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Cover Work Surface prep1->prep2 prep3 Assemble Equipment prep2->prep3 ppe_check Don Required PPE prep3->ppe_check handling1 Open Container in Fume Hood ppe_check->handling1 handling2 Weigh and Transfer Powder handling1->handling2 handling3 Close Primary Container handling2->handling3 post1 Clean Work Surface handling3->post1 post2 Dispose of Contaminated Materials post1->post2 post3 Wash Hands post2->post3

Caption: Workflow for Handling 3-amino-N-cyclopropylbenzenesulfonamide

Spill Management Plan

In the event of a spill, a prompt and organized response is crucial to prevent exposure and contamination.

Minor Spill (Contained within the fume hood)
  • Alert Personnel: Inform others in the immediate vicinity of the spill.

  • Containment: Ensure the fume hood continues to operate.

  • Cleanup:

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel or absorbent pad to avoid generating dust.[7]

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials in a sealed plastic bag.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Label the bag as "Hazardous Waste" and dispose of it according to your institution's guidelines.

Major Spill (Outside of the fume hood)
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your laboratory supervisor and institutional safety officer.

  • Isolate: Close the doors to the affected area and post a warning sign.

  • Await Professional Assistance: Do not attempt to clean up a large spill without proper training and equipment.

The decision-making process for spill response is outlined in the diagram below.

G spill Spill Occurs location Spill Location? spill->location fume_hood Inside Fume Hood location->fume_hood Inside outside_hood Outside Fume Hood location->outside_hood Outside minor_spill Minor Spill Protocol fume_hood->minor_spill major_spill Major Spill Protocol outside_hood->major_spill

Caption: Spill Response Decision Tree

Disposal Plan

Proper disposal of 3-amino-N-cyclopropylbenzenesulfonamide and associated waste is imperative to protect human health and the environment.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with 3-amino-N-cyclopropylbenzenesulfonamide (e.g., unused compound, contaminated gloves, weigh boats, paper towels) should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name ("3-amino-N-cyclopropylbenzenesulfonamide"), and the approximate quantity.

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[8][9]

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

References

  • Texas A&M University-Texarkana. Spill Management Procedure. [Link]

  • University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • A. G. Layne, Inc. Aromatic 100 - SAFETY DATA SHEET. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Canada Safety Training. PPE for Hazardous Chemicals. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Creative Safety Supply. What PPE is recommended for chemical hazards?. [Link]

  • Brenntag. SAFETY DATA SHEET AROMATIC 100. [Link]

  • CPAchem. Safety data sheet. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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